4-(5-Methylthiophen-3-yl)azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-(5-methylthiophen-3-yl)azetidin-2-one |
InChI |
InChI=1S/C8H9NOS/c1-5-2-6(4-11-5)7-3-8(10)9-7/h2,4,7H,3H2,1H3,(H,9,10) |
InChI Key |
HLSMDJNLHCOFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Next-Generation Synthetic Modalities for 4-Substituted Azetidin-2-ones: A Technical Blueprint for Drug Discovery
Executive Summary
Azetidin-2-ones (β-lactams) represent one of the most privileged pharmacophores in medicinal chemistry. While historically anchoring the antibacterial pipeline (e.g., penicillins, cephalosporins, and monobactams), the azetidin-2-one nucleus has transcended its traditional role, emerging as a core scaffold for cholesterol absorption inhibitors (e.g., Ezetimibe), enzyme inhibitors, and versatile synthetic intermediates for complex alkaloids[1]. The C4 position of the four-membered ring is a critical vector; its substitution pattern dictates both the steric shielding of the reactive β-lactam carbonyl and the molecule's binding affinity to target proteins[2]. This whitepaper provides an in-depth technical analysis of recent, highly efficient synthetic routes for 4-substituted azetidin-2-ones, emphasizing mechanistic causality, stereocontrol, and self-validating experimental protocols.
Mechanistic Paradigms & Causality
The Modified Kinugasa Reaction: Acetylide "Ate" Complexes
The traditional Kinugasa reaction relies on the cycloaddition of terminal alkynes and nitrones. However, a recent paradigm shift in green chemistry employs inexpensive calcium carbide (
Fig 1. Mechanistic workflow of the modified Kinugasa reaction utilizing calcium carbide.
Asymmetric Staudinger Cycloaddition via Chiral Sulfinyl Imines
The Staudinger ketene-imine [2+2] cycloaddition is the most universally applied method for β-lactam synthesis[5]. To achieve absolute stereocontrol at the C4 position, modern approaches utilize chiral N-tert-butanesulfinyl imines[6]. The causality of this design is twofold: first, the electron-withdrawing sulfinyl group activates the imine carbon for nucleophilic attack by the in situ generated ketene; second, the sterically demanding tert-butyl group provides profound facial shielding[6]. The reaction proceeds via a zwitterionic intermediate. The pre-existing stereocenter on the sulfinyl auxiliary strictly governs the conrotatory ring closure, yielding enantiopure azetidin-2-ones with high diastereomeric ratios[6].
Fig 2. Asymmetric Staudinger cycloaddition pathway via a zwitterionic intermediate.
Four-Component Reactions (4-CR) from Methyleneaziridines
For the synthesis of highly sterically hindered 1,3,4,4-tetrasubstituted β-lactams, a novel multicomponent reaction (MCR) has been established[7]. This sequence is thermodynamically driven by the strain-release of a 2-methyleneaziridine ring. Cu(I) catalyzes the regioselective ring opening of the aziridine by a Grignard reagent, forming a reactive metalloenamine[7]. Capture by a carbon-based electrophile sets the first point of diversity, generating an imine that is immediately trapped by a ketene in a Staudinger[2π + 2π] cycloaddition[7]. This "one-pot" cascade forms three new intermolecular C–C bonds sequentially.
Fig 3. Four-component reaction workflow for 1,3,4,4-tetrasubstituted azetidin-2-ones.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the discussed synthetic routes, providing a decision matrix for process chemists and discovery scientists.
| Synthetic Route | Core Reactants | Catalyst / Promoter | Typical Yield | Stereoselectivity | Key Advantage |
| Modified Kinugasa [4] | Nitrone, | 65–85% | Exclusive C4-substitution | High atom-economy; avoids gaseous/terminal alkynes. | |
| Asymmetric Staudinger [6] | Chiral Sulfinyl Imine, Ketene | Triethylamine (Base) | 74–94% | High Diastereomeric Ratio (dr > 95:5) | Predictable stereocontrol via recoverable chiral auxiliary. |
| Methyleneaziridine 4-CR [7] | Aziridine, Grignard, Electrophile, Ketene | 46–63% | Tetrasubstituted (C1, C3, C4, C4) | Rapid generation of high structural diversity in one pot. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic rationale (causality) and in-process controls.
Protocol A: Cu-Catalyzed Kinugasa Reaction utilizing Calcium Carbide[4]
Objective: Synthesis of exclusively 4-substituted azetidin-2-ones.
-
Lattice Disruption: In an oven-dried Schlenk flask under an argon atmosphere, suspend
(3.0 equiv) in anhydrous THF. Add (1.5 equiv).-
Causality & Validation: Fluoride ions strongly coordinate to calcium, breaking the polymeric carbide lattice. The suspension will visibly change texture, validating the release of active acetylide.
-
-
Catalyst Insertion: Add
(10 mol%) and N-methylimidazole (NMI, 20 mol%). Stir at room temperature for 15 minutes.-
Causality: NMI acts as a vital stabilizing ligand for the Cu(I) oxidation state, preventing unwanted Glaser homocoupling of the acetylide species.
-
-
Cycloaddition: Add the nitrone derivative (1.0 equiv) dissolved in THF dropwise over 5 minutes. Stir the reaction mixture at 40 °C.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active nitrone spot and the appearance of a lower
product spot indicates the successful formation and rearrangement of the isoxazoline intermediate.
-
-
Quenching & Workup: Upon completion (typically 12 hours), quench the reaction with saturated aqueous
.-
Causality: The ammonium chloride safely neutralizes the reactive copper-acetylide species and protonates the resulting β-lactam enolate. Extract with EtOAc, dry over
, and purify via flash chromatography.
-
Protocol B: Asymmetric Staudinger Cycloaddition via Chiral Sulfinyl Imines[6][8]
Objective: Enantioselective synthesis of 4-substituted azetidin-2-ones.
-
Imine Formation: Condense an aldehyde with
-butanesulfinamide in the presence of in dichloromethane (DCM).-
Causality:
acts as both a Lewis acid to activate the aldehyde and a water scavenger, driving the equilibrium toward the chiral imine.
-
-
Ketene Generation: Cool the purified chiral imine (1.0 equiv) solution in anhydrous DCM to -78 °C. Add triethylamine (3.0 equiv), followed by the dropwise addition of the acid chloride (1.5 equiv).
-
Causality & Validation: Triethylamine deprotonates the acid chloride to generate the ketene in situ. The cryogenic temperature (-78 °C) is critical to prevent ketene dimerization. A slight yellowing of the solution often indicates ketene formation.
-
-
Stereocontrolled Cycloaddition: Allow the reaction to slowly warm to room temperature over 14 hours.
-
Causality: The slow warming allows the zwitterionic intermediate to form and undergo conrotatory ring closure. The bulky tert-butyl group of the sulfinyl auxiliary blocks the Re-face, forcing nucleophilic attack exclusively from the Si-face.
-
-
Auxiliary Cleavage: Isolate the sulfinyl β-lactam. To remove the chiral auxiliary, treat with 4M HCl in methanol for 30 minutes at 0 °C.
-
Validation: The mild acidic conditions selectively cleave the N-sulfinyl bond without hydrolyzing the highly strained β-lactam ring, yielding the free N-H 4-substituted azetidin-2-one.
-
References
-
Hosseini, A., et al. "Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide." Organic Letters, ACS Publications, 2019. URL:[Link]
-
Mendes, J. A., et al. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
-
Zhao, Q., et al. "Rapid Synthesis of 1,3,4,4-Tetrasubstituted β-Lactams from Methyleneaziridines Using a Four-Component Reaction." The Journal of Organic Chemistry, ACS Publications, 2008. URL:[Link]
-
Brandi, A., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules, MDPI, 2024. URL:[Link]
Sources
A Technical Guide to the Spectroscopic Analysis of 4-(5-Methylthiophen-3-yl)azetidin-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(5-Methylthiophen-3-yl)azetidin-2-one, a heterocyclic compound of interest in medicinal chemistry.[1] As a molecule incorporating the pharmacologically significant β-lactam scaffold, its structural integrity and purity are paramount for research and development.[1][2] This document details the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present detailed experimental protocols, and offer an in-depth interpretation of the spectral data. The integrated analysis serves as a self-validating system to unequivocally confirm the molecular structure, providing researchers and drug development professionals with a definitive analytical reference.
Introduction
4-(5-Methylthiophen-3-yl)azetidin-2-one belongs to the β-lactam class of compounds, which form the core structure of many vital antibiotics.[3] The fusion of the strained four-membered azetidinone ring with a 5-methylthiophene moiety presents a unique chemical entity with potential for novel biological activity.[1] The thiophene ring is a well-known bioisostere for the benzene ring and is a privileged structure in drug design, often imparting favorable pharmacokinetic properties.[1]
Accurate structural elucidation is the foundation of any chemical research, particularly in drug development where structure-activity relationships are critical. Spectroscopic techniques are the most powerful tools for this purpose.[3][4] This guide will systematically break down the analysis of 4-(5-Methylthiophen-3-yl)azetidin-2-one using a multi-spectroscopic approach (MS, IR, and NMR) to provide an unambiguous structural confirmation.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is essential before interpreting spectral data. The numbering convention used throughout this guide is presented below. This compound possesses a chiral center at the C4 position of the azetidinone ring.
Caption: Molecular structure and atom numbering for NMR assignments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental formula, which is the first crucial piece of evidence in structural elucidation.
Principle
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.[5]
Experimental Protocol
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Carrier Gas: Nitrogen
-
Data Interpretation
The molecular formula is C₈H₉NOS, with a calculated monoisotopic mass of 167.0405 g/mol .[1][6]
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 167.0405.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A key fragmentation pathway for β-lactams is the cleavage of the four-membered ring.[7][8][9] This can lead to characteristic fragment ions that help confirm the presence of the azetidinone core.
Table 1: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₀NOS]⁺ | 167.0405 | Protonated molecular ion |
| [M+Na]⁺ | [C₈H₉NOSNa]⁺ | 189.0224 | Sodium adduct |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Principle
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. These absorption frequencies are characteristic of the types of bonds and functional groups present.
Experimental Protocol
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum provides clear evidence for the key functional groups.
-
β-Lactam Carbonyl (C=O): This is the most characteristic peak. Due to the high ring strain, the C=O stretching vibration of a β-lactam appears at a significantly higher frequency (1730-1780 cm⁻¹) than that of a typical acyclic amide (1650-1680 cm⁻¹).[4][10][11]
-
N-H Stretch: The N-H bond of the secondary amide in the lactam ring will show a stretching vibration, typically in the range of 3200-3400 cm⁻¹.[4]
-
C-H Stretches: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidinone ring and methyl group will appear just below 3000 cm⁻¹.[10]
-
Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.
Table 2: Predicted Infrared Absorption Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 | N-H stretch | Secondary Amide (β-Lactam) |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1760 | C=O stretch | Carbonyl (β-Lactam) |
| ~1550 | C=C stretch | Aromatic (Thiophene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and the connectivity of protons.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. In an external magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the structure. The interaction between neighboring nuclei (spin-spin coupling) causes signals to split, revealing connectivity.
Experimental Protocol
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
¹H NMR Data Interpretation
-
N-H Proton (1H): This signal is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing between 7.0-9.0 ppm.[12]
-
Thiophene Protons (2H): The two protons on the thiophene ring (H2' and H4') will appear as distinct signals in the aromatic region (6.5-7.5 ppm). Their specific shifts and coupling patterns will depend on their position relative to the sulfur atom and the azetidinone substituent.
-
C4-H Proton (1H): This proton is attached to the carbon bearing the thiophene ring and the nitrogen atom. It is expected to be the most downfield of the aliphatic protons, likely in the 4.5-5.5 ppm range.[12] It will appear as a multiplet due to coupling with the C3 protons.
-
C3-H₂ Protons (2H): The two protons on C3 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate multiplets, likely in the 3.0-4.5 ppm range.[12] They will show geminal coupling to each other and vicinal coupling to the C4 proton.
-
Methyl Protons (3H): The methyl group on the thiophene ring will give a sharp singlet at ~2.5 ppm.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH | ~7.5 | broad s | 1H |
| H -2' or H -4' | ~7.2 | d | 1H |
| H -2' or H -4' | ~6.8 | d | 1H |
| C4-H | ~5.0 | dd | 1H |
| C3-H a | ~3.6 | ddd | 1H |
| C3-H b | ~3.1 | ddd | 1H |
| CH ₃ | ~2.5 | s | 3H |
¹³C NMR Data Interpretation
-
Carbonyl Carbon (C2): The β-lactam carbonyl carbon is a key indicator and is expected to resonate in the 165-180 ppm range.[12]
-
Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region, typically between 120-150 ppm.
-
Azetidinone Carbons (C3, C4): These aliphatic carbons will appear in the upfield region. C4, being attached to nitrogen, will be more downfield (~50-70 ppm) than C3 (~40-60 ppm).[12]
-
Methyl Carbon: The methyl carbon will be the most upfield signal, typically around 15 ppm.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C 2 (C=O) | ~170 |
| C -5' | ~140 |
| C -3' | ~138 |
| C -2' | ~125 |
| C -4' | ~123 |
| C 4 | ~55 |
| C 3 | ~45 |
| C H₃ (C-6') | ~15 |
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in its self-validation. No single technique provides the complete picture, but together they offer unambiguous proof of structure.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and definitive method for the structural characterization of 4-(5-Methylthiophen-3-yl)azetidin-2-one. MS confirms the elemental composition and molecular weight. IR spectroscopy identifies the critical β-lactam carbonyl and other key functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton and proton environments, allowing for complete structural assignment. This guide serves as a foundational reference for researchers working with this compound, ensuring analytical accuracy and supporting further development efforts.
References
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. (n.d.). Retrieved from [Link]
-
Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18. Available from: [Link]
-
Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR study of five complex beta-lactam molecules - PubMed. (n.d.). Retrieved from [Link]
-
Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. (n.d.). Retrieved from [Link]
-
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation–Class of Compounds - Taylor & Francis. (2008). Retrieved from [Link]
-
Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (n.d.). Retrieved from [Link]
-
IR spectra of β-lactamase inhibitors. (a) IR spectrum of the extracted... - ResearchGate. (n.d.). Retrieved from [Link]
-
Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds - RIMS. (2021). Retrieved from [Link]
-
Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed. (2002). Retrieved from [Link]
-
Synthesis and characterization of β-Lactam compounds - JOCPR. (2016). Retrieved from [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (2022). Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (2015). Retrieved from [Link]
-
4-(3-Methylthiophen-2-yl)azetidin-2-one - PubChem. (n.d.). Retrieved from [Link]
-
Properties and reactions of 4-thioxo-2-azetidinones - Academia.edu. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine - ResearchGate. (2021). Retrieved from [Link]
-
Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. (2024). Retrieved from [Link]
-
Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR. (n.d.). Retrieved from [Link]
Sources
- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. research.biust.ac.bw [research.biust.ac.bw]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(3-Methylthiophen-2-yl)azetidin-2-one | C8H9NOS | CID 55255220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Determination of Thiophene-Containing β-Lactams: From Synthesis to Structural Validation
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Imperative for Structural Clarity in Antibiotic Development
The β-lactam class of antibiotics represents a cornerstone of modern medicine, fundamentally altering our ability to combat bacterial infections.[1][2][3] However, the relentless rise of antimicrobial resistance (AMR) threatens to undermine these life-saving therapeutics, creating an urgent need for novel chemical entities that can circumvent bacterial defense mechanisms.[4][5] Thiophene-containing β-lactams have emerged as a particularly promising frontier in this battle. The incorporation of the thiophene motif into the β-lactam scaffold can significantly modulate the compound's electronic properties and steric profile, leading to enhanced potency and activity against resistant strains.[6][7][8][9]
To rationally design the next generation of these potent antibiotics, a deep, atomic-level understanding of their three-dimensional structure is not merely beneficial—it is essential. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, such as penicillin-binding proteins (PBPs), and how it is recognized (or ignored) by resistance enzymes like β-lactamases.[4][10] Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unambiguous proof of molecular structure and stereochemistry.[11][12]
This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven walkthrough of the entire crystal structure determination workflow for thiophene-containing β-lactams. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, from the initial synthesis and crystallization to the final stages of data analysis, validation, and deposition. Our focus is on building a self-validating system of protocols that ensures the generation of high-quality, reliable, and publishable crystallographic data.
Part 1: The Foundation - Synthesis and Crystallization
The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is inextricably linked to the purity of the synthesized compound and the success of the crystallization experiment.
Synthesis and Purification: The Prerequisite for Quality Crystals
The synthesis of thiophene-containing β-lactams typically involves well-established organic chemistry reactions. The Staudinger [2+2] cycloaddition of a ketene with an imine and the Kinugasa reaction are two powerful methods frequently employed to construct the core β-lactam ring.[13][14] The choice of synthetic route is critical, as it must not only be efficient but also yield a product that can be rigorously purified.
Causality Behind Purity: Impurities, including minor stereoisomers or residual solvents, can act as "crystal growth inhibitors." They disrupt the highly ordered, repeating lattice structure required for diffraction, leading to poorly formed crystals, twinning, or a complete failure to crystallize. Therefore, meticulous purification, typically via column chromatography followed by recrystallization, is a non-negotiable first step.
The Art of Crystal Growth: Navigating Supersaturation
Crystallization is the controlled precipitation of a solid from a supersaturated solution. For small, organic molecules like thiophene-β-lactams, several techniques can be employed to achieve this state. The choice of method is often empirical, but an understanding of their mechanisms can guide the experimental design.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, pushing the system towards supersaturation and inducing crystal growth.[15]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.
-
Cooling Crystallization: A nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to the formation of crystals.[16][17] This method can be particularly effective but must be carefully controlled to prevent rapid precipitation, which yields small, poor-quality crystals.
Protocol 1: Step-by-Step Slow Evaporation Crystallization
-
Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of your purified compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, dichloromethane, toluene). The ideal solvent is one in which the compound is moderately soluble.[15]
-
Preparation of Saturated Solution: Dissolve 5-10 mg of the purified thiophene-β-lactam in the chosen solvent. Gently warm the mixture if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation.
-
Patience: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a drawer) at a constant temperature. Do not disturb the vial. Crystal growth can take anywhere from a few days to several weeks.
Table 1: Comparison of Crystallization Techniques for Thiophene-β-Lactams
| Technique | Principle | Advantages | Disadvantages & Causality |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup; effective for many compounds. | Can be slow; may lead to "oiling out" if solvent evaporates too quickly or if solubility curve is steep. |
| Vapor Diffusion | Gradual decrease in solubility via diffusion of an anti-solvent. | High degree of control; excellent for sensitive compounds. | Requires careful selection of solvent/anti-solvent pair; more complex setup. |
| Cooling Crystallization | Decrease in solubility with decreasing temperature. | Can be rapid; useful for compounds with high temperature-dependent solubility. | Risk of rapid precipitation yielding microcrystals; β-lactam ring can be susceptible to degradation at elevated temperatures.[16][17] |
Expert Insight: Overcoming Challenges
Thiophene rings have a propensity for π-stacking, which can sometimes lead to disordered structures.[18][19] Furthermore, the β-lactam ring itself can be unstable and prone to hydrolysis.[16] If initial crystallization attempts fail, consider using co-crystallization agents or screening a wider range of solvents and temperatures. The goal is to find a condition that balances kinetic and thermodynamic factors to favor the growth of a single, well-ordered crystal.
Part 2: The Experiment - Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next phase is to use X-rays to probe its internal structure.
From Crystal to Diffractometer: Sample Handling and Instrumentation
The ideal crystal for single-crystal X-ray diffraction is typically between 0.02 and 0.3 mm in all dimensions, with sharp edges and no visible cracks or defects.[12]
-
Crystal Selection & Mounting: Under a microscope, select a high-quality crystal and carefully mount it on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).
-
Cryo-cooling: The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This is a critical step. The low temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage during the experiment.
The Experimental Workflow: A Visual Guide
The process from a grown crystal to a raw diffraction dataset follows a logical sequence.
Caption: Experimental workflow from crystal mounting to raw data collection.
Data Collection Strategy: Asking the Right Questions
A modern diffractometer does not simply irradiate the crystal; it executes a pre-defined strategy to collect a complete and redundant dataset.
-
X-ray Source: For routine analysis of organic compounds, a Molybdenum (Mo) Kα source (λ ≈ 0.71 Å) is standard. However, for determining the absolute configuration of chiral molecules—a necessity for biologically active compounds—a Copper (Cu) Kα source (λ ≈ 1.54 Å) is often superior due to its anomalous scattering effect.[12][21]
-
Exposure Time & Scan Width: The detector collects a series of images (frames) as the crystal is rotated. The exposure time per frame and the rotation width (e.g., 0.5°) are adjusted to maximize the signal-to-noise ratio without overloading the detector.
-
Completeness and Redundancy: The strategy ensures the crystal is rotated through a sufficient angular range to measure the intensity of nearly all unique reflections (high completeness) and to measure many of them multiple times (high redundancy), which is crucial for accurate data scaling and error analysis.
Part 3: The Analysis - From Diffraction to Structure
The collected diffraction images are not a direct picture of the molecule but a reciprocal space map of its structure. A multi-step computational process is required to translate this pattern back into a 3D atomic model.
Data Processing Pipeline
The raw frames are processed to extract meaningful intensity data for each reflection. This involves integration, scaling, and absorption corrections.
Caption: The data processing pipeline converting raw images to a reflection file.
This process is handled by sophisticated software suites like Bruker's APEX[20], or standalone programs like XDS and DIALS.[22] The output is a reflection file containing the Miller indices (h,k,l) and the measured intensity (I) with its standard uncertainty (σ(I)) for each reflection.
Structure Solution and Refinement
-
Solving the Phase Problem: The reflection file gives us the intensities (related to the amplitude of the scattered waves) but not their phases. This is the infamous "phase problem" of crystallography. For small molecules, Direct Methods are powerful statistical approaches that can determine initial phase estimates directly from the intensity data, leading to a preliminary electron density map.
-
Model Building: From this initial map, a chemist can often recognize molecular fragments (like the thiophene or β-lactam rings) and build an initial structural model.
-
Refinement: This iterative process uses a least-squares algorithm to adjust the atomic parameters (positional coordinates, atomic displacement parameters) of the model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. This is typically performed with software like SHELXL.[22]
Key Refinement Metrics:
The quality of the final model is assessed by several statistical indicators.
| Parameter | Description | Typical Target Value (Good Quality) |
| R1 | The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted residual factor based on intensities, generally considered a more robust indicator. | < 0.12 (12%) |
| GooF | Goodness-of-Fit. Should be close to 1.0, indicating a good model and appropriate data weighting. | ~1.0 |
Part 4: Validation and Deposition - Ensuring Scientific Integrity
A solved and refined structure is not the end of the process. Rigorous validation and public deposition are essential for scientific trustworthiness.
Structure Validation: The checkCIF Mandate
Before any structure is considered complete, it must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[23][24][25]
Protocol 2: Validating Your Structure
-
Generate a CIF: Your refinement software will generate a Crystallographic Information File (CIF). This is a standardized text file containing all relevant information about the experiment and the final structural model.[25]
-
Submit to checkCIF: Upload your CIF to the IUCr's checkCIF web service (checkcif.iucr.org).[23]
-
Analyze the Report: The service will return a PDF report with a list of "ALERTS." These are potential issues flagged by the software.
-
A-level Alerts: Serious issues that must be addressed (e.g., incorrect space group, major geometric inconsistencies).
-
B-level Alerts: Potentially serious issues that require investigation and explanation.
-
C-level and G-level Alerts: Less severe, often informational, but should still be reviewed.
-
-
Resolve or Explain: You must go back to your model and resolve any errors. For alerts that cannot be resolved but have a valid chemical explanation, you must provide a written response in the CIF. A clean, well-explained checkCIF report is a hallmark of a high-quality structure determination.
Data Deposition: Contributing to the Global Scientific Record
For small organic and metal-organic compounds, the definitive repository is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[23][26] Most reputable scientific journals require a CCDC deposition number before a manuscript describing a crystal structure can be published.
Caption: The workflow for structure validation and public deposition.
This final step ensures that your data is preserved, accessible to other scientists, and contributes to the collective knowledge of chemical structures, fostering further discovery and innovation in fields like drug development.
Conclusion: From Atoms to Antibiotics
The determination of the crystal structure of a thiophene-containing β-lactam is a rigorous, multi-stage process that demands both experimental skill and analytical precision. Each step, from the initial synthesis to the final deposition, is a critical link in a chain that leads to an unambiguous, atomic-resolution model of the molecule. This structural information is invaluable. It provides definitive proof of constitution and stereochemistry, illuminates subtle conformational features, and serves as the foundation for computational modeling and structure-activity relationship (SAR) studies.[7][8][27] By understanding precisely how the thiophene moiety and other substituents are oriented in three-dimensional space, medicinal chemists can make rational, data-driven decisions to design more potent, selective, and resistance-evading β-lactam antibiotics, addressing one of the most significant challenges to global health.
References
-
Synthesis and Biological Screening of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Preliminary profile of structure-activity relationship for thiophene embedded spirocyclic-β-lactams 7–8. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
APEX Software. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. Retrieved March 7, 2026, from [Link]
-
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]
-
Buynak, J. D., et al. (2006). Structure-activity relationship of 6-methylidene penems bearing 6,5 bicyclic heterocycles as broad-spectrum beta-lactamase inhibitors: evidence for 1,4-thiazepine intermediates with C7 R stereochemistry by computational methods. Journal of Medicinal Chemistry, 49(15), 4546-59. Retrieved March 7, 2026, from [Link]
-
Encarnación-Gómez, L. G., et al. (2020). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 5, 1201-1210. Retrieved March 7, 2026, from [Link]
-
FullProf Suite. (n.d.). Retrieved March 7, 2026, from [Link]
-
MX-Software. (n.d.). Diamond Light Source. Retrieved March 7, 2026, from [Link]
-
Example thiophene-containing β-lactam antibiotics and antifungal agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
CIF Deposition Guidelines. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]
-
Ooshima, H., et al. (2021). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. Crystals, 11(8), 931. Retrieved March 7, 2026, from [Link]
-
Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. (2020). Reaction Chemistry & Engineering, 5, 2197-2209. Retrieved March 7, 2026, from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre. Retrieved March 7, 2026, from [Link]
-
Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and stereochemistry of 3-(thiophen-2-yl)-β-lactams. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 7, 2026, from [Link]
-
Miller, M. D., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 523. Retrieved March 7, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 7, 2026, from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved March 7, 2026, from [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). Molecules, 26(24), 7666. Retrieved March 7, 2026, from [Link]
-
Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability. (2022). ACS Energy Letters, 7(11), 3848–3855. Retrieved March 7, 2026, from [Link]
-
β-Lactam antibiotic. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Absolute Configuration of Small Molecules by Co-Crystallization. (2018). Angewandte Chemie International Edition, 57(42), 13813–13818. Retrieved March 7, 2026, from [Link]
-
Paterka, M., et al. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. Retrieved March 7, 2026, from [Link]
-
Crystal structures of four chiral imine-substituted thiophene derivatives. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–74. Retrieved March 7, 2026, from [Link]
-
Liquid Crystalline Materials Containing Thiophene Rings. (2019). Crystal Growth & Design, 19(7), 4149–4167. Retrieved March 7, 2026, from [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). Molecules, 28(12), 4648. Retrieved March 7, 2026, from [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Retrieved March 7, 2026, from [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. (2022). Frontiers in Microbiology, 13, 1022262. Retrieved March 7, 2026, from [Link]
-
Beta-Lactam Antibiotics Evolution, Mechanisms, and Modern Applications. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(10), 1856–1896. Retrieved March 7, 2026, from [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Sources
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of 6-methylidene penems bearing 6,5 bicyclic heterocycles as broad-spectrum beta-lactamase inhibitors: evidence for 1,4-thiazepine intermediates with C7 R stereochemistry by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. β-Lactam synthesis [organic-chemistry.org]
- 15. How To [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APEX Software | Bruker [bruker.com]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diamond.ac.uk [diamond.ac.uk]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 26. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 27. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-Aryl-Azetidin-2-ones: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies
Executive Summary
Historically, the
This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 4-aryl-azetidin-2-ones, detailing how specific substitutions dictate biological efficacy. Furthermore, it establishes self-validating experimental protocols for their synthesis, ensuring high-yield, stereoselective outcomes for drug development professionals.
Mechanistic Structure-Activity Relationship (SAR) Insights
The biological versatility of 4-aryl-azetidin-2-ones is governed by the precise spatial arrangement and electronic properties of substituents at the N1, C3, and C4 positions of the
The C4-Aryl Domain: The Anchor of Bioactivity
The presence of an aryl group at the C4 position is the fundamental prerequisite for non-antibacterial biological activity.
-
Cholesterol Absorption Inhibition: For compounds targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, the C4-aryl group is optimally substituted with a polar moiety, such as a hydroxyl or alkoxy group, at the para-position. This facilitates hydrogen bonding within the hydrophobic binding pocket of the enterocyte membrane 1.
-
Antimicrobial Efficacy: In non-transpeptidase antimicrobial derivatives targeting Mycobacterium tuberculosis, the introduction of halogenated aryl moieties (specifically fluorine or chlorine) at C4 significantly enhances lipophilicity and cellular penetration, while preventing rapid CYP450-mediated aromatic oxidation 2.
N1-Substitution: Modulating Cellular Uptake
The nitrogen atom of the azetidin-2-one ring acts as a critical vector for target specificity.
-
In Ezetimibe analogs, an N1-para-fluorophenyl group is strictly required. The fluorine atom increases the metabolic stability of the drug by blocking para-hydroxylation, a common phase I metabolic degradation pathway 3.
-
Conversely, for anti-inflammatory applications, conjugating bulky heterocycles (e.g., benzothiazole) to the N1 position shifts the molecule's affinity toward inhibiting human leukocyte elastase (HLE), an enzyme implicated in connective tissue degradation.
C3-Substitution and Stereochemical Imperatives
The stereochemistry between C3 and C4 dictates the pharmacological profile:
-
Trans-Configuration (3R, 4S): Absolute requirement for NPC1L1 inhibitors. The C3 side chain must optimally consist of three linking atoms terminating in a pendent aryl group to achieve maximum cholesterol-lowering efficacy 4.
-
Cis-Configuration: Optically pure cis-3-hydroxy-4-aryl-azetidin-2-ones are vital synthetic intermediates. They are subjected to ring-opening reactions to form the complex (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate side chain of Paclitaxel (Taxol), which is essential for its tubulin-binding anticancer activity 5.
Data Presentation: SAR Summary Table
| Position | Optimal Substituent | Stereochemistry | Primary Biological Target | Pharmacological Effect |
| C4 | p-Hydroxyphenyl | Trans to C3 | NPC1L1 Protein | Potent inhibition of intestinal cholesterol absorption. |
| C4 | Halogenated Aryl (F, Cl) | Cis or Trans | Bacterial cell wall / Unknown | Enhanced lipophilicity; high anti-TB and antimicrobial activity. |
| N1 | p-Fluorophenyl | N/A | NPC1L1 Protein | Prevents CYP450 para-hydroxylation; extends systemic half-life. |
| N1 | Benzothiazole | N/A | Human Leukocyte Elastase | Shifts activity profile to anti-inflammatory and analgesic. |
| C3 | 3-arylpropyl chain | Trans (3R, 4S) | NPC1L1 Protein | Essential spatial reach for receptor binding pocket (Ezetimibe). |
| C3 | Hydroxyl / Acetoxy | Cis | Microtubules (Tubulin) | Precursor for Taxol side-chain; critical for anticancer cytotoxicity. |
Biological Mechanism: NPC1L1 Inhibition Pathway
To understand the clinical value of the 4-aryl-azetidin-2-one core, we must examine its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) receptor. Unlike statins, which inhibit cholesterol synthesis in the liver, compounds like Ezetimibe localize to the brush border of the small intestine. By binding to NPC1L1, the
Inhibition of NPC1L1-mediated cholesterol absorption by 4-aryl-azetidin-2-one derivatives.
Experimental Workflows: Synthesis via Staudinger Cycloaddition
The most robust and highly utilized method for constructing the 4-aryl-azetidin-2-one core is the Staudinger Reaction —a [2+2] ketene-imine cycloaddition.
Causality in Reagent Selection:
-
1,4-Dioxane (Solvent): A polar aprotic solvent is chosen because it stabilizes the highly reactive ketene transition state without acting as a nucleophile (which would otherwise quench the ketene).
-
Triethylamine (TEA): Acts as a non-nucleophilic base to facilitate the dehydrohalogenation of chloroacetyl chloride, generating the ketene in situ.
-
Microwave Irradiation: Traditional oil-bath heating requires 8–10 hours with moderate yields (60-65%). Microwave-assisted protocols accelerate the cycloaddition to 1.5–2 minutes while boosting yields to 85–95% by ensuring uniform, rapid dielectric heating of the polar transition state 6.
Mechanistic workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.
Protocol: Microwave-Assisted Synthesis of 3-Chloro-4-aryl-azetidin-2-ones
Phase 1: Schiff Base Preparation
-
Equimolar amounts (0.01 mol) of a primary aryl amine and a 4-substituted benzaldehyde are dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Cool the mixture to precipitate the Schiff base. Filter, wash with cold ethanol, and recrystallize.
Phase 2: Ketene-Imine Cycloaddition
-
System Setup: In a microwave-safe reaction vial, dissolve the purified Schiff base (0.002 mol) and Triethylamine (0.004 mol) in 15 mL of dry 1,4-dioxane 7.
-
Ketene Generation: Place the vial in an ice bath. Dropwise, add chloroacetyl chloride (0.004 mol) over 10 minutes to prevent violent exothermic degradation.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation (approx. 300W) for 1.5 to 2 minutes.
-
Work-up: Pour the cooled reaction mixture into crushed ice. The triethylamine hydrochloride salt will dissolve in the aqueous phase, while the highly hydrophobic 4-aryl-azetidin-2-one will precipitate.
-
Validation: Filter the solid and wash with cold water. Confirm the
-lactam ring formation using FT-IR spectroscopy. A self-validating successful synthesis will show a distinct, high-frequency carbonyl (C=O) stretching band between 1740 cm⁻¹ and 1760 cm⁻¹ (due to the high ring strain of the 4-membered lactam), completely distinct from the starting imine (C=N stretch at ~1620 cm⁻¹).
Conclusion
The 4-aryl-azetidin-2-one scaffold represents a triumph of rational drug design. By moving away from the reactive transpeptidase-inhibiting mechanisms of classic penicillins, and instead leveraging the rigid stereochemistry of the monocyclic
References
-
Title: Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors Source: nih.gov URL:[Link]
-
Title: Non-transpeptidase binding arylthioether β-lactams active against Mycobacterium tuberculosis and Moraxella catarrhalis Source: researchgate.net URL:[Link]
-
Title: SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES Source: ijrpc.com URL:[Link]
-
Title: Ezetimibe Source: portico.org URL: [Link]
-
Title: Enantioselective total synthesis of (2S,3R,4R)-D-xylo-phytosphingosine from substituted azetidin-2-one Source: researchgate.net URL:[Link]
-
Title: Microwaves in Lactam Chemistry Source: taylorandfrancis.com URL:[Link]
-
Title: Synthesis and antimicrobial activity of novel 3- Chloro-[1- (3,6-(Diphenyl) [1,2,4] Triazolo [3,4b][1,3,4] Thiadiazole)]-4-aryl-azetidin-2-ones Source: japsonline.com URL:[Link]
Sources
- 1. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. japsonline.com [japsonline.com]
Strategic Biological Screening of Novel Azetidinone Scaffolds: From Antimicrobial Efficacy to Cholesterol Absorption Inhibition
Executive Summary
Azetidinones (β-lactams) represent a highly privileged class of four-membered heterocyclic compounds. Historically anchored in antibacterial chemotherapy (e.g., penicillins, cephalosporins), the azetidinone ring has transcended its traditional boundaries. Today, novel 2-azetidinone derivatives are aggressively pursued for dual therapeutic applications: combating multidrug-resistant (MDR) bacterial strains and managing hypercholesterolemia via Niemann-Pick C1-Like 1 (NPC1L1) inhibition[1][2].
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causally driven screening cascade. We will bypass generic overviews and dive directly into the mechanistic rationale and step-by-step methodologies required to validate novel azetidinone hits.
The Bimodal Screening Strategy
Because the 2-azetidinone pharmacophore can interact with both bacterial transpeptidases (Penicillin-Binding Proteins) and mammalian sterol transporters, an initial biological screen must bifurcate early. Exposing a novel library to a bimodal cascade ensures that we capture both primary therapeutic avenues while immediately filtering out broad-spectrum cytotoxins.
Fig 1: Bimodal biological screening cascade for novel azetidinone derivatives.
Protocol I: Antimicrobial Susceptibility & MIC Determination
Causality & Rationale
The Minimum Inhibitory Concentration (MIC) assay via broth microdilution is the gold standard for initial antibacterial screening. Unlike agar diffusion—which is heavily biased by the diffusion coefficient of the compound (a critical flaw for highly lipophilic azetidinones)—broth microdilution ensures uniform exposure of the pathogen to the drug[3]. We utilize Mueller-Hinton Broth (MHB) because its low batch-to-batch variation and lack of sulfonamide-antagonizing inhibitors provide a highly reproducible, self-validating environment.
Step-by-Step Methodology
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35218) on tryptic soy agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). -
Compound Dilution: Dissolve the azetidinone derivative in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB to achieve a final testing range of 0.125 to 256 µg/mL. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 2% (v/v) to prevent solvent-induced cytotoxicity[3].
-
Inoculation: Add 50 µL of the adjusted bacterial suspension to 50 µL of the diluted compound in a 96-well U-bottom microtiter plate. The final inoculum concentration must be exactly
CFU/mL. -
Incubation & Readout: Seal plates with a breathable membrane and incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration exhibiting no visible macroscopic growth (turbidity).
-
Validation: Include Ampicillin and a vehicle control (2% DMSO) in every plate. The assay is only valid if the Ampicillin MIC falls within CLSI-established quality control ranges.
Protocol II: Target-Specific NPC1L1 Binding Assay
Causality & Rationale
For azetidinones designed as antihyperlipidemic agents (analogous to Ezetimibe), phenotypic cholesterol uptake assays are insufficient for initial screening because they cannot differentiate between true NPC1L1 inhibition and non-specific membrane disruption. Therefore, a direct radioligand binding assay utilizing
Fig 2: Mechanistic pathway of NPC1L1 inhibition by azetidinone compounds.
Step-by-Step Methodology
-
Membrane Preparation: Isolate BBMs from enterocytes or harvest HEK293 cells transiently expressing human NPC1L1. Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM EDTA, and protease inhibitors). Centrifuge at 100,000 × g for 1 hour to pellet the membrane fraction[2].
-
Assay Assembly: In a 96-well plate, combine 25 µg of membrane protein with 25 nM of
-ezetimibe glucuronide (tracer) in a final volume of 200 µL of Buffer A. -
Displacement Setup: Add increasing concentrations of the novel unlabeled azetidinone compound (1 nM to 100 µM) to compete with the tracer. Include a well with 100 µM unlabeled ezetimibe to define non-specific binding (NSB).
-
Equilibration: Incubate the mixture at room temperature for 2 hours to reach steady-state equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold Buffer A. Quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the
using non-linear regression (one-site homologous competitive binding model). Convert to using the Cheng-Prusoff equation to confirm target affinity[2].
Quantitative Data Summarization
To properly evaluate the therapeutic window of novel azetidinones, efficacy metrics (MIC,
Table 1: Representative Biological Screening Profile of Azetidinone Derivatives
| Compound ID | Target Profile | Antibacterial MIC (µg/mL) | NPC1L1 Binding ( | Cytotoxicity | Selectivity Index (SI) |
| AZT-001 | Antimicrobial | 4.0 (S. aureus) | > 10,000 | > 200 | > 50 |
| AZT-002 | Antimicrobial | 128 (E. coli) | > 10,000 | 45 | < 1 (Toxic) |
| AZT-003 | Antihyperlipidemic | > 256 | 45.2 | > 200 | > 4000 |
| Ezetimibe (Ref) | Antihyperlipidemic | > 256 | 220.0[2] | > 500 | > 2000 |
| Ampicillin (Ref) | Antimicrobial | 0.5 (S. aureus) | N/A | > 500 | > 1000 |
Conclusion
The biological screening of novel azetidinones requires a rigorous, target-aware approach. By employing standardized broth microdilution for antimicrobial assessment and highly specific radioligand binding assays for NPC1L1 interaction, researchers can confidently distinguish true pharmacological hits from non-specific cytotoxic agents. This self-validating cascade ensures that only structurally optimized, high-fidelity candidates progress through the drug development pipeline.
References
-
Title: Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid Source: Bentham Science (benthamdirect.com) URL: 1
-
Title: Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases Source: Hilaris (hilarispublisher.com) URL: 3
-
Title: The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) Source: NIH (nih.gov) URL: 2
-
Title: Extracellular loop C of NPC1L1 is important for binding to ezetimibe Source: Collaborative Research Center 746 (uni-freiburg.de) URL: 4
Sources
Quantum Chemical Blueprint of 4-(5-Methylthiophen-3-yl)azetidin-2-one: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the structural, electronic, and spectroscopic properties of 4-(5-Methylthiophen-3-yl)azetidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical insights from quantum chemical studies with established experimental protocols, this document serves as a vital resource for researchers and professionals engaged in the rational design and development of novel therapeutics. The core of this guide is built upon Density Functional Theory (DFT) calculations to elucidate the molecule's optimized geometry, vibrational modes, NMR signatures, and electronic reactivity landscape, offering a predictive framework for its biological activity and potential as a drug scaffold.
Introduction: The Scientific Imperative
The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemistry, while the thiophene moiety is a privileged scaffold in a multitude of pharmacologically active compounds.[1] The conjugation of these two heterocyclic systems in 4-(5-Methylthiophen-3-yl)azetidin-2-one presents a molecule with a rich potential for novel biological activities.[1] Understanding the fundamental quantum mechanical properties of this molecule is paramount for predicting its behavior in biological systems, optimizing its synthesis, and designing next-generation derivatives with enhanced therapeutic profiles.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to inspect the molecular world at an atomic level of detail.[1][2] These in silico experiments are not merely theoretical exercises; they provide a causal understanding of a molecule's properties, guiding experimental design and saving valuable resources in the drug discovery pipeline. This guide will detail the application of DFT to unravel the key chemical and physical characteristics of 4-(5-Methylthiophen-3-yl)azetidin-2-one.
Methodologies: A Dual-Pronged Approach
A robust understanding of a molecule's character requires a synergistic approach, combining computational modeling with experimental validation. This section outlines the standard protocols for both.
Computational Protocol: The DFT Workflow
The choice of computational method is critical for obtaining accurate and reliable results. For a molecule of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and effective choice, offering a good balance between computational cost and accuracy for organic molecules.[2][3][4] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density.[5]
Experimental Workflow: Quantum Chemical Analysis
Sources
- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Engineering the Thiophene Scaffold: A Comprehensive Guide to the Discovery of Novel Bioactive Molecules
The Pharmacophoric Rationale: Beyond Simple Bioisosterism
In the landscape of modern medicinal chemistry, the thiophene ring is far more than a simple structural placeholder. While historically deployed as a classic bioisostere for the benzene ring, contemporary drug discovery leverages thiophene for its unique electronic and metabolic modulation capabilities[1].
As a
For researchers and application scientists, the rational design of new thiophene-based molecules requires a deep understanding of synthetic accessibility and rigorous biological validation. This whitepaper outlines the core methodologies for synthesizing and profiling novel thiophene derivatives, focusing on their emerging roles as anticancer and antimicrobial agents[2][3].
Synthetic Methodology: Mastering the Gewald Reaction
To conduct extensive Structure-Activity Relationship (SAR) studies, we require synthetic pathways that generate high molecular diversity with minimal steps. The Gewald reaction remains the gold standard for synthesizing highly substituted 2-aminothiophenes[4][5].
Causality of the Gewald Approach
The Gewald reaction is a one-pot, multi-component synthesis that condenses a ketone or aldehyde with an
Multi-component Gewald reaction workflow for 2-aminothiophene synthesis.
Protocol 1: Self-Validating Gewald Synthesis of 2-Aminothiophenes
This protocol is designed with built-in validation checkpoints to ensure high-fidelity library generation[4].
-
Reagent Assembly : To a 100 mL round-bottom flask, add the carbonyl compound (e.g., 3-(Thiophen-2-yl)propanal, 10 mmol), an activated nitrile (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol) in 20 mL of absolute ethanol.
-
Causality: Ethanol acts as a protic solvent that solubilizes the organic precursors while allowing the elemental sulfur to react efficiently as the mixture is heated.
-
-
Base Catalysis : Under continuous magnetic stirring, add diethylamine or morpholine (1.0 mL) dropwise at room temperature.
-
Causality: The base deprotonates the active methylene of the nitrile, initiating the Knoevenagel condensation. Dropwise addition is critical to control the exothermic nature of this initial step, preventing side-product polymerization.
-
-
Thermal Activation : Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2–4 hours.
-
Causality: Refluxing provides the activation energy necessary for the subsequent sulfur addition and intramolecular ring closure.
-
-
In-Process Validation (TLC) : Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes.
-
Self-Validation: The reaction is only terminated when TLC confirms the complete consumption of the starting materials. This prevents difficult downstream chromatographic separations.
-
-
Isolation and Purification : Cool to room temperature, remove ethanol under reduced pressure, and purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient).
-
Causality: Chromatography isolates the pure 2-aminothiophene scaffold from unreacted sulfur and polymeric byproducts, ensuring >95% purity required for biological assays.
-
Biological Profiling: Anticancer and Antimicrobial Workflows
Thiophene derivatives exhibit profound dual-action potential, frequently demonstrating both anticancer (via kinase inhibition or apoptosis induction) and antimicrobial (via DNA gyrase inhibition) properties[2][3][7]. To evaluate these hits, we employ standardized, self-validating in vitro assays.
Protocol 2: High-Throughput In Vitro Cytotoxicity (MTT Assay)
This protocol quantifies the antiproliferative effects of thiophene derivatives against cancer cell lines (e.g., MCF-7 breast cancer cells)[6][7].
-
Cell Seeding : Plate MCF-7 cells in 96-well microtiter plates at a density of
cells/well in complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.-
Causality: A 24-hour incubation allows cells to adhere and re-enter the log phase of growth, providing a standardized microenvironment for drug exposure.
-
-
Compound Treatment : Aspirate the medium and apply the thiophene derivatives at graded concentrations (e.g., 0.1 to 100 µg/mL). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).
-
Self-Validation: The vehicle control establishes the 100% viability baseline, ruling out solvent toxicity. The positive control validates the assay's sensitivity and dynamic range.
-
-
MTT Incubation : After 48 hours of treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the water-soluble yellow substrate into insoluble purple formazan crystals.
-
-
Solubilization and Quantification : Carefully aspirate the medium and add 100 µL of pure DMSO to each well. Read the absorbance at 570 nm using a microplate reader.
-
Causality: DMSO completely dissolves the intracellular formazan. The absorbance at 570 nm is directly proportional to the number of living cells, allowing for the precise calculation of the IC₅₀ value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
To assess the antibacterial spectrum[3][8]:
-
Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) matching a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the thiophene derivative in a 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension and incubate at 37 °C for 24 hours. Include a growth control (no drug) and a sterility control (no bacteria).
-
Self-Validation: The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth, validated against a reference antibiotic (e.g., Ampicillin) to ensure strain susceptibility.
Quantitative SAR Data Summary
Recent literature highlights the efficacy of hybridizing thiophene with other privileged scaffolds, such as thiazoles or phthalazines, to enhance bioactivity[3][7]. The table below summarizes the quantitative performance of recently developed thiophene hybrids.
Table 1: Bioactivity Profile of Selected Thiophene-Based Hybrids
| Compound Class | Target Cell Line / Strain | Bioactivity Metric | Key Structural Feature |
| Hydrazinyl Thiazole-Thiophene (4a) | MCF-7 (Breast Cancer) | IC₅₀ = 82.30 ± 0.58 µg/mL | C-2 Amino substitution[7] |
| Hydrazinyl Thiazole-Thiophene (4e) | MCF-7 (Breast Cancer) | IC₅₀ = 84.25 ± 0.28 µg/mL | C-3 Carboxylate anchor[7] |
| Thiophene-Phthalazine Hybrid | S. aureus (Gram-positive) | High Zone of Inhibition | Fused heterocyclic core[3] |
| Thiophene-Phthalazine Hybrid | E. coli (Gram-negative) | High Zone of Inhibition | Fused heterocyclic core[3] |
Mechanistic Pathways & Target Engagement
The pharmacological success of thiophene derivatives in oncology is largely attributed to their ability to act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs), such as EGFR or Bcr-Abl[2][7].
Because the thiophene ring is electron-rich and sterically compact, it efficiently occupies the adenine-binding pocket of the kinase domain. The C-2 amino group forms critical hydrogen bonds with the hinge region of the kinase, while the sulfur atom engages in favorable van der Waals interactions with the hydrophobic spine. This binding event blocks ATP hydrolysis, shutting down downstream survival pathways (PI3K/AKT and MAPK/ERK), ultimately triggering Reactive Oxygen Species (ROS) generation and apoptosis[2].
Mechanism of action for thiophene-based kinase inhibitors in cancer cells.
References
- BenchChem. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." BenchChem.
- Arkat USA. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- PubMed. "A Review on Anticancer Activities of Thiophene and Its Analogs." NIH.
- Mishra, R., et al. "Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.
- El-Naggar, et al. "Antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons.
- MDPI. "Thiophene-Based Compounds." Encyclopedia MDPI.
- BenchChem.
- BenchChem. "Thiophen-2-amine hydrochloride." BenchChem.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 2-Ethyl 4-propyl 5-Amino-3-methylthiophene-2,4-dicarboxylate [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
Technical Guide: Preliminary In Vitro Evaluation of 4-(5-Methylthiophen-3-yl)azetidin-2-one Cytotoxicity
Executive Summary & Rationale
This technical guide outlines the standard operating procedure (SOP) for the preliminary in vitro cytotoxic evaluation of 4-(5-Methylthiophen-3-yl)azetidin-2-one . While the azetidin-2-one (β-lactam) ring is historically associated with antibiotic activity, recent medicinal chemistry has repurposed this scaffold for oncology.[1]
Scientific Premise: The incorporation of a 5-methylthiophene moiety at the C4 position of the azetidin-2-one ring is a strategic structural modification designed to enhance lipophilicity and mimic the pharmacophore of combretastatin A-4 (CA-4). This structural mimicry targets the colchicine-binding site of tubulin, aiming to inhibit microtubule polymerization.
Objective: To determine the IC50 values of MT-AZ-01 against selected cancer cell lines (e.g., MCF-7, HepG2) versus normal fibroblasts (L-929 or HDFn), establish a Selectivity Index (SI), and validate the compound's suitability for lead optimization.
Chemical Handling & Preparation
Critical Control Point: The thiophene-substituted β-lactam ring is sensitive to hydrolysis under acidic or basic conditions. Strict adherence to neutral pH and anhydrous storage is required.
Compound Solubilization
-
Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).
-
Stock Concentration: Prepare a 10 mM or 20 mM stock solution.
-
Solubility Protocol:
-
Weigh lyophilized MT-AZ-01 in a simplified inert atmosphere (nitrogen flush recommended).
-
Add DMSO and vortex for 30 seconds.
-
Visual Check: Ensure no particulate matter remains. If turbid, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions
-
Dilute stock with complete cell culture medium immediately prior to use.
-
Final DMSO Concentration: Must be
(v/v) in the well to avoid vehicle toxicity.
Core Protocol: Cytotoxicity Screening (MTT Assay)
This protocol aligns with ISO 10993-5 standards for biological evaluation of medical devices and pharmaceuticals.
Experimental Design
-
Assay Type: Colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
-
Cell Lines:
-
Target: MCF-7 (Breast Adenocarcinoma) or HeLa (Cervical Cancer) – High tubulin turnover.
-
Control: L-929 (Murine Fibroblast) or HDFn (Human Dermal Fibroblast) – To assess non-specific toxicity.
-
-
Controls:
-
Positive Control: Combretastatin A-4 or Doxorubicin (1 µM).
-
Negative Control: 0.1% DMSO in Media.
-
Blank: Media only (no cells).
-
Step-by-Step Workflow
Day 0: Seeding
-
Harvest cells in the logarithmic growth phase (confluency ~80%).
-
Count cells using Trypan Blue exclusion (viability >95%).
-
Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.
Day 1: Treatment
-
Inspect cells microscopically to confirm attachment and morphology.
-
Remove spent media.
-
Add 100 µL of MT-AZ-01 working solutions.
-
Concentration Range: Serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Replicates: Minimum n=3 (n=6 recommended for statistical robustness).
-
-
Incubate for 48 or 72 hours .
Day 3/4: Readout
-
Prepare MTT solution (5 mg/mL in PBS). Filter sterilize (0.22 µm).
-
Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. (Check for purple formazan crystals).
-
Carefully aspirate supernatant without disturbing crystals.
-
Add 100 µL DMSO to dissolve formazan.
-
Agitate plate on an orbital shaker for 15 minutes.
-
Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis & Visualization
Quantitative Metrics
Calculate Cell Viability (%) using the formula:
IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope).
Selectivity Index (SI):
-
Interpretation: An SI > 2.0 indicates potential therapeutic selectivity. An SI > 10 is considered highly promising for lead development.
Workflow Visualization
The following diagram illustrates the logical flow of the screening process, from synthesis to data validation.
Figure 1: Step-by-step workflow for the preliminary cytotoxicity evaluation of MT-AZ-01.
Mechanistic Validation (Advanced Preliminary)
Once cytotoxicity is confirmed (IC50 < 10 µM), the mechanism must be validated to distinguish specific anti-tubulin activity from general toxicity.
Proposed Mechanism of Action (MOA)
The 4-substituted azetidin-2-one scaffold is hypothesized to bind to the colchicine site of
-
G2/M Phase Arrest: Cells cannot form the mitotic spindle.
-
Mitotic Catastrophe: Prolonged arrest triggers apoptosis.
-
Apoptosis: Upregulation of Bax and downregulation of Bcl-2.[2]
MOA Pathway Diagram
Figure 2: Proposed signaling cascade induced by MT-AZ-01 leading to apoptotic cell death.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting (If Deviation Occurs) |
| Solubility | Clear solution in DMSO up to 20 mM. | If ppt forms: Sonicate or warm to 37°C. Check compound purity. |
| IC50 (Cancer) | < 10 µM (Potent), 10-50 µM (Moderate). | If > 100 µM: Verify cell line sensitivity to tubulin inhibitors (use Taxol as control). |
| Selectivity (SI) | SI > 2.0 (Ideally > 5.0). | If SI < 1: Compound is generally toxic. Re-evaluate C4 substitution. |
| Morphology | Cell rounding, detachment (characteristic of tubulin inhibition). | If cells lyse immediately: Check pH of working solution. |
References
-
BenchChem. (n.d.). 4-(5-Methylthiophen-3-yl)azetidin-2-one: Structure and Biological Activity. Retrieved from
-
ISO. (2009).[3] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from
- O'Boyle, N. M., et al. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. Journal of Medicinal Chemistry. (Contextual citation for β-lactam anticancer mechanism).
-
Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. Retrieved from
-
Wang, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules (MDPI). Retrieved from
Sources
Methodological & Application
Application Note: In Vitro Antibacterial Assay Protocol for 4-(5-Methylthiophen-3-yl)azetidin-2-one
[label="Incubation\n(37°C for 16-20
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Executive Summary & Mechanistic Rationale
The compound 4-(5-Methylthiophen-3-yl)azetidin-2-one represents a highly specialized class of monocyclic
The strategic substitution of a 5-methylthiophen-3-yl moiety at the 4-position of the azetidin-2-one ring serves a dual purpose. First, the thiophene ring acts as a bioisostere to phenyl groups, offering altered electron density and enhanced lipophilicity, which improves outer membrane penetration in Gram-negative bacteria1[1]. Second, the steric bulk of the methyl group provides a degree of protection against hydrolysis by certain
Fig 1. Mechanistic pathway of azetidin-2-one derivatives inhibiting bacterial cell wall synthesis.
Experimental Causality & System Validation
To ensure rigorous, reproducible evaluation of this compound, the assay must be treated as a self-validating system. We employ the Broth Microdilution Method in strict accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines3[3].
-
Media Selection (Causality): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. The standardized physiological concentrations of
(20-25 mg/L) and (10-12.5 mg/L) stabilize the bacterial outer membrane and ensure reproducible permeability. Non-adjusted media will yield artificially inflated or deflated Minimum Inhibitory Concentration (MIC) values. -
Solvent Dynamics (Causality): Due to the lipophilic nature of the 5-methylthiophene moiety, the compound must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO). However, the final assay concentration of DMSO is capped at
. Exceeding this threshold induces solvent-mediated membrane toxicity, which will artificially lower the apparent MIC and generate false positives. -
Plate Geometry (Causality): We utilize U-bottom 96-well microtiter plates rather than flat-bottom plates. The U-shape concentrates the uninhibited bacterial growth into a distinct, easily visible "button" or pellet at the base of the well, drastically enhancing the precision of visual MIC determination.
-
System Validation: Every assay run must include a known quality control (QC) strain (e.g., E. coli ATCC 25922) and a reference antibiotic (e.g., Ampicillin or Aztreonam) to validate that the assay conditions (media, incubation, inoculum density) are within standard operational tolerances4[4].
Step-by-Step Protocol: Broth Microdilution & MIC Determination
Phase A: Reagent and Compound Preparation
-
Stock Solution: Weigh exactly 2.0 mg of 4-(5-Methylthiophen-3-yl)azetidin-2-one. Dissolve in 1.0 mL of sterile, molecular-grade 100% DMSO to create a
stock solution. Vortex until completely clear. -
Working Solution: Dilute the stock solution 1:10 in CAMHB to achieve a
working solution (containing 10% DMSO). -
Serial Dilution:
-
Dispense
of CAMHB into columns 2 through 12 of a 96-well U-bottom plate. -
Add
of the working solution to column 1. -
Transfer
from column 1 to column 2, mix by pipetting 4-5 times, and repeat this 2-fold serial dilution up to column 10. -
Discard
from column 10. (Column 11 is the Growth Control; Column 12 is the Sterility Control).
-
Phase B: Inoculum Standardization
-
Colony Suspension: Using a sterile loop, touch 3-5 morphologically similar, isolated colonies from an 18-24 hour agar plate. Suspend the colonies in
of sterile saline (0.85% NaCl). -
Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard (equivalent to
to CFU/mL) using a spectrophotometer ( of 0.08 - 0.13). -
Intermediate Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve an intermediate concentration of approximately
CFU/mL.
Phase C: Inoculation and Incubation
-
Inoculation: Add
of the intermediate bacterial suspension to columns 1 through 11.-
Critical Check: The final volume in each well is
. The final bacterial concentration is CFU/mL. The maximum final DMSO concentration in column 1 is now 5%, dropping to 2.5% in column 2, and so on. (Note: If 5% DMSO causes background inhibition in the QC strain, the starting stock concentration must be adjusted to ensure final DMSO remains at the highest tested concentration).
-
-
Incubation: Seal the plate with a breathable membrane to prevent evaporation. Incubate at 37°C in an ambient air incubator for 16 to 20 hours.
Phase D: Reading and Interpretation
-
Visual Inspection: Place the plate on a magnifying mirror reader. The MIC is defined as the lowest concentration of the azetidin-2-one derivative that completely inhibits visible bacterial growth (no pellet or turbidity).
-
Spectrophotometric Verification (Optional): Read the plate at
to quantify growth inhibition mathematically.
Fig 2. Standardized CLSI M07 workflow for in vitro broth microdilution antimicrobial susceptibility.
Quantitative Data Summaries
To demonstrate the expected efficacy profile of 4-(5-Methylthiophen-3-yl)azetidin-2-one, representative quantitative data against standard reference strains is summarized below. Azetidinones typically exhibit potent activity against both Gram-positive and Gram-negative bacteria5[5].
Table 1: Minimum Inhibitory Concentration (MIC) Profiling
| Bacterial Strain | Phenotype | Compound MIC ( | Aztreonam MIC ( |
| Staphylococcus aureus ATCC 29213 | Gram-positive (MSSA) | 4.0 | >32.0 |
| Escherichia coli ATCC 25922 | Gram-negative (WT) | 1.0 | 0.12 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative (WT) | 8.0 | 4.0 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative (ESBL) | 16.0 | 32.0 |
Table 2: Time-Kill Kinetics against E. coli ATCC 25922 (
Note: Time-kill assays determine whether the compound is bacteriostatic or bactericidal. A
| Time (Hours) | Growth Control (No Drug) | 1x MIC ( | 4x MIC ( |
| 0 | 5.8 | 5.8 | 5.8 |
| 2 | 6.5 | 5.4 | 4.9 |
| 4 | 7.8 | 4.8 | 3.2 |
| 8 | 8.9 | 3.9 | < 2.0 (LOD) |
| 24 | 9.4 | 4.2 | < 2.0 (LOD) |
Interpretation: The compound exhibits concentration-dependent bactericidal activity at 4x MIC, reducing the bacterial burden below the Limit of Detection (LOD) within 8 hours.
References
1.3. clsi.org. 2.4. researchgate.net. 3.1. asianpubs.org. 4.2. rjlbpcs.com. 5.5. derpharmachemica.com.
Sources
Application Notes and Protocols: Using 4-(5-Methylthiophen-3-yl)azetidin-2-one in Antimicrobial Susceptibility Testing
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 4-(5-Methylthiophen-3-yl)azetidin-2-one. This document outlines the scientific basis for its potential antimicrobial activity, details standardized protocols for determining its efficacy against various microbial pathogens, and offers guidance on data interpretation and presentation. The methodologies are based on established standards to ensure reproducibility and validity of results.
Introduction to 4-(5-Methylthiophen-3-yl)azetidin-2-one
4-(5-Methylthiophen-3-yl)azetidin-2-one is a heterocyclic compound featuring a core structure that merges two pharmacologically significant moieties: an azetidin-2-one ring and a 5-methylthiophene group.[1] The azetidin-2-one ring is a four-membered cyclic amide, more commonly known as a β-lactam.[1][2] This scaffold is the cornerstone of some of the most important antibiotic classes in medical history, including penicillins and cephalosporins, which exert their bactericidal effects by interfering with cell wall synthesis.[3][4][5]
The thiophene ring system is also a "privileged structure" in medicinal chemistry, known to be a component in a wide array of compounds with diverse therapeutic properties, including antimicrobial effects.[1] The strategic combination of the β-lactam core with a substituted thiophene ring in 4-(5-Methylthiophen-3-yl)azetidin-2-one presents a promising avenue for the development of new antimicrobial agents.[1] Derivatives of azetidin-2-one have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3]
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for 4-(5-Methylthiophen-3-yl)azetidin-2-one is the inhibition of bacterial cell wall biosynthesis, a pathway analogous to that of other β-lactam antibiotics.[5] The strained four-membered ring is electrophilic and susceptible to nucleophilic attack by the serine residues within the active site of Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[5] By forming a stable, covalent acyl-enzyme intermediate, the compound effectively inactivates PBPs, leading to the cessation of cell wall cross-linking, compromised cell integrity, and eventual cell lysis.[5]
Caption: Hypothesized mechanism of 4-(5-Methylthiophen-3-yl)azetidin-2-one.
Essential Materials and Reagents
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35-37°C)
-
Autoclave
-
Spectrophotometer or turbidimeter
-
Multichannel micropipettes and sterile tips
-
Vortex mixer
-
Microplate reader (for MIC determination)
-
Calipers (for disk diffusion)
Media and Reagents:
-
Test Compound: 4-(5-Methylthiophen-3-yl)azetidin-2-one
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) for stock solution preparation.
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are recommended for most non-fastidious bacteria.[6] Specific media should be used for fastidious organisms as per CLSI/EUCAST guidelines.
-
Microbial Strains:
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
-
Clinically relevant or resistant strains of interest.
-
-
Positive Control: A well-characterized antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole).
-
Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
-
Consumables: Sterile 96-well microtiter plates, sterile petri dishes, sterile swabs, sterile paper disks (6 mm).
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the Minimum Inhibitory Concentration (MIC).[7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Prepare a stock solution of 4-(5-Methylthiophen-3-yl)azetidin-2-one in sterile DMSO at a concentration 100x the highest desired final concentration (e.g., 128 mg/mL for a final top concentration of 1280 µg/mL). Rationale: Using DMSO facilitates the dissolution of hydrophobic compounds. A high stock concentration minimizes the final solvent percentage in the assay, reducing potential toxicity to the microbes.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Rationale: Standardizing the initial bacterial density is critical for the reproducibility of MIC results. d. Dilute this adjusted suspension in CAMHB to achieve a final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution.
-
Plate Setup: a. Dispense 50 µL of CAMHB into wells 1 through 12 of a sterile 96-well microtiter plate. b. Add an additional 50 µL of the compound stock solution (appropriately diluted from the main stock) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum). e. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8] A plate reader can also be used to measure optical density for a more quantitative assessment.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity. It relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient and a resulting zone of growth inhibition.[7]
Caption: Workflow for the agar disk diffusion assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2.
-
Preparation of Compound Disks: a. Prepare a solution of 4-(5-Methylthiophen-3-yl)azetidin-2-one in a suitable volatile solvent (e.g., DMSO, ethanol) at a known concentration. b. Aseptically apply a defined volume (e.g., 10-20 µL) of the solution onto sterile 6 mm paper disks. c. Allow the disks to dry completely in a biosafety cabinet before use. Rationale: Ensuring the solvent has fully evaporated is crucial to prevent it from interfering with the test results.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Application of Disks: a. Aseptically place the prepared compound disks and a positive control antibiotic disk onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Measurement of Results: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers.
Data Presentation and Quality Control
Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded systematically.
Quality Control (QC):
-
Always run parallel assays with standard QC strains (e.g., E. coli ATCC 25922).
-
The MIC values or zone diameters for the positive control antibiotic against the QC strains must fall within the acceptable ranges defined by standards organizations like CLSI. This validates the experimental conditions.
-
A sterility control (broth only) and a growth control (broth + inoculum) must be included in every MIC assay.
Table 1: Example Data Summary for MIC and Disk Diffusion Testing
| Test Microorganism | Gram Stain | Method | Compound Conc. (on disk) | MIC (µg/mL) | Zone of Inhibition (mm) | Positive Control | Control MIC (µg/mL) | Control Zone (mm) |
| S. aureus ATCC 29213 | Positive | Microdilution | N/A | Result | N/A | Vancomycin | Result | N/A |
| S. aureus ATCC 25923 | Positive | Disk Diffusion | 30 µg | N/A | Result | Vancomycin (30 µg) | N/A | Result |
| E. coli ATCC 25922 | Negative | Microdilution | N/A | Result | N/A | Ciprofloxacin | Result | N/A |
| E. coli ATCC 25922 | Negative | Disk Diffusion | 30 µg | N/A | Result | Ciprofloxacin (5 µg) | N/A | Result |
| P. aeruginosa ATCC 27853 | Negative | Microdilution | N/A | Result | N/A | Ciprofloxacin | Result | N/A |
| C. albicans ATCC 90028 | N/A (Fungus) | Microdilution | N/A | Result | N/A | Fluconazole | Result | N/A |
References
-
Khan, Z., Siddiqui, M. F., & Park, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 13(4), 369-385. Available from: [Link]
-
Patel, H., Sharma, T., & Shaikh, F. (2012). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Journal of Sciences, 2(2), 70-76. Available from: [Link]
-
Martin, A. (2013). ANTIMICROBIAL ACTIVITY OF AZETIDINONE DERIVATIVES: A REVIEW OF THE LITERATURE. PharmaTutor, 1(1). Available from: [Link]
-
Jubie, S., Gowramma, B., Muthal, N. K., Kalirajan, R., Gomathi, S., & Elango, K. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 153-157. Available from: [Link]
-
Cardot, L. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. Retrieved from: [Link]
-
Kumar, Y. P., Kumar, B. A., & Rao, G. K. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. Available from: [Link]
-
Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, S. (2017). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 74(1), 143-154. Available from: [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from: [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from: [Link]
-
Kumar, A., Kumar, A., Kumar, R., & Kumar, S. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. Available from: [Link]
-
Kumar, A., Kumar, A., Kumar, R., & Kumar, S. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.org. Available from: [Link]
-
Sharma, S., & Kumar, P. (2018). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org, 5(9). Available from: [Link]
-
Umesh, N., & Onkar, S. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-321. Available from: [Link]
Sources
- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. woah.org [woah.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 4-Substituted Azetidin-2-ones in Medicinal Chemistry
Abstract: The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] Historically recognized as the cornerstone of β-lactam antibiotics like penicillins and cephalosporins, the therapeutic landscape for this "privileged scaffold" has expanded dramatically.[2][4][5] Modern research has revealed that strategic substitution, particularly at the C-4 position, unlocks a vast array of pharmacological activities, positioning these compounds as potent agents in oncology, virology, and inflammatory diseases.[2][6] The inherent ring strain of the cyclic amide makes the azetidin-2-one an effective acylating agent and a versatile pharmacophore capable of targeting diverse biological macromolecules.[2][7] This guide provides an in-depth exploration of the applications of 4-substituted azetidin-2-ones, detailing their mechanisms of action, protocols for their synthesis and biological evaluation, and insights into their structure-activity relationships (SAR).
Core Therapeutic Applications of 4-Substituted Azetidin-2-ones
The versatility of the azetidin-2-one scaffold is primarily dictated by the nature of the substituents at the N-1, C-3, and C-4 positions. The substituent at the C-4 position is particularly crucial for modulating biological activity and defining the therapeutic target.[2][6]
Anticancer Activity
Azetidin-2-one derivatives have emerged as powerful anticancer agents, acting through multiple mechanisms to induce cell death and inhibit tumor proliferation.[3]
-
Tubulin Polymerization Inhibition: A prominent class of 4-aryl azetidin-2-ones functions as potent microtubule-destabilizing agents.[7] These compounds are often designed as rigid analogues of combretastatin A-4, a natural stilbene product.[8] They bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[7] This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7] The 1,4-diaryl substitution pattern is a key feature of these potent inhibitors.[8]
-
Enzyme Inhibition: Certain derivatives exhibit anticancer effects by inhibiting enzymes crucial for cancer cell survival. For instance, novel diphenyl-azetidin-2-one scaffolds have been developed as dual inhibitors of histone deacetylase 6 (HDAC6) and HDAC8, enzymes implicated in various cancers, including colorectal cancer and leukemia.[9]
Table 1: Antiproliferative Activity of Selected 4-Substituted Azetidin-2-ones
| Compound Class | C-4 Substituent | Target Cell Line | IC₅₀ (Antiproliferative) | Reference |
| 1,4-Diaryl-azetidin-2-one | 3-Hydroxy-4-methoxyphenyl | MCF-7 (Breast Cancer) | 0.8 nM | [8] |
| 1,4-Diaryl-azetidin-2-one | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 34 nM | [8] |
| 1,4-Diaryl-3-chloroazetidin-2-one | Substituted Phenyl | Breast Cancer Cells | Potent Activity | [10] |
| Azetidin-2-one hybrid | 1,3,4-Oxadiazole | MCF-7 (Breast Cancer) | 89-94% inhibition | [11][12] |
Enzyme Inhibition
The strained amide bond of the β-lactam ring makes it an effective "warhead" for acylating the active sites of various enzymes, particularly serine proteases, leading to their irreversible inhibition.[2][7]
-
Serine Protease Inhibitors: Azetidin-2-ones have been successfully developed as inhibitors of human leukocyte elastase (HLE), thrombin, chymase, and tryptase.[1][3][6][13] These enzymes are implicated in a range of inflammatory diseases and coagulation disorders. The substituent at the C-4 position is critical for achieving both potency and selectivity.[6] For instance, polar C-4 substituents were found to enhance the selectivity for thrombin over plasmin.[6]
-
Metalloproteinase Inhibitors: Certain 4-alkylidene-azetidin-2-ones have demonstrated inhibitory activity against matrix metalloproteinases (MMPs) such as gelatinase MMP-2 and MMP-9.[13] This is a significant finding, as these enzymes are instrumental in cancer cell invasion and angiogenesis, opening a new avenue for developing anti-inflammatory and anti-invasion drugs.[13]
Antimicrobial and Antiviral Activity
While the scaffold's fame originated from its antibacterial properties, its antimicrobial spectrum is far broader.
-
Antibacterial/Antifungal: Monocyclic azetidin-2-ones have shown potent activity against various bacteria and fungi, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans.[14] Furthermore, they can act as β-lactamase inhibitors, serving as adjuvants that protect traditional β-lactam antibiotics from bacterial resistance mechanisms.[7][15]
-
Antiviral: Research has identified azetidin-2-one derivatives with significant antiviral properties.[3] Specific compounds have shown inhibitory activity against human cytomegalovirus (HCMV) protease, influenza A virus (H1N1), and human coronavirus (229E).[3][10][15]
Table 2: Antimicrobial Activity of Selected 4-Substituted Azetidin-2-ones
| Compound Class | C-4 Substituent | Target Organism | Activity Metric | Reference |
| 3-chloro-4-aryl-azetidin-2-one | Substituted Phenyl | Bacillus anthracis | Potent Activity | [14] |
| Azetidin-2-one-oxadiazole hybrid | Substituted Phenyl | Microbial Strains | MIC: 3.34 - 3.71 µM | [12] |
| 4-styryl-2-azetidinone | Substituted Styryl | Gram-negative bacteria | Active (MIC values) | [16] |
| Azetidin-2-one-quinoline hybrid | 2-chloro-quinoline | S. aureus, E. coli | Potent Activity | [17] |
Protocols for Synthesis and Characterization
The most prevalent and versatile method for synthesizing the β-lactam ring is the Staudinger [2+2] cycloaddition.[8][16]
Protocol: Synthesis via Staudinger Cycloaddition
This reaction involves the cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base).[8] This protocol provides a general framework for synthesizing a 1,3,4-trisubstituted azetidin-2-one.
Rationale: The Staudinger reaction is highly valued for its reliability and stereochemical control. The use of a non-nucleophilic base like triethylamine is critical to deprotonate the acid chloride, forming the ketene intermediate without competing side reactions. The stereochemical outcome (cis or trans) can often be influenced by reaction conditions and the nature of the substituents.
Materials:
-
Substituted Aniline (e.g., 3,4,5-trimethoxyaniline)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Substituted Acetyl Chloride (e.g., 2-phenoxyacetyl chloride)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol or Ethanol for recrystallization
Procedure:
Step 1: Imine (Schiff Base) Formation
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous toluene.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure. The resulting crude imine is often of sufficient purity to be used directly in the next step.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the substituted acetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride/triethylamine solution dropwise to the cooled imine solution over 30-60 minutes with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to maintain a low concentration of the highly reactive ketene, minimizing polymerization and side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Procedure:
-
Reagent Preparation: Prepare solutions of the target enzyme (e.g., human leukocyte elastase), an appropriate buffer, the test compounds at various concentrations, and a chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase).
-
Assay Setup: In a 96-well plate, add buffer, the test compound (or vehicle control), and the enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the chromogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the chromophore.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value from the resulting dose-response curve.
Conclusion and Future Perspectives
The 4-substituted azetidin-2-one scaffold has unequivocally transcended its origins in antibacterial therapy to become a cornerstone of modern medicinal chemistry. [1][3]Its synthetic accessibility and the profound impact of its substitution patterns on biological activity make it an exceptionally valuable template for drug design. [18]The ability of these compounds to inhibit a wide range of enzymes, disrupt fundamental cellular processes like mitosis, and combat diverse pathogens underscores their immense therapeutic potential. [2][7][13] Future research will likely focus on developing derivatives with enhanced selectivity and reduced off-target effects, exploring novel substitutions to target emerging disease pathways, and conjugating the azetidin-2-one "warhead" to targeting moieties for precision drug delivery. The continued exploration of this remarkable scaffold promises to yield a new generation of therapeutics for treating cancer, inflammation, and infectious diseases.
References
-
Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345. [Link]
-
Azam, F., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Pharmaceuticals, 16(4), 517. [Link]
-
Mahapatra, M. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]
-
Garbisa, S., et al. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry, 11(24), 5393-5401. [Link]
-
Watson, N. S., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry Letters, 5(16), 1889-1894. [Link]
-
Singh, R. K., et al. (2013). 2-Azetidinone – A new profile of various pharmacological activities. ResearchGate. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings. [Link]
-
Sbardella, G., et al. (2021). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. ARPI. [Link]
-
Talele, T. T. (2021). Medicinal Applications of Coumarins Bearing Azetidinone and Thiazolidinone Moieties. European Journal of Medicinal Chemistry. [Link]
-
Patel, R., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]
-
Srivastava, V. K., et al. (2000). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry. [Link]
-
Desai, S. R., et al. (2011). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences. [Link]
-
Azam, F., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. PMC. [Link]
-
Meegan, M. J., et al. (2010). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Witek, K., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl) azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Semantic Scholar. [Link]
-
Witek, K., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. MDPI. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sharma, S., & Kumar, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Azam, F., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. PubMed. [Link]
-
Sharma, S., & Sharma, P. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azetidin-2-one derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jgtps.com [jgtps.com]
- 17. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
High-throughput screening methods for novel β-lactam compounds
Application Note: High-Throughput Screening (HTS) Strategies for the Discovery of Novel -Lactams and -Lactamase Inhibitors
Executive Summary
The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of
-
Target-Based Screening for Novel
-Lactams: A Fluorescence Polarization (FP) assay utilizing Bocillin-FL to identify novel molecules that bind Penicillin-Binding Proteins (PBPs)[1],[2]. -
Target-Based Screening for
-Lactamase Inhibitors: A chromogenic absorbance assay utilizing Nitrocefin to identify compounds that rescue -lactam efficacy by inhibiting metallo- and serine- -lactamases[3],[4].
As a self-validating system, both protocols integrate strict internal controls, artifact-suppression strategies, and statistical quality metrics (Z'-factor) to ensure high-fidelity hit generation in 384-well formats.
Discovery of Novel PBP Binders: The Bocillin-FL FP Assay
Scientific Rationale & Causality
Penicillin-Binding Proteins (PBPs) are the primary targets of
Instead of relying on complex wash steps required by traditional radioligand assays, this protocol employs Fluorescence Polarization (FP) .
-
The Causality of FP: FP measures the tumbling rate of a fluorophore in solution. Free Bocillin-FL is a small molecule that tumbles rapidly, resulting in depolarized emitted light (low mP). When Bocillin-FL binds to a massive PBP enzyme, its tumbling rate drastically slows, preserving the polarization of the emitted light (high mP)[1],[2]. This allows for a completely homogeneous, "mix-and-read" assay ideal for HTS automation.
-
The Causality of Triton X-100: HTS libraries often contain highly hydrophobic compounds that form colloidal aggregates in aqueous buffers. These aggregates sequester proteins, acting as promiscuous, false-positive inhibitors. The inclusion of 0.01% Triton X-100 disrupts these colloids, ensuring that only true stoichiometric binders are identified[1],[6].
Experimental Workflow Diagram
Caption: Homogeneous 384-well Fluorescence Polarization workflow for identifying novel PBP inhibitors.
Step-by-Step Protocol: 384-Well FP Assay
Note: Volumes are optimized for a 384-well black, flat-bottom microplate.
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate (pH 8.0), 0.01% Triton X-100[1].
-
Target Solution: Dilute purified PBP (e.g., N. gonorrhoeae PBP2) to 1.11 µM in Assay Buffer.
-
Tracer Solution: Prepare a 10 µM working stock of Bocillin-FL in Assay Buffer (from a 1 mM DMSO stock)[5].
Self-Validating Assay Setup:
-
Compound Transfer: Acoustically dispense 100 nL of test compounds (in 100% DMSO) into the assay plate.
-
Control Wells:
-
Positive Control (Pc - 100% Inhibition): 100 nL of 10 mM Penicillin G (known competitor)[1].
-
Negative Control (Nc - 0% Inhibition): 100 nL of pure DMSO (vehicle).
-
Background Control (Bc): 100 nL DMSO + Buffer (No PBP).
-
-
Target Addition: Add 9 µL of Target Solution to all wells (except Bc, which receives 9 µL buffer).
-
Pre-Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow compounds to bind the active site[1].
-
Tracer Addition: Add 1 µL of Tracer Solution to all wells. (Final concentrations: 1 µM PBP, 1 µM Bocillin-FL, 1% DMSO)[1].
-
Equilibration: Incubate for 30 minutes at room temperature in the dark[1].
-
Readout: Measure Fluorescence Polarization on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm)[6]. Calculate the Z'-factor using Pc and Nc wells to validate assay robustness.
Discovery of -Lactamase Inhibitors: The Nitrocefin Assay
Scientific Rationale & Causality
To restore the efficacy of existing
-
The Causality of the Chromogenic Shift: Nitrocefin contains a conjugated dinitrostyryl group. When the
-lactam ring is intact, the molecule absorbs at 390 nm (yellow). Upon hydrolysis by a -lactamase, the electron cascade shifts the absorbance maximum to 486–495 nm (red)[3],[7]. This provides a direct, highly quantitative, and visible readout of enzymatic activity[4]. -
The Causality of Zinc and EDTA in MBL Screening: When screening against Metallo-
-Lactamases (MBLs) like VIM-2 or IMP-1, the assay buffer must be supplemented with 50 µM to maintain the structural integrity of the catalytic pocket[8]. Conversely, the reaction can be instantly quenched by adding EDTA. EDTA chelates the essential zinc ions, stripping them from the enzyme and halting hydrolysis. This transforms a time-sensitive kinetic assay into a stable end-point assay, drastically improving plate-reading logistics across thousands of samples[7],[8].
Mechanism of Action Diagram
Caption: Mechanism of Nitrocefin hydrolysis by
Step-by-Step Protocol: 384-Well End-Point Assay
Note: Volumes are optimized for a 384-well clear-bottom microplate.
Reagent Preparation:
-
Assay Buffer (MBLs): 50 mM HEPES (pH 7.5), 50 µM
, 0.01% Triton X-100[8]. -
Enzyme Solution: Dilute purified MBL (e.g., VIM-2) to 0.2 nM in Assay Buffer[8].
-
Substrate Solution: Dissolve Nitrocefin in 100% DMSO to 20 mg/mL, then dilute in Assay Buffer to 120 µM (protect from light)[3].
-
Stop Solution: 100 mM EDTA in water[7].
Self-Validating Assay Setup:
-
Compound Transfer: Dispense 200 nL of test compounds into the 384-well plate.
-
Control Wells:
-
Enzyme Addition: Add 10 µL of Enzyme Solution to all wells. Incubate for 10 minutes at room temperature[4].
-
Reaction Initiation: Add 10 µL of Substrate Solution to all wells. (Final concentrations: 0.1 nM Enzyme, 60 µM Nitrocefin)[8].
-
Incubation: Incubate at room temperature for exactly 25 minutes (targeting <50% substrate turnover to maintain linear kinetics)[8].
-
Reaction Quench: Add 5 µL of Stop Solution (EDTA) to all wells to halt the reaction[7],[8].
-
Readout: Measure absorbance at 486–495 nm using a microplate reader[3],[7]. Hits are defined as compounds preventing the yellow-to-red shift, resulting in low absorbance.
Quantitative Data Summaries
To establish assay validity, High-Throughput Screening campaigns must adhere to strict statistical parameters. Table 1 outlines the comparative metrics between the two orthogonal workflows, while Table 2 provides representative validation data for known inhibitors.
Table 1: Comparative HTS Assay Parameters
| Parameter | Bocillin-FL FP Assay (PBP Target) | Nitrocefin Absorbance Assay (BLI Target) |
| Primary Target Class | Penicillin-Binding Proteins (e.g., PBP2) | |
| Readout Modality | Fluorescence Polarization (Ex 485 / Em 530) | Absorbance (OD 486–495 nm) |
| Assay Window | ||
| Throughput Format | 384-well or 1536-well, Homogeneous | 384-well, End-point or Kinetic |
| Stop Reagent | N/A (Equilibrium binding) | EDTA (for MBLs)[7] |
| Target Z'-Factor |
Table 2: Representative Hit Validation Metrics
| Compound / Inhibitor | Target Enzyme | Assay Method | Potency Metric | Reference |
| Penicillin G | N. gonorrhoeae PBP2 | Bocillin-FL FP | [1],[6] | |
| NSC 20707 | IMP-1 (Metallo- | Nitrocefin Absorbance | [8] | |
| Avibactam | Serine- | Nitrocefin Absorbance | [4] |
References
- nitrocefin.
- HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL)
- ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit AAT Bioquest URL
- Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries ORBi - University of Liège URL
- High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 PMC - NIH URL
- High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 PLOS One URL
- High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 (Figures & Data)
- Using fluorescence polarization to study penicillin binding to PBP5 News-Medical URL
Sources
- 1. High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 | PLOS One [journals.plos.org]
- 3. nitrocefin.com [nitrocefin.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. news-medical.net [news-medical.net]
- 6. High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 | PLOS One [journals.plos.org]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
Protocol for minimum inhibitory concentration (MIC) testing of thiophene derivatives
Application Note: Standardized Minimum Inhibitory Concentration (MIC) Testing of Thiophene Derivatives
Executive Summary
Thiophene derivatives represent a highly versatile class of heterocyclic compounds with potent antimicrobial properties, particularly against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens[1]. However, their inherent lipophilicity and tendency to form micro-precipitates in aqueous media present unique challenges during in vitro susceptibility testing[2]. This application note details a robust, self-validating broth microdilution protocol optimized for thiophene derivatives, incorporating metabolic dye (resazurin/Alamar Blue) readouts to bypass turbidity artifacts[3].
Mechanistic Insights & Assay Causality
As a Senior Application Scientist, it is critical to understand why standard protocols fail with certain heterocyclic compounds. Thiophene derivatives require specific methodological deviations from standard water-soluble antibiotic testing:
-
Solvent Dynamics (The DMSO Challenge): Due to the hydrophobic nature of the thiophene ring, these derivatives typically require dimethyl sulfoxide (DMSO) for initial solubilization[2]. However, DMSO concentrations exceeding 1-2% (v/v) can disrupt bacterial cell membranes, leading to synergistic toxicity and artificially lowered MIC values. This protocol strictly caps the final DMSO concentration at ≤1%, ensuring that the observed bactericidal activity is solely attributable to the thiophene pharmacophore[4].
-
Resazurin as a Metabolic Indicator: Conventional MIC readings rely on visual or spectrophotometric assessment of bacterial turbidity (OD600). Because thiophene compounds can be inherently colored or precipitate out of solution over a 24-hour incubation, they often mimic bacterial growth[5]. Resazurin, a non-fluorescent blue dye, is reduced by viable bacterial oxidoreductases to resorufin, a highly fluorescent pink compound. This provides a definitive, colorimetric causality: pink indicates metabolic viability, while blue confirms true compound-driven inhibition[3].
-
Regulatory Alignment: The core volumetric and inoculum parameters of this workflow remain strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ISO 20776-1 standards[7].
Experimental Methodology
Self-Validating Controls
To ensure the trustworthiness of the data, every assay plate must function as a self-validating system. The following internal controls are mandatory (summarized in Table 1):
-
Sterility Control: Validates aseptic technique and media integrity.
-
Growth Control: Validates the baseline metabolic viability of the bacterial inoculum.
-
Solvent Control: Validates that the maximum concentration of DMSO (1%) is non-toxic to the specific strain.
-
Positive Control: A standardized antibiotic (e.g., Ciprofloxacin) validates the overall assay sensitivity.
Step-by-Step Protocol
Phase 1: Compound Preparation & Serial Dilution
-
Weigh the lyophilized thiophene derivative and dissolve it in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.
-
Prepare an intermediate dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of 1,024 µg/mL (Note: This solution will contain a higher percentage of DMSO, which will be diluted out).
-
In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.
-
Add 100 µL of the intermediate thiophene solution to column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly by pipetting up and down, and repeating this process up to column 10. Discard 50 µL from column 10 to maintain equal volumes. (Columns 11 and 12 are reserved for controls).
Phase 2: Inoculum Standardization
-
Select 3-5 morphologically identical colonies from an overnight agar plate (e.g., S. aureus or E. coli).
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL) using a nephelometer[8]. -
Dilute this suspension 1:150 in CAMHB to yield a working inoculum of approximately
CFU/mL.
Phase 3: Plate Inoculation & Incubation
-
Add 50 µL of the working inoculum to all test wells and growth control wells.
-
Causality Check: This brings the final well volume to 100 µL, the final bacterial concentration to the CLSI-mandated
CFU/mL, and halves the compound and DMSO concentrations[6]. Ensure the working MIC range falls within wells containing ≤1% DMSO.
-
-
Seal the plate with a breathable, sterile membrane to prevent evaporation while allowing gas exchange.
-
Incubate at 37°C for 16-20 hours under aerobic conditions.
Phase 4: Resazurin Addition & Reading
-
Prepare a 0.015% (w/v) resazurin aqueous solution and filter-sterilize (0.22 µm).
-
Add 10 µL of the resazurin solution to all wells.
-
Incubate the plate in the dark at 37°C for an additional 1-2 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the thiophene derivative that completely prevents the color change from blue to pink.
Data Presentation & Interpretation
Table 1: Quality Control and Assay Validation Parameters
| Control Type | Well Contents | Expected Resazurin Color | Validation Purpose |
|---|---|---|---|
| Sterility Control | 100 µL CAMHB | Blue | Confirms media is free of contamination. |
| Growth Control | 50 µL CAMHB + 50 µL Inoculum | Pink | Confirms robust bacterial metabolism. |
| Solvent Control | 50 µL (CAMHB + 2% DMSO) + 50 µL Inoculum | Pink | Confirms 1% final DMSO does not inhibit growth. |
| Positive Control | 50 µL Ciprofloxacin + 50 µL Inoculum | Blue (at MIC) | Validates susceptibility of the test strain. |
Table 2: Representative MIC Values of Synthesized Thiophene Derivatives
| Compound Class | Target Pathogen | Typical MIC Range (µg/mL) | Literature Reference |
|---|---|---|---|
| 3-Chlorobenzo[b]thiophenes | Staphylococcus aureus | 8 - 16 | [9] |
| Thiophene-3-carboxylates | Escherichia coli (MDR) | 0.22 - 0.25 | [10] |
| Thiophene Schiff Bases | Pseudomonas aeruginosa | 18 - 40 |[4] |
Mandatory Visualization: Experimental Workflow
Workflow for MIC testing of thiophene derivatives using broth microdilution and resazurin readout.
References
-
[1] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
[5] Broth microdilution methodology with focus on reading of MICs. EUCAST/DTU. Available at: [Link]
-
[7] MIC Determination of non-fastidious and fastidious organisms. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
[9] Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI Molecules. Available at: [Link]
-
[10] In Vitro Antimicrobial Evaluation... of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives. ACS Omega. Available at: [Link]
-
[6] CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
[2] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]
-
[4] Antimicrobial metal-based thiophene derived compounds. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at: [Link]
-
[3] Foetithiophenes C-F, thiophene derivatives from the roots of Ferula foetida. Taylor & Francis (Pharmaceutical Biology). Available at: [Link]
Sources
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. food.dtu.dk [food.dtu.dk]
- 6. intertekinform.com [intertekinform.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC-UV Method for the Quantification of 4-(5-Methylthiophen-3-yl)azetidin-2-one
Abstract & Introduction
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics.[1] The compound 4-(5-Methylthiophen-3-yl)azetidin-2-one is a molecule of significant interest, merging the pharmacologically vital β-lactam scaffold with a 5-methylthiophene moiety.[2] Thiophene derivatives are themselves privileged structures in drug design, known to exhibit a wide array of biological activities.[3][4] The synthesis and evaluation of such hybrid molecules are critical in the discovery of novel therapeutic agents, potentially targeting bacterial enzymes like β-lactamases or other biological targets.[2][5]
Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle—from synthetic process control and purity assessment to stability testing and formulation development. The presence of impurities or degradants can significantly impact the safety and efficacy of the final drug product.
This application note presents a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise quantification of 4-(5-Methylthiophen-3-yl)azetidin-2-one. The causality behind the selection of chromatographic parameters is explained, and a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure the method is suitable for its intended purpose.[6][7][8]
Rationale for Method Selection
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application. For the quantification of a small organic molecule like 4-(5-Methylthiophen-3-yl)azetidin-2-one (Molecular Formula: C8H9NOS, Molecular Weight: 167.23 g/mol [2]), several techniques could be considered.
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the analysis of pharmaceutical compounds.[9]
-
Expertise & Experience: The thiophene ring in the analyte contains a conjugated system of double bonds, which is expected to be a strong chromophore, making UV detection highly suitable.[3][10] A reversed-phase C18 column is a versatile and robust starting point for compounds of intermediate polarity. The combination of an acetonitrile/water mobile phase provides excellent peak shape and resolution for a wide range of small molecules.[10][11] For these reasons, RP-HPLC-UV was selected as the primary analytical method.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to HPLC-UV.[12][13][14] It is the method of choice for bioanalysis (e.g., measuring drug levels in plasma) or for detecting trace-level impurities and degradants. While powerful, the complexity and cost of the instrumentation make HPLC-UV more practical and efficient for routine quality control and assay purposes.
Recommended Analytical Protocol: RP-HPLC-UV
This protocol provides a step-by-step methodology for the quantification of 4-(5-Methylthiophen-3-yl)azetidin-2-one.
Materials and Reagents
-
4-(5-Methylthiophen-3-yl)azetidin-2-one reference standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or purified to 18.2 MΩ·cm (e.g., Milli-Q)
-
Methanol (MeOH), HPLC grade (for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)
-
HPLC vials with caps
Instrumentation
An HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS)
Sample and Standard Preparation
Sample preparation is a critical step to ensure accurate and reproducible results.[15][16] The "dilute and shoot" method is appropriate for a pure drug substance.[15]
-
Solvent (Diluent) Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 4-(5-Methylthiophen-3-yl)azetidin-2-one reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes to ensure complete dissolution.[15]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Calibration Standards (e.g., 5 - 150 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent.
-
For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume following the same procedure as for the Standard Stock Solution.
-
Filter an aliquot of the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
Chromatographic Conditions
| Parameter | Recommended Condition | Causality & Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 provides excellent retention and separation for moderately polar compounds. The 250 mm length ensures high efficiency and resolution.[10][17] |
| Mobile Phase | A: WaterB: Acetonitrile | A common, effective mobile phase for reversed-phase chromatography.[3][18] |
| Elution Mode | Isocratic: 60% B | An isocratic elution is simpler, more robust, and faster for a single analyte assay compared to a gradient. The 60% ACN is a good starting point based on the analyte's predicted polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 265 nm | The thiophene moiety is expected to have strong UV absorbance. A PDA scan should be run initially (200-400 nm) to determine the absorbance maximum (λmax). 265 nm is a plausible λmax for this structure. |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities, with an expected retention time of ~5-7 minutes. |
Data Analysis & Quantification
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 100 µg/mL) five times. The system is suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration. Plot a graph of the peak area versus the concentration of the analyte.
-
Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the sample solution. Determine the concentration of 4-(5-Methylthiophen-3-yl)azetidin-2-one in the sample by interpolating its peak area from the calibration curve.
Method Validation Protocol (ICH Q2(R1))
To ensure the analytical method is trustworthy and fit for its purpose, it must be validated.[8][19] The following experiments are based on the ICH Q2(R1) guideline.[6][20]
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for an API assay method.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from matrix, impurities, or degradants. | Peak purity index > 0.99 (if using PDA). No co-eluting peaks at the analyte's retention time in placebo or blank injections. |
| Linearity | To show a proportional relationship between concentration and detector response over a defined range. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 1.0% for ≥6 determinations at 100% concentration.Intermediate Precision (Inter-day): %RSD ≤ 2.0% (results from different days, analysts, or equipment). |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10:1; %RSD for precision at LOQ level should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should not be significantly affected. System suitability parameters must pass. |
Experimental Protocols for Validation
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the API. Analyze the stressed samples to ensure the main peak is spectrally pure and well-resolved from any degradation products.
-
Linearity: Prepare a series of at least five concentrations across the proposed range (e.g., 80, 90, 100, 110, 120 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against concentration and calculate the regression line and r².
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate. This can be done by spiking a placebo matrix or by standard addition. Calculate the percentage recovery for each sample.
-
Precision:
-
Repeatability: Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the %RSD.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.
-
-
Robustness: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
Detection Wavelength (± 2 nm) Analyze a sample under each condition and evaluate the impact on system suitability and final quantification.
-
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of 4-(5-Methylthiophen-3-yl)azetidin-2-one. The described RP-HPLC-UV method is simple, robust, and, once validated according to the outlined protocol, will be demonstrably fit for its intended purpose in a pharmaceutical research and quality control environment. Adherence to these protocols ensures data integrity and provides high confidence in the quality, purity, and stability assessment of this promising pharmaceutical compound.
References
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). American Pharmaceutical Review. [Link]
-
Boyes, B. E., & Orlando, J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10264–10276. [Link]
-
Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method. (2017). Shimadzu. [Link]
-
Paíga, P., & Delerue-Matos, C. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(4), 894. [Link]
-
Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS Open, 4(1), 6. [Link]
-
He, Y., et al. (2020). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Therapeutic Drug Monitoring, 42(3), 445–451. [Link]
-
Analysis of Four β-Lactam Antibiotics in Water Using an Agilent 1290 Infinity II LC and an Agilent 6470 Triple Quadrupole LC/MS. (2017). Agilent Technologies. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). (1995). European Medicines Agency. [Link]
-
Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]
-
Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]
-
Kim, J., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. [Link]
-
Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 26(8), 2154. [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). ProQuest. [Link]
-
Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-(3-Methylthiophen-2-yl)azetidin-2-one. PubChem. [Link]
-
Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Negative Results, 13(1), 1-5. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]
-
Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(2), 297-308. [Link]
-
Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. (2025). AIR Unimi. [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - ProQuest [proquest.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Application Notes and Protocols: Utilizing 4-(5-Methylthiophen-3-yl)azetidin-2-one as a Scaffold for Drug Design
Abstract
The confluence of the β-lactam ring, a cornerstone of antibiotic therapy, with the thiophene moiety, a privileged structure in medicinal chemistry, presents the 4-(5-Methylthiophen-3-yl)azetidin-2-one scaffold as a compelling starting point for novel drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold. We will delve into its chemical tractability, potential therapeutic applications beyond traditional antibacterial roles, and detailed protocols for derivatization and biological evaluation. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower innovative and efficient drug design campaigns.
Introduction: The Scientific Rationale for a Privileged Scaffold
The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that has been a foundational element in the development of life-saving antibiotics and other pharmacologically active agents.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property historically exploited for the irreversible acylation of bacterial penicillin-binding proteins (PBPs), leading to the inhibition of cell wall synthesis.[3][4] However, the therapeutic potential of the azetidin-2-one scaffold has expanded significantly beyond its antimicrobial origins, with derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[5][6]
The incorporation of a 5-methylthiophene ring at the 4-position of the azetidin-2-one core introduces a versatile and biologically significant moiety. Thiophene and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9] This is attributed to the ability of the thiophene ring to engage in various non-covalent interactions with biological targets and its favorable metabolic profile.[10] The methyl group on the thiophene ring can also provide a key interaction point or be a site for further functionalization.
The hybrid structure of 4-(5-Methylthiophen-3-yl)azetidin-2-one, therefore, presents a unique opportunity to explore novel chemical space and develop therapeutics with potentially new mechanisms of action.[1] This guide will provide the necessary protocols and scientific insights to harness the potential of this promising scaffold.
Physicochemical and Structural Characterization
A thorough understanding of the scaffold's properties is paramount for rational drug design.
Table 1: Physicochemical Properties of 4-(5-Methylthiophen-3-yl)azetidin-2-one
| Property | Value | Source |
| Molecular Formula | C8H9NOS | [1] |
| Molecular Weight | 167.23 g/mol | [1] |
| IUPAC Name | 4-(5-methylthiophen-3-yl)azetidin-2-one | [1] |
| Canonical SMILES | CC1=CC(=CS1)C2CC(=O)N2 | [1] |
| InChI Key | HLSMDJNLHCOFAO-UHFFFAOYSA-N | [1] |
Structural Insights: The molecule possesses a stereocenter at the C4 position of the azetidin-2-one ring.[1] The determination of the absolute and relative configuration is crucial for understanding its interaction with chiral biological targets. While a specific crystal structure for this exact compound may not be publicly available, X-ray crystallography of structurally related compounds can provide valuable information regarding bond lengths, angles, and the inherent strain of the β-lactam ring.[1]
Synthetic Strategies for Scaffold Derivatization
The chemical versatility of the 4-(5-Methylthiophen-3-yl)azetidin-2-one scaffold allows for modifications at several key positions to generate a diverse chemical library for screening. The most common and effective method for the synthesis of the core azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine.[11]
General Protocol for N-Functionalization of the Azetidin-2-one Ring
The nitrogen atom of the β-lactam ring is a primary site for introducing diversity. This can be achieved through various reactions such as alkylation, acylation, or arylation.
Protocol 3.1: N-Alkylation/Acylation
-
Dissolution: Dissolve 4-(5-Methylthiophen-3-yl)azetidin-2-one (1 equivalent) in a suitable aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) or triethylamine (TEA, 1.2 equivalents) to deprotonate the lactam nitrogen.
-
Electrophile Addition: Slowly add the desired alkyl halide or acyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the relatively acidic N-H of the lactam without opening the strained β-lactam ring. The inert atmosphere prevents reaction with atmospheric moisture.
Modification of the Thiophene Ring
The thiophene ring offers opportunities for electrophilic substitution reactions, allowing for the introduction of various functional groups.
Protocol 3.2: Electrophilic Bromination of the Thiophene Ring
-
Dissolution: Dissolve the N-protected 4-(5-Methylthiophen-3-yl)azetidin-2-one derivative (1 equivalent) in a suitable solvent like glacial acetic acid or chloroform.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.05 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Causality: NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene. The N-protection of the lactam is crucial to prevent side reactions.
Computational and In Silico Drug Design
Computational tools are invaluable for prioritizing synthetic efforts and designing compounds with a higher probability of biological activity.
Virtual Library Design and Screening Workflow
Caption: Workflow for virtual screening of scaffold derivatives.
Protocol 4.1: Molecular Docking Study
-
Target Selection: Identify a relevant biological target (e.g., β-lactamase, tubulin, a specific kinase).[3][5] Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate 3D conformations of the virtual library of 4-(5-Methylthiophen-3-yl)azetidin-2-one derivatives and perform energy minimization.
-
Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on known inhibitors or active site residues.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the receptor.
-
Analysis: Analyze the docking results based on scoring functions to estimate binding affinity. Visualize the binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Hit Selection: Select the top-ranked compounds with favorable predicted binding energies and interaction patterns for synthesis and biological evaluation.
Biological Evaluation: From In Vitro Assays to Cellular Models
Following synthesis, the designed compounds must be subjected to a cascade of biological assays to determine their activity and mechanism of action.
Antimicrobial Activity Screening
Given the scaffold's heritage, initial screening for antimicrobial activity is a logical starting point.
Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Example MIC Data Interpretation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Scaffold | >128 | >128 |
| Derivative A | 16 | 64 |
| Derivative B | 8 | >128 |
| Ampicillin | 0.5 | 8 |
Anticancer Activity Screening
The azetidin-2-one scaffold has shown promise in targeting cancer cells.[5][6]
Caption: Workflow for in vitro anticancer evaluation.
Protocol 5.2: MTT Cell Viability Assay
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The 4-(5-Methylthiophen-3-yl)azetidin-2-one scaffold represents a rich starting point for the design of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its hybrid nature suggests a broad range of potential biological activities. By following the integrated approach of rational design, chemical synthesis, computational modeling, and biological evaluation outlined in this guide, researchers can effectively explore the therapeutic potential of this promising scaffold. Future work should focus on elucidating the structure-activity relationships of novel derivatives and identifying their specific molecular targets to advance the most promising candidates into preclinical development.
References
-
Mahapatra, M. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available from: [Link]
-
SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective. PMC. Available from: [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective. PubMed - NIH. Available from: [Link]
-
Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available from: [Link]
-
Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Dovepress. Available from: [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. Semantic Scholar. Available from: [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Research & Reviews: A Journal of Drug Design & Discovery. Available from: [Link]
-
Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. ResearchGate. Available from: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available from: [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC. Available from: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Medical Science. Available from: [Link]
-
Biological Activities of Thiophenes. Encyclopedia MDPI. Available from: [Link]
-
Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine. ResearchGate. Available from: [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Available from: [Link]
-
Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. Available from: [Link]
Sources
- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. One moment, please... [cognizancejournal.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cell-based assays to determine the mechanism of action of novel azetidinones
Abstract
The azetidinone (2-azetidinone) scaffold, characterized by a four-membered
Strategic Overview: The Bifurcated Pharmacophore
When screening novel azetidinones, researchers must distinguish between two distinct biological pathways dictated by the side-chain functionalization of the
-
Antimicrobial Pathway: Acylation of bacterial Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative organisms, leading to filamentation and lysis.
-
Metabolic Pathway: Inhibition of the sterol transporter NPC1L1 in the brush border of enterocytes, preventing cholesterol internalization via clathrin-coated vesicles.[3]
This guide treats these not as mutually exclusive, but as parallel screening modules to establish specificity.
Module A: Antibacterial MoA – PBP Competition Assay
Scientific Rationale:
The hallmark of
Experimental Workflow
-
Membrane Preparation: Isolate bacterial membranes containing PBPs.
-
Competition Binding: Incubate membranes with the novel compound, followed by BOCILLIN FL.
-
Detection: SDS-PAGE and Fluorescent Imaging.
Detailed Protocol: BOCILLIN FL Competition
Reagents:
-
Bacterial Strain: E. coli K12 or P. aeruginosa PAO1.
-
Lysis Buffer: 50 mM Phosphate Buffer (pH 7.0), Protease Inhibitor Cocktail.
-
Positive Control: Aztreonam (known PBP3 binder).
Step-by-Step Procedure:
-
Membrane Isolation:
-
Grow bacteria to late log phase (
). -
Harvest cells (4,000 x g, 15 min) and resuspend in Lysis Buffer.
-
Disrupt cells via sonication (on ice, 3 x 30s pulses).
-
Centrifuge at 100,000 x g for 60 mins at 4°C to pellet total membrane fraction.
-
Resuspend pellet in PBS to a protein concentration of 5–10 mg/mL.
-
-
Binding Reaction:
-
Aliquot 90 µL of membrane suspension into microfuge tubes.
-
Add 5 µL of Novel Azetidinone (various concentrations: 0.1, 1, 10, 50 µg/mL).
-
Incubate at 37°C for 10 minutes (allows compound to bind available PBPs).
-
Add 5 µL of BOCILLIN FL (Final conc. 10 µM).
-
Incubate at 37°C for 20 minutes.
-
-
Analysis:
-
Quench reaction with 5x SDS-Loading Buffer.
-
Boil for 3 minutes.
-
Load 20 µL onto a 10% SDS-PAGE gel.
-
Run gel (120V, 90 min).
-
Crucial Step: Do NOT stain with Coomassie immediately. Image the gel using a fluorescent scanner (Excitation 488 nm / Emission 520 nm).
-
Interpretation:
-
Band Disappearance: Loss of fluorescence at the molecular weight corresponding to PBP3 (approx. 60 kDa in E. coli) indicates the azetidinone successfully occupied the active site, blocking BOCILLIN FL.
Pathway Visualization: Bacterial Cell Wall Inhibition
Figure 1: Mechanism of azetidinone-induced bacterial cell death via PBP acylation.
Module B: Metabolic MoA – NPC1L1 Internalization Assay
Scientific Rationale: Azetidinones like Ezetimibe do not kill cells; they block cholesterol transport. The molecular target is the NPC1L1 protein on the apical membrane of enterocytes. Upon cholesterol binding, NPC1L1 is internalized via clathrin-coated pits.[3] Functional azetidinones prevent this internalization. We measure this using NBD-Cholesterol , a fluorescent analogue that tracks with NPC1L1.
Detailed Protocol: NBD-Cholesterol Uptake in Caco-2 Cells
Reagents:
-
Cell Line: Caco-2 (Human colorectal adenocarcinoma), differentiated for 14–21 days to form a polarized monolayer.
-
Probe: NBD-Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol).
-
Control: Ezetimibe (10 µM).
Step-by-Step Procedure:
-
Cell Preparation:
-
Seed Caco-2 cells in 96-well black-walled plates (clear bottom).
-
Culture for 14 days post-confluence to allow brush-border differentiation.
-
-
Starvation:
-
Wash cells with PBS. Incubate in serum-free DMEM for 2 hours to deplete intracellular cholesterol pools and upregulate NPC1L1 surface expression.
-
-
Treatment:
-
Pre-incubate cells with Novel Azetidinone (0.1 – 50 µM) or Ezetimibe (Control) for 1 hour at 37°C.
-
-
Uptake Phase:
-
Add NBD-Cholesterol micelles (Final conc. 20 µg/mL) to the media containing the drug.
-
Incubate for 2 hours at 37°C.
-
-
Washing & Detection:
-
Aspirate media. Wash cells 3x with cold PBS (4°C) to stop endocytosis and remove surface-bound NBD-cholesterol.
-
Read Fluorescence: Ex 465 nm / Em 535 nm.
-
Interpretation:
-
Efficacy: A decrease in intracellular fluorescence compared to vehicle control indicates inhibition of cholesterol uptake.
-
Self-Validation: Ezetimibe must show >50% reduction in uptake for the assay to be valid.
Pathway Visualization: Cholesterol Transport Blockade
Figure 2: Azetidinone-mediated blockade of NPC1L1 cholesterol transport.
Module C: Safety & Cytotoxicity Profiling
Scientific Rationale: To ensure the observed effects are mechanism-specific and not due to generalized membrane disruption or mitochondrial toxicity, a viability assay is mandatory.
Protocol: ATP-Based Viability (CellTiter-Glo)
-
Treat Caco-2 or HepG2 cells with the compound (same concentrations as MoA assays) for 24 hours.
-
Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).
-
Result: If the MoA is metabolic (Ezetimibe-like), cell viability should remain >90% . If the compound is being developed as an antineoplastic azetidinone, this assay will serve as the primary potency readout (
).
Data Analysis & Interpretation
Summarize your findings using the matrix below to classify your novel compound.
| Assay Readout | Class A: Antibacterial | Class B: Metabolic (Hypolipidemic) | Class C: Cytotoxic/Antineoplastic |
| BOCILLIN FL Binding | Positive (Band loss) | Negative (Band visible) | Negative |
| NBD-Cholesterol Uptake | No Effect | Inhibited (Low Fluorescence) | Non-specific reduction (due to cell death) |
| Mammalian Cell Viability | High (>90%) | High (>90%) | Low (Apoptosis induction) |
| Primary Target | PBP3 (Bacteria) | NPC1L1 (Enterocyte) | Tubulin / Caspases |
References
-
Zhao, G., et al. (1999).[6] "BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins."[4][5] Antimicrobial Agents and Chemotherapy.[9]
-
Ge, L., et al. (2008). "The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1."[3][10][11] Cell Metabolism.
-
Sparrow, C.P., et al. (2002). "A fluorescent cholesterol analog traces cholesterol absorption in hamsters and is esterified by acyl-CoA:cholesterol acyltransferase." Journal of Lipid Research.[10]
-
Tripodi, F., et al. (2012).[12] "Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. droracle.ai [droracle.ai]
- 4. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. news-medical.net [news-medical.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Scientists Reveal the Mechanism of Ezetimibe Action in Mouse Small Intestine----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]
- 11. ClinPGx [clinpgx.org]
- 12. Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 4-(5-Methylthiophen-3-yl)azetidin-2-one with Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents that can circumvent existing resistance mechanisms. A proven strategy in this endeavor is the targeted inhibition of essential bacterial enzymes.[1][2][3] By disrupting critical cellular processes such as cell wall synthesis, DNA replication, or metabolic pathways, we can effectively neutralize pathogenic bacteria.[1][2]
This application note details a comprehensive in-silico protocol for investigating the potential of 4-(5-Methylthiophen-3-yl)azetidin-2-one, a compound featuring a β-lactam scaffold, as an inhibitor of key bacterial enzymes. The azetidin-2-one ring is a well-established pharmacophore in many successful antibiotics, including penicillins and cephalosporins.[4][5][6] Its inherent reactivity towards nucleophilic residues in enzyme active sites makes it a promising starting point for the design of new antibacterial drugs.[5][7][8] The incorporation of a 5-methylthiophene moiety may further enhance its binding affinity and specificity.[4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions. This guide will provide a step-by-step workflow for performing molecular docking studies of 4-(5-Methylthiophen-3-yl)azetidin-2-one against three critical bacterial enzyme targets: Penicillin-Binding Proteins (PBPs), DNA Gyrase, and Dihydrofolate Reductase (DHFR).
I. Foundational Concepts: The "Why" Behind the "How"
A successful molecular docking study is not merely a procedural exercise but a thoughtful application of biochemical principles. The choices made at each step, from target selection to software parameters, are guided by an understanding of the underlying biological and chemical interactions.
Target Selection Rationale: Exploiting Bacterial Vulnerabilities
The selection of appropriate bacterial enzyme targets is paramount for the discovery of effective antibiotics. The ideal target should be essential for bacterial survival and possess significant structural differences from its mammalian counterparts to minimize off-target effects and potential toxicity.
-
Penicillin-Binding Proteins (PBPs): These enzymes are crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.[9][10][11][12] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and death.[10][12] The β-lactam ring of our compound of interest is chemically analogous to the D-Ala-D-Ala motif of the natural PBP substrate, making it a prime candidate for irreversible acylation of the active site serine residue.[10][12]
-
DNA Gyrase: This type II topoisomerase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[13][14][15] DNA gyrase is a validated target for the fluoroquinolone class of antibiotics.[16][17] Unlike eukaryotes, which primarily rely on topoisomerase II, the unique structure of bacterial DNA gyrase offers a window for selective inhibition.[13][14]
-
Dihydrofolate Reductase (DHFR): This enzyme plays a critical role in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[18][19][20] Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids.[18][21][22] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.[18][21] The significant structural differences between bacterial and human DHFR have been successfully exploited in the development of selective antibacterial agents like trimethoprim.[18]
The Logic of the Workflow: A Self-Validating System
The protocol outlined in this guide is designed to be a self-validating system. Each step builds upon the previous one, with built-in checks and balances to ensure the reliability of the final results. The process begins with the careful preparation of both the ligand and the protein, followed by the docking simulation itself, and concludes with a thorough analysis of the predicted binding modes.
II. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for conducting molecular docking studies of 4-(5-Methylthiophen-3-yl)azetidin-2-one with the selected bacterial enzymes.
Software and Resource Requirements
-
Molecular Visualization: PyMOL is a powerful and versatile tool for visualizing and analyzing molecular structures.[23][24][25][26][27]
-
Molecular Docking: AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[28][29][30][31]
-
Ligand and Protein Preparation: AutoDockTools (ADT) is a graphical user interface for preparing input files for AutoDock Vina.[30]
-
Protein Structure Database: The Worldwide Protein Data Bank (wwPDB) is the primary repository for 3D structural data of biological macromolecules.[32][33][34][35][36]
-
Ligand Structure Database: PubChem is a public database of chemical substances and their biological activities.[37][38][39][40][41]
Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of 4-(5-Methylthiophen-3-yl)azetidin-2-one from the PubChem database in SDF format.[37][38][41]
-
Energy Minimization: Use a computational chemistry software package (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.
-
Convert to PDBQT Format: Utilize AutoDockTools to convert the energy-minimized ligand from SDF or PDB format to the PDBQT format required by AutoDock Vina. This process involves assigning partial charges and defining rotatable bonds.[30][42]
Protocol 2: Protein Preparation
-
Retrieve Protein Structures: Download the 3D crystal structures of the target bacterial enzymes from the Protein Data Bank (PDB).[32][33][34][35][36] Suggested PDB IDs for this study are:
-
Staphylococcus aureus PBP2a (PDB ID: 3ZG0)
-
Escherichia coli DNA Gyrase B (PDB ID: 1KZN)
-
Escherichia coli Dihydrofolate Reductase (PDB ID: 1RX2)
-
-
Clean the Protein Structure: Use a molecular visualization tool like PyMOL to remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[23][24][26]
-
Add Polar Hydrogens and Assign Charges: Employ AutoDockTools to add polar hydrogen atoms to the protein structure and assign Kollman charges. This is a critical step for accurately modeling electrostatic interactions.
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT format.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is typically defined as a cubic grid box centered on the active site of the enzyme. The dimensions of the grid box should be large enough to encompass the entire active site and allow for the ligand to freely rotate and translate. For known inhibitors, the grid box can be centered on the coordinates of the co-crystallized ligand.
-
Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the center of the grid box, and the dimensions of the grid box.[31][42]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[28][29][30][31] Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
III. Data Presentation and Interpretation
The output of a molecular docking simulation provides a wealth of information that requires careful analysis and interpretation.
Quantitative Data Summary
The predicted binding affinities and the interacting residues for the top-ranked binding pose of 4-(5-Methylthiophen-3-yl)azetidin-2-one with each target enzyme should be summarized in a clear and concise table.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| S. aureus PBP2a | 3ZG0 | -7.8 | SER403, THR600 | MET641, TYR446 |
| E. coli DNA Gyrase B | 1KZN | -8.5 | ASP73, ILE78 | ILE94, PRO79 |
| E. coli DHFR | 1RX2 | -7.2 | ILE5, ILE94 | LEU28, PHE31 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific docking parameters and software versions used.)
Visualization of Ligand-Protein Interactions
Visual inspection of the predicted binding poses is crucial for understanding the nature of the interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.[23][24][26]
Caption: Key interactions between the ligand and the enzyme's active site.
Using PyMOL, one can generate high-quality images that clearly depict the hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the amino acid residues in the enzyme's active site. This visual analysis helps to validate the docking results and provides valuable insights for further optimization of the lead compound.
IV. Trustworthiness and Validation
The reliability of molecular docking results is a critical consideration. Several factors contribute to the trustworthiness of the predictions:
-
Redocking of a Known Ligand: A common validation method is to dock a known inhibitor (ideally the co-crystallized ligand) back into the active site of the protein. A successful redocking, where the predicted pose closely matches the crystallographic pose (RMSD < 2.0 Å), provides confidence in the docking protocol.
-
Comparison with Experimental Data: Ultimately, the predictions from molecular docking must be validated by experimental assays. In vitro enzyme inhibition assays can be used to determine the actual inhibitory activity of the compound and to confirm the predictions made by the docking study.
-
Ensemble Docking: To account for protein flexibility, which is often neglected in standard docking protocols, one can perform ensemble docking using multiple conformations of the target protein obtained from molecular dynamics simulations or from different crystal structures.
V. Conclusion and Future Directions
This application note has provided a detailed protocol for conducting molecular docking studies of 4-(5-Methylthiophen-3-yl)azetidin-2-one with key bacterial enzymes. By following this guide, researchers can gain valuable insights into the potential of this compound as a novel antibacterial agent. The results of these in-silico studies can guide further experimental investigations, including chemical synthesis of analogs with improved binding affinity and selectivity, and in vitro and in vivo testing to evaluate their antibacterial efficacy. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved March 6, 2026, from [Link][32]
-
Burchall, J. J., & Hitchings, G. H. (1965). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Molecular Pharmacology, 1(2), 126-136. [Link][18]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link][33]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved March 6, 2026, from [Link][34]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase inhibitors. EcoSal Plus, 4(2). [Link][13]
-
Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Synapse. [Link][14]
-
Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link][37]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 6, 2026, from [Link][38][41]
-
D'Atanasio, N., Giammanco, A., D'Orazio, M., Di-Maio, A., Fimia, G. M., & Spallone, A. (2020). Bacterial enzyme could become a new target for antibiotics. MIT News. [Link][43]
-
Hsieh, T. J., Yin, T. C., Yang, C. C., & Chen, Y. K. (2018). Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link][16]
-
Sharma, R., & Kumar, V. (2022). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 23(1), 3-26. [Link][19]
-
Baker, R. E., & Webber, M. A. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1643. [Link][15]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. (n.d.). PyMOL Wiki. [Link][25]
-
Compchems. (2022, December 27). An introduction to PyMOL. [Link][26]
-
Egorov, A. M., Ulyashin, V. V., & Rubtsova, M. Y. (2018). Bacterial Enzymes and Antibiotic Resistance. Acta Naturae, 10(4), 33–48. [Link][1]
-
Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 32(2), 361–385. [Link][9]
-
The Protein Data Bank (PDB). (n.d.). Bio.tools. Retrieved March 6, 2026, from [Link][35]
-
Clinical Pharmacology. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?[Link][21]
-
Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved March 6, 2026, from [Link][10]
-
Deshmukh, V. K., & Thakre, P. D. (2013). Synthesis and characterization of new 2-azetidinone derivatives as antimicrobial agents. International Journal of Chemical and Pharmaceutical Sciences, 4(3), 110-113. [Link][5]
-
Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic Acids Research, 37(Web Server issue), W623–W633. [Link][39]
-
Hsieh, T. J., Yin, T. C., Yang, C. C., & Chen, Y. K. (2018). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 62(12), e01428-18. [Link][17]
-
Data Catalog. (n.d.). PubChem Compound. Retrieved March 6, 2026, from [Link][40]
-
ResearchGate. (n.d.). Antibacterial drug targets. Retrieved March 6, 2026, from [Link][2]
-
Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 361-385. [Link][11]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link][28]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved March 6, 2026, from [Link][42]
-
Sharma, R., & Kumar, V. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 25(2), 145-170. [Link][20]
-
Patel, K. D., & Patel, N. K. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. International Journal of Scientific and Research Publications, 2(11), 1-5. [Link][7]
-
Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link][29]
-
Berman, H. M., Kleywegt, G. J., Nakamura, H., & Markley, J. L. (2013). The Protein Data Bank: a historical perspective. Biopolymers, 99(3), 153–160. [Link][36]
-
Sahoo, U., & Mishra, S. (2025, August 5). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. [Link][6]
-
Wikidoc. (2012, August 20). Penicillin binding proteins. [Link][12]
-
Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link][30]
-
Singh, K., & Singh, S. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 29(1), 269-274. [Link][44]
-
Kumar, A., & Sharma, S. (2012). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 69(5), 857-866. [Link][8]
-
Fitzkee, N. (2023, June 4). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link][27]
-
GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved March 6, 2026, from [Link][31]
-
Lovering, A. L., Gretes, M. C., & Strynadka, N. C. (2012). Integrative structural biology of the penicillin-binding protein-1 from Staphylococcus aureus, an essential component of the divisome machinery. PLoS One, 7(11), e48983. [Link][45]
-
Scitepress. (n.d.). Bacterial Enzymes as Targets for Drug Discovery. [Link][3]
-
Desai, K. R., & Desai, P. S. (2007). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 69(2), 298. [Link][46]
-
TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. [Link][47]
Sources
- 1. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 5. troindia.in [troindia.in]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. ptfarm.pl [ptfarm.pl]
- 9. academic.oup.com [academic.oup.com]
- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 11. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin binding proteins - wikidoc [wikidoc.org]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. droracle.ai [droracle.ai]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Erasmus Mundus Joint Master - ChEMoinformatics+ : PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis [masterchemoinfo.u-strasbg.fr]
- 24. Client Challenge [pymol.en.softonic.com]
- 25. PyMOL - Wikipedia [en.wikipedia.org]
- 26. compchems.com [compchems.com]
- 27. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 28. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 29. youtube.com [youtube.com]
- 30. dasher.wustl.edu [dasher.wustl.edu]
- 31. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose · GitHub [github.com]
- 32. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 33. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 34. rcsb.org [rcsb.org]
- 35. bio.tools [bio.tools]
- 36. academic.oup.com [academic.oup.com]
- 37. academic.oup.com [academic.oup.com]
- 38. PubChem - Wikipedia [en.wikipedia.org]
- 39. PubChem Substance and Compound databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. catalog.data.gov [catalog.data.gov]
- 41. PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. eagonlab.github.io [eagonlab.github.io]
- 43. Bacterial enzyme could become a new target for antibiotics | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 44. orientjchem.org [orientjchem.org]
- 45. Integrative structural biology of the penicillin-binding protein-1 from Staphylococcus aureus, an essential component of the divisome machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 46. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 47. tijer.org [tijer.org]
Application Notes & Protocols: Investigating the Antifungal Potential of Substituted Azetidin-2-ones
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of the β-Lactam Scaffold Beyond Antibacterial Action
The azetidin-2-one, or β-lactam ring, is a four-membered cyclic amide that forms the structural core of some of the most pivotal antibiotics in medical history, including penicillins and cephalosporins.[1][2] While its fame is rooted in antibacterial efficacy, the chemical versatility and strained ring system of the β-lactam make it a privileged scaffold for broader therapeutic applications. Recent research has illuminated the potential of substituted azetidin-2-one derivatives as a promising class of antifungal agents.[3][4]
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal therapeutics with distinct mechanisms of action.[5][6] Azetidin-2-ones offer a compelling starting point for the design of such agents. Their synthesis is versatile, allowing for the systematic modification of substituents at various positions on the ring, which in turn modulates their biological activity and specificity.
This guide provides a comprehensive framework for the synthesis, in vitro screening, and evaluation of substituted azetidin-2-ones as potential antifungal candidates. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to navigate the early stages of the drug discovery pipeline, from initial compound synthesis to the identification of promising, low-toxicity leads.
Part 1: Synthesis of Substituted Azetidin-2-ones
A cornerstone of investigating this compound class is a robust and flexible synthetic strategy. The Staudinger [2+2] ketene-imine cycloaddition is a widely adopted and effective method for constructing the azetidin-2-one ring.[1] A common pathway involves the reaction of a Schiff base (imine) with chloroacetyl chloride in the presence of a base like triethylamine.
Causality in Synthesis: Why this Pathway?
The reaction's success hinges on the electrophilicity of the chloroacetyl chloride and the nucleophilicity of the imine nitrogen. Triethylamine acts as a base to deprotonate the imine precursor and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of solvent, often dioxane or benzene, is critical to ensure the solubility of reactants and facilitate the reaction.[3][7][8]
General Synthetic Workflow Diagram
Caption: General two-step synthesis of azetidin-2-ones.
Protocol 1: Synthesis of N-substituted-3-chloro-4-aryl-azetidin-2-ones
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][7]
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve the selected aromatic aldehyde (0.01 mol) and the primary amine derivative (e.g., a substituted aniline or hydrazide) (0.01 mol) in a suitable solvent like ethanol or dioxane (30 mL).
-
Add a catalytic amount of an acid (e.g., 2-3 drops of glacial acetic acid or piperidine).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool. The resulting Schiff base precipitate can be filtered, washed with cold ethanol, and dried.
-
-
Cycloaddition to form Azetidin-2-one:
-
In a separate flask, add the synthesized Schiff base (0.01 mol) to a dry solvent such as 1,4-dioxane (20 mL).[7][8]
-
To this stirred solution, add triethylamine (0.01 mol) to act as a base.
-
Cool the mixture in an ice bath (0-5°C).
-
Add chloroacetyl chloride (0.01 mol) dropwise over 30 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and reflux the mixture for 6-8 hours. Monitor via TLC.
-
After cooling, pour the reaction mixture onto crushed ice.[7]
-
The solid precipitate of the azetidin-2-one derivative is then filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.
-
-
Characterization: Confirm the structure of the synthesized compounds using spectral analysis, including IR, ¹H NMR, and Mass Spectrometry.[7][9]
Part 2: Proposed Mechanism of Antifungal Action
While the exact mechanisms for all azetidin-2-one derivatives are still under investigation, a prominent hypothesis for their antifungal action involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
A key enzyme in this pathway is lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51). This is the target for the widely used azole class of antifungal drugs. Docking studies on certain active azetidin-2-one compounds have shown potential binding interactions within the active site of CYP450, suggesting a similar mechanism of action.[7] The nitrogen atom of the azetidinone ring and other substituents can form crucial interactions with the heme group and amino acid residues in the enzyme's active site.[7]
Diagram: Inhibition of Ergosterol Biosynthesis
Caption: Proposed inhibition of the fungal ergosterol pathway.
Part 3: Protocols for In Vitro Antifungal Screening
A tiered screening approach is recommended, starting with a broad qualitative assay, followed by a quantitative determination of inhibitory concentrations for the most active compounds.
Protocol 2: Disk Diffusion Assay (Qualitative Screening)
This method provides a rapid and cost-effective preliminary assessment of antifungal activity.[5] It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target fungus.
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard, ~1-5 x 10⁶ CFU/mL) of test organisms (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum) in sterile saline.[8][10]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose for yeasts).[5][10]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 20 µL) of the test compound solution (at a known concentration, e.g., 300-600 µg/mL in a solvent like DMSO) onto each disk.[8]
-
Controls: Use a disk with solvent only (negative control) and a disk with a standard antifungal drug like Fluconazole (positive control).
-
Incubation: Invert the plates and incubate at 35-37°C for 24-48 hours (yeasts) or up to 72 hours (molds), depending on the organism.[11]
-
Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs). A larger zone diameter indicates greater antifungal activity.
Protocol 3: Broth Microdilution Assay (Quantitative MIC Determination)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth.[10][11][12]
-
Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in RPMI 1640 medium.[13] Final concentrations may range from 0.125 to 64 µg/mL or higher.[14]
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium at a concentration that is twice the final desired test concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL).[12]
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a 1:1 dilution and the final test concentrations.
-
Controls:
-
Growth Control: Well with 100 µL of medium and 100 µL of inoculum (no compound).
-
Sterility Control: Well with 200 µL of medium only (no inoculum).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined visually as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles or 100% for other agents) compared to the growth control.[11][14]
Part 4: Structure-Activity Relationship (SAR) and Data Presentation
Systematic analysis of how structural modifications affect biological activity is key to optimizing lead compounds. For azetidin-2-ones, the nature and position of substituents on the aromatic rings and the core lactam structure significantly influence antifungal potency.
Key Insights from Research:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., chloro, nitro) on the aromatic rings often enhances antifungal activity.[9]
-
Lipophilicity: Substituents that increase the lipophilicity of the molecule can improve its ability to penetrate the fungal cell membrane.[7]
-
Sulfonamide Moiety: Incorporation of a sulfonamide group has been shown to be a successful strategy for increasing the antifungal potency of azetidin-2-one derivatives.[3][8][9]
Table 1: Example Data Summary for Azetidin-2-one Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MIC vs. C. albicans (µg/mL) | Zone of Inhibition (mm) | IC₅₀ (µM) vs. HepG2 Cells |
| AZ-01 | 4-Cl | H | 16 | 22 | >100 |
| AZ-02 | 4-NO₂ | H | 8 | 25 | 85.4 |
| AZ-03 | 4-OCH₃ | H | 64 | 15 | >100 |
| AZ-04 | 4-Cl | SO₂NH₂ | 4 | 30 | 62.1 |
| Fluconazole | - | - | 8 | 28 | >200 |
Part 5: Assessing Therapeutic Potential: Cytotoxicity Profiling
A promising antifungal agent must be selective, meaning it should be potent against fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[15] Early-stage in vitro cytotoxicity testing is a critical step to de-risk candidates.[15][16]
Why Cytotoxicity Testing is Crucial
Fungi are eukaryotes, just like human cells. This shared biology increases the risk of antifungal drugs having off-target effects on host cells.[15] Assays that measure cell membrane integrity, metabolic activity, or apoptosis provide a quantitative measure of a compound's toxicity.
Protocol 4: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[14]
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the azetidin-2-one compounds for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Integrated Screening Workflow
Caption: Integrated workflow for antifungal lead discovery.
Conclusion and Future Directions
The substituted azetidin-2-one scaffold represents a fertile ground for the discovery of new antifungal agents. By employing a systematic approach that integrates rational synthesis, robust in vitro screening, and early cytotoxicity profiling, researchers can efficiently identify and advance promising candidates. The protocols and frameworks provided in this guide serve as a foundational platform for these efforts. Future work should focus on elucidating precise mechanisms of action for the most potent compounds, expanding screening to include clinically relevant resistant fungal strains, and ultimately, progressing the most selective leads into preclinical in vivo models of fungal infection.
References
-
Toraskar, M. P., et al. (2009). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. International Journal of ChemTech Research, 1(4), 1195-1200. [Link]
-
Asati, V., et al. (2017). Synthesis & Antifungal Screening of Novel Azetidin-2-ones. ResearchGate. [Link]
-
Desai, N. C., et al. (2006). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. LATIN AMERICAN JOURNAL OF PHARMACY, 25(2), 268-73. [Link]
-
Jha, S., et al. (2017). Synthesis and in vitro Antifungal Activity Evaluation of New 2-Azetidinones Containing Sulfonamide Moiety Derived from Azomethines and Thiosemicarbazones. Indian Journal of Heterocyclic Chemistry, 27(4), 401-408. [Link]
-
Sridhar, S. K. (2014). A REVIEW ON 2-AZETEDINONES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 488-503. [Link]
-
Patel, A., et al. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. International Journal of Scientific and Research Publications, 2(7). [Link]
-
Verma, A., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 551-557. [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]
-
Wickham Micro. Antifungal Activity Testing | Susceptibility Test for fungi. Wickham Micro. [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544–4547. [Link]
-
Hong, S. Y., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(11), 3209–3212. [Link]
-
Costa, G. M., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Cellular and Infection Microbiology, 10, 23. [Link]
-
Garcia-Effron, G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
-
Thompson, G. R., & Wieder, A. M. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab524. [Link]
-
Ostrosky-Zeichner, L., & Andes, D. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 31(3), 589-598. [Link]
-
Kumar, A., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor, 12(3), 47-53. [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. isca.me [isca.me]
- 3. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of the Staudinger cycloaddition for azetidin-2-one synthesis
Welcome to the technical support guide for the Staudinger [2+2] cycloaddition, a cornerstone reaction for the synthesis of β-lactams (azetidin-2-ones). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and control stereochemical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Staudinger cycloaddition.
Q1: What is the Staudinger cycloaddition and why is it crucial for azetidin-2-one synthesis?
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a non-photochemical [2+2] reaction between a ketene and an imine to form a β-lactam.[1][2] Its significance lies in its power to construct the four-membered azetidin-2-one ring, which is the core structural motif in many life-saving β-lactam antibiotics, including penicillins and cephalosporins.[3] The reaction's versatility allows for a wide range of substituents on the final product, making it an indispensable tool in medicinal chemistry and organic synthesis.[4][5]
Q2: What is the accepted mechanism for the Staudinger cycloaddition?
The reaction proceeds via a stepwise mechanism, not a concerted pericyclic pathway.[6][7]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[4][8] This step forms a zwitterionic intermediate.[9] The rate of this initial attack is enhanced by electron-donating groups on the imine and electron-withdrawing groups on the ketene.[2]
-
Conrotatory Ring Closure: The zwitterionic intermediate then undergoes a four-electron conrotatory electrocyclization to form the final β-lactam ring.[4][6] This step, which can be viewed as an intramolecular Mannich-type reaction, is often the rate-determining step and is critical for establishing the product's stereochemistry.[4][10]
Caption: General mechanism of the Staudinger cycloaddition.
Q3: What are the most common side reactions that lower the yield?
The primary challenges in achieving high yields are side reactions involving the highly reactive starting materials. The most prevalent issues include:
-
Ketene Polymerization/Dimerization: Ketenes, particularly those that are unsubstituted or monosubstituted, are notoriously unstable and readily react with themselves.[2][11] This is often the main pathway that competes with β-lactam formation.
-
Imine Hydrolysis: Imines are susceptible to hydrolysis, reverting to their constituent aldehyde/ketone and amine in the presence of water.[2] This underscores the critical need for anhydrous reaction conditions.
-
[4+2] Cycloaddition: When using α,β-unsaturated imines, a [4+2] cycloaddition can sometimes compete with the desired [2+2] pathway, leading to six-membered ring byproducts.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the experiment.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, and TLC/NMR analysis shows a complex mixture or unreacted starting material. What are the primary causes and how do I fix them?
A low yield is the most common problem and typically points to issues with the ketene's stability or the reactivity of your substrates.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Prevent Ketene Polymerization: The high reactivity of ketenes means they must be consumed by the imine as soon as they are formed.[11]
-
Action: Generate the ketene in situ. This is the most effective strategy.[5] Instead of pre-forming and isolating the ketene, it is generated directly in the reaction flask containing the imine. The standard method involves the dehydrohalogenation of an acyl chloride with a tertiary amine base (e.g., triethylamine).[4]
-
Protocol: See the detailed protocol below.
-
-
Ensure Anhydrous Conditions: Trace amounts of water will hydrolyze your imine and can also react with the ketene or acyl chloride precursor.
-
Action: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[2] Solvents must be rigorously dried using standard laboratory procedures.
-
-
Address Substrate Reactivity: The electronic nature of your substituents dictates the reaction rate.[13]
-
Action: If the reaction is sluggish, consider the electronics. The initial nucleophilic attack is favored by electron-donating groups (EDGs) on the imine and electron-withdrawing groups (EWGs) on the ketene.[2][8] If your substrates are electronically mismatched (e.g., an electron-poor imine with an electron-rich ketene), the reaction may not proceed efficiently.
-
Experimental Protocol: In Situ Ketene Generation for Azetidin-2-one Synthesis
This protocol is a general guideline designed to minimize ketene polymerization and maximize product yield.[2][9]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5-2.0 eq.) in anhydrous solvent (e.g., Dichloromethane, Toluene).[4][14]
-
Cooling: Cool the solution to the desired temperature using an appropriate bath (e.g., 0 °C for many reactions, or -78 °C to enhance selectivity).[2][4]
-
Ketene Generation: In a separate syringe, prepare a solution of the acyl chloride precursor (1.1-1.3 eq.) in the same anhydrous solvent.
-
Slow Addition: Add the acyl chloride solution dropwise to the stirred imine/base mixture over 30-60 minutes using a syringe pump. A slow addition rate is crucial to maintain a low concentration of free ketene, thereby preventing polymerization.[11]
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can then be purified by crystallization or column chromatography.[9][15]
Issue 2: Poor or Incorrect Stereoselectivity
Q: My reaction is producing an undesired mixture of cis and trans diastereomers. How can I influence the stereochemical outcome?
The stereochemistry of the β-lactam is determined during the ring-closure of the zwitterionic intermediate.[8] You can control this outcome by carefully selecting the reaction conditions and substituents, which influence the lifetime and conformation of this intermediate.[2][7]
Key Factors Controlling Stereoselectivity:
| Parameter | Condition | Favored Isomer | Scientific Rationale | Reference |
| Solvent | Non-polar (e.g., Toluene, Hexane) | cis (Kinetic) | Less stabilization of the zwitterionic intermediate leads to rapid ring closure before isomerization can occur. | [2][4] |
| Polar Aprotic (e.g., CH₂Cl₂, CH₃CN, THF) | trans (Thermodynamic) | The polar solvent stabilizes the zwitterion, extending its lifetime and allowing it to isomerize to the more thermodynamically stable conformer before cyclizing. | [2][10] | |
| Temperature | Low (-78 °C to 0 °C) | cis (Kinetic) | Favors the kinetically controlled product from the initial geometry of attack. | [2][4] |
| High (Room Temp to Reflux) | trans (Thermodynamic) | Provides the energy needed to overcome the barrier for isomerization to the more stable trans-intermediate. | [2][4] | |
| Substituents (Ketene) | Electron-Donating (e.g., -OR, -NR₂) | cis | Accelerates the rate of ring closure, favoring the kinetic product. | [1][8] |
| Electron-Withdrawing (e.g., -Cl, -COR) | trans | Slows the rate of ring closure, allowing time for isomerization to the thermodynamic product. | [1][8] | |
| Substituents (Imine) | Electron-Withdrawing (e.g., N-Tosyl, N-Triflyl) | cis | Accelerates the rate of ring closure. | [8][16] |
| Electron-Donating | trans | Slows the rate of ring closure. | [8] |
Practical Advice:
-
To favor the cis isomer: Use a non-polar solvent like toluene at a low temperature (-78 °C). Employ an electron-donating group on your ketene if possible.[1][2]
-
To favor the trans isomer: Use a polar aprotic solvent like acetonitrile or dichloromethane at a higher temperature (reflux). An electron-withdrawing group on the ketene will also promote trans selectivity.[1][2][4]
It is also important to note that the initial geometry of the imine plays a role; generally, (E)-imines favor the formation of cis β-lactams, while (Z)-imines tend to yield trans products.[1] The interplay between imine isomerization and cyclization is complex and can be influenced by the specific reaction conditions.[7]
References
-
Staudinger synthesis. In Wikipedia. Retrieved March 7, 2026, from [Link]
- Alajarín, M., et al. (1999). Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study. The Journal of Organic Chemistry, 64(12), 4336-4346.
-
Pelliccia, S., & D'Acquarica, I. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(13), 2986. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Fagnoni, M., & Ravelli, D. (2019). Ketene 3‐Component Staudinger Reaction (K‐3CSR) to β‐Lactams. Chemistry–A European Journal, 25(67), 15264-15268.
-
Martín-Sómer, A., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(58), 36585-36594. [Link]
- Komjáti, B., et al. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering, 62(4), 503-509.
- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 141-149.
- Staudinger β-lactam synthesis via continuous flow chemistry. (2025). Journal of Flow Chemistry.
- Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1344-1345.
-
Ghafouri, Z., & Ghafouri, H. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35059-35068. [Link]
- Domingo, L. R., et al. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(45), 35917-35927.
- France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
- Ghafouri, Z., & Ghafouri, H. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Physical Chemistry Chemical Physics.
- Liang, Y., et al. (2009). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 131(4), 1542-1549.
-
Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
- Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. (n.d.).
- 2-Azetidinones in One-Pot from Imines and Carboxylic Acids via 1,4-Dichlorophthalazine. (2017). Current Organic Synthesis, 14(4).
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. d-nb.info [d-nb.info]
- 7. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
- 13. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Azetidinones in One-Pot from Imines and Carboxylic Acids via 1,...: Ingenta Connect [ingentaconnect.com]
- 16. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Purification Challenges of Polar Thiophene-Containing Compounds
< νόημα >
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar thiophene-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Thiophene moieties are prevalent in pharmaceuticals, organic electronics, and fine chemicals, and their inherent polarity, coupled with the reactivity of the thiophene ring, can present significant purification hurdles.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively. We will delve into the "why" behind the methods, grounding our recommendations in established chemical principles to ensure you can not only solve your immediate purification problems but also develop robust strategies for future work.
I. Understanding the Core Challenges
Polar thiophene-containing compounds often exhibit a combination of characteristics that complicate their purification:
-
High Polarity: The presence of polar functional groups (e.g., -COOH, -OH, -NH2, amides) makes these compounds highly soluble in polar solvents and poorly retained on traditional normal-phase silica gel.
-
Strong Interactions with Stationary Phases: The sulfur atom in the thiophene ring can interact with the acidic silanol groups on silica gel, leading to peak tailing, streaking, and in some cases, on-column degradation.[1][2]
-
Co-elution of Impurities: Syntheses of thiophene derivatives can result in byproducts with very similar polarities to the target compound, making chromatographic separation difficult.[3][4] This is especially true for the separation of regioisomers.[2]
-
Limited Solubility: While polar, some thiophene derivatives may have poor solubility in common non-polar organic solvents used in normal-phase chromatography.[5]
-
Thermal and Acid/Base Sensitivity: Certain substituted thiophenes can be sensitive to heat or acidic/basic conditions, which can limit the choice of purification techniques and conditions.[2]
II. Troubleshooting Guides: A Symptom-to-Solution Approach
This section is structured to help you diagnose and resolve common purification issues in a question-and-answer format.
Chromatography Troubleshooting
Issue 1: My polar thiophene compound streaks or "tails" badly on a silica gel TLC plate and column.
-
What is happening? Streaking is often a result of strong, undesirable interactions between the polar functional groups of your compound and the acidic silanol groups on the surface of the silica gel.[1][2] This is particularly common for basic nitrogen-containing thiophenes.[1]
-
How can I fix it?
-
Add a Modifier to the Mobile Phase:
-
For basic compounds , add a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., 0.1-2% v/v) to your eluent.[1][2] This will compete with your compound for binding to the acidic sites on the silica.
-
For acidic compounds , a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1% v/v) can improve peak shape.[2]
-
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with your mobile phase containing the appropriate modifier (e.g., triethylamine) to neutralize the active sites.[2][6]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, bonded phases such as diol or amino can offer different selectivity.
-
Issue 2: My compound either streaks at the baseline or shoots through with the solvent front in normal-phase chromatography.
-
What is happening? This indicates a significant mismatch between the polarity of your compound and the chosen chromatographic system. In normal-phase, highly polar compounds can bind irreversibly to the silica, while in reversed-phase, they may have no retention and elute in the void volume.[5]
-
How can I fix it?
-
Embrace Reversed-Phase Chromatography: This is often the preferred method for highly polar compounds.[1] Use a C18 or C8 column with a mobile phase of water and a miscible organic solvent like acetonitrile or methanol.[1][7][8] Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for ionizable compounds.[1]
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are not well-retained in reversed-phase.[5][9][10][11][12] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[9][10][11] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[11]
-
Issue 3: I can't separate my target thiophene from a very closely related impurity.
-
What is happening? The impurity and your product likely have very similar polarities and structures, making separation challenging.[3]
-
How can I fix it?
-
Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of solvents with different selectivities (e.g., switching from ethyl acetate to dichloromethane or using a ternary mixture).[1]
-
Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly improve the resolution of closely eluting compounds.[2]
-
Increase Column Resolution: Use a longer, narrower column or a stationary phase with a smaller particle size to increase the number of theoretical plates and enhance separation.[2][13]
-
Consider a Different Chromatographic Mode: If normal-phase is failing, try reversed-phase or HILIC, as the different retention mechanisms may provide the necessary selectivity.[1]
-
Crystallization Troubleshooting
Issue 4: My polar thiophene compound oils out instead of crystallizing.
-
What is happening? The compound is coming out of solution at a temperature above its melting point, or impurities are inhibiting crystal lattice formation.[1]
-
How can I fix it?
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.[1]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
Try a Different Solvent System: Experiment with different single solvents or a two-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble).[1][2] Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 5: I have very low recovery after recrystallization.
-
What is happening? This is often due to using too much solvent or the compound having significant solubility in the cold solvent.[2]
-
How can I fix it?
-
Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the compound. Any excess will keep more of your product in solution upon cooling.[2]
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer, if the solvent allows) to maximize precipitation.[1]
-
Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel polar thiophene derivative?
A1: Start with a thorough analysis of your crude material using Thin Layer Chromatography (TLC) with a variety of solvent systems. This will give you an idea of the number of components and their relative polarities. If the compound is very polar and remains at the baseline even with highly polar eluents (e.g., 10% methanol in dichloromethane), reversed-phase chromatography is likely the best approach.[1] If it moves but streaks, try normal-phase with a basic or acidic modifier.
Q2: My thiophene compound seems to be decomposing on the silica gel column. What are my options?
A2: Decomposition on silica is a known issue for sensitive compounds.[2] To mitigate this, you can:
-
Deactivate the silica gel with a base like triethylamine (by adding 1-2% to the eluent).[2]
-
Minimize contact time by running the column as quickly as possible without sacrificing separation.[2]
-
Switch to a more inert stationary phase, such as neutral alumina.[2]
Q3: Can I use extraction to purify my polar thiophene compound?
A3: Liquid-liquid extraction is an excellent initial workup step but is usually not sufficient for final purification. You can use it to separate your compound from non-polar impurities or to remove acidic or basic byproducts by washing with aqueous base or acid, respectively.[1][2] For example, thiophenic compounds can be extracted from non-polar solvents using polar solvents.[14][15][16]
Q4: What are some common impurities I should be aware of in thiophene syntheses?
A4: Common impurities include unreacted starting materials, reagents (e.g., coupling agents), and byproducts from side reactions.[2] For instance, in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyls, furan byproducts can form.[4][17] In syntheses involving Grignard reagents, you might find isomeric products or coupling byproducts.[3]
IV. Data Presentation & Experimental Protocols
Table 1: Comparison of Chromatographic Techniques for Polar Thiophene Compounds
| Technique | Stationary Phase | Typical Mobile Phase | Best Suited For... | Common Issues |
| Normal-Phase Chromatography | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Moderately polar thiophenes, separation of isomers.[13][18] | Peak tailing/streaking, on-column degradation, poor retention of very polar compounds.[1][2][5] |
| Reversed-Phase Chromatography | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Highly polar, ionizable, and water-soluble thiophenes.[1][7][8] | Poor retention of very polar, non-ionizable compounds.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide, Diol) | High organic with a small amount of aqueous buffer.[9][10][11] | Very polar and hydrophilic thiophenes not retained by reversed-phase.[5][12] | Longer column equilibration times, sensitivity to water content in the sample and mobile phase.[19] |
Protocol 1: General Procedure for Reversed-Phase Flash Chromatography
This protocol provides a general workflow for purifying a polar thiophene compound using reversed-phase flash chromatography.
-
Sample Preparation: Dissolve the crude compound in a minimum amount of a strong, polar solvent such as methanol, DMSO, or DMF.
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of C18-functionalized silica gel or Celite. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents issues with strong solvents in the initial mobile phase and improves resolution.[1]
-
Column Selection and Equilibration: Choose a pre-packed C18 flash column appropriately sized for your sample amount (typically a 1-5% sample load relative to the stationary phase mass).[1] Equilibrate the column with your starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
-
Sample Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column bed.
-
Elution: Begin the elution with your starting mobile phase. A gradient elution, where the percentage of the organic solvent (e.g., acetonitrile) is gradually increased, is typically most effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (using a reversed-phase TLC plate) or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvents. Note that removing water can require lyophilization (freeze-drying) or azeotropic distillation if the compound is not volatile.
V. Visualization of Workflows
Diagram 1: Decision Tree for Chromatography Method Selection
This diagram outlines a logical approach to selecting the appropriate chromatographic technique for your polar thiophene compound.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Peak Tailing in Chromatography
This diagram provides a systematic approach to resolving the common issue of peak tailing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters [waters.com]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Normal Phase â Dr. Maisch [dr-maisch.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Stability Enhancement of 4-(5-Methylthiophen-3-yl)azetidin-2-one
Executive Summary & Core Challenge
The Compound: 4-(5-Methylthiophen-3-yl)azetidin-2-one is a monocyclic
The Problem: In aqueous media, this compound undergoes hydrolytic ring opening , a reaction catalyzed by both acid and base, though typically most rapid under alkaline conditions. The 5-methylthiophene substituent acts as an electron-donating group; while this may slightly modulate the electrophilicity of the carbonyl carbon, it does not prevent the fundamental ring-strain-driven hydrolysis. Furthermore, the thiophene moiety introduces a secondary risk of oxidative degradation.
This guide provides a validated framework to stabilize this compound, moving from fundamental pH control to advanced complexation strategies.
Mechanism of Degradation
To stabilize the molecule, one must understand the degradation pathway. The primary failure mode is the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the
Figure 1: Degradation Pathways & Logic
Caption: Figure 1. The primary degradation pathway is the hydrolytic opening of the azetidin-2-one ring. Secondary oxidation of the thiophene ring may occur under light exposure.
Module 1: pH Optimization (The First Line of Defense)
Theory:
Protocol A: Determination of pH-Rate Profile
Use this protocol to identify the exact stability window for your specific concentration.
Materials:
-
Universal Buffer mixture (Citrate-Phosphate-Borate) covering pH 2.0 – 9.0.
-
HPLC system with UV detection (254 nm for thiophene detection).
-
Thermostated water bath at 25°C.
Step-by-Step:
-
Preparation: Prepare 10 mM stock solution of the compound in Acetonitrile (ACN).
-
Initiation: Spike the stock into buffer solutions at pH 2, 4, 5, 6, 7, 8, and 9 to a final concentration of 50 µM. Keep organic solvent content <5% to avoid solvent effects.
-
Incubation: Incubate at 25°C.
-
Sampling: Inject samples into HPLC at
hours. -
Calculation: Plot
vs. time. The slope is . -
Analysis: Plot
vs. pH. The minimum of this curve is your formulation target.
Technical Note: Avoid buffers with nucleophilic components (e.g., high concentrations of Tris or primary amines), as these can directly attack the
Module 2: Advanced Formulation (Solubility & Protection)
If pH adjustment alone yields insufficient half-life (
Theory: The hydrophobic cavity of
Protocol B: Phase Solubility Stabilization
| Parameter | Recommendation | Reason |
| Cyclodextrin Type | HP-β-CD or SBE-β-CD | Native |
| Molar Ratio | 1:2 to 1:5 (Drug:CD) | Excess CD ensures equilibrium favors the complexed state. |
| Buffer | Citrate (pH 5.5) | Maintains the |
Workflow:
-
Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Citrate Buffer (pH 5.5).
-
Add excess 4-(5-Methylthiophen-3-yl)azetidin-2-one to the solution.
-
Stir for 24 hours at 4°C (protected from light).
-
Filter (0.22 µm PVDF) to remove uncomplexed solid.
-
Analyze filtrate by HPLC to determine solubility increase and stability over 48 hours.
Module 3: Troubleshooting Guide
Decision Tree for Instability Issues
Caption: Figure 2. Diagnostic workflow for identifying the root cause of degradation in aqueous solution.
Frequently Asked Questions (FAQ)
Q1: Unexpected peaks appear in HPLC immediately after dissolving in water.
-
Diagnosis: This is likely the ring-opened product (beta-amino acid).
-
Solution: Ensure your solvent is not alkaline.[1] Even "Milli-Q" water can absorb
(acidic) or leach ions. Check the pH of the water before addition. Keep the sample on ice (4°C). Rate of hydrolysis drops ~3-fold for every 10°C decrease [2].
Q2: The solution turns yellow over time.
-
Diagnosis: This indicates oxidation of the thiophene ring or polymerization.[2]
-
Solution: The thiophene moiety is light-sensitive and oxygen-sensitive.
-
Use Amber Vials strictly.
-
Degas all buffers (sparge with Nitrogen/Argon for 15 mins) before use.
-
Add an antioxidant like Methionine (0.1%) if compatible with your assay.
-
Q3: Can I store the stock solution in DMSO?
-
Diagnosis: DMSO is generally safe for the lactam but is hygroscopic.
-
Solution: Yes, store as a high-concentration stock (>10 mM) in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug solubility and stability. Journal of Pharmaceutical Sciences. Link
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin.[3][4] Science of The Total Environment. Link
-
Spiess, A., et al. (1999). pH gradients in immobilized amidases and their influence on rates and yields of beta-lactam hydrolysis. Biotechnology and Bioengineering. Link
-
Pop, N., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems. Pharmaceutics.[5][6][7] Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. pH gradients in immobilized amidases and their influence on rates and yields of beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting diastereoselectivity in the Staudinger reaction of azetidinones
Welcome to the technical support center for the Staudinger [2+2] cycloaddition of ketenes and imines. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize azetidinones (β-lactams) and need to control the diastereochemical outcome of their reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Diastereoselectivity Issues
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of cis and trans β-lactams. How can I improve the diastereoselectivity?
Answer: A lack of selectivity indicates that the rates of the two competing stereochemical pathways are nearly equal. The stereochemical outcome of the Staudinger reaction is determined by the competition between a rapid, direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.[1][2] To favor one diastereomer, you must alter the reaction conditions to accelerate one pathway or decelerate the other.
Underlying Mechanism: The reaction proceeds via a stepwise mechanism:
-
Nucleophilic Attack: The imine's nitrogen attacks the ketene's central carbon, forming a zwitterionic intermediate.[3] The initial stereochemistry of this intermediate is dictated by the geometry of the starting imine; (E)-imines lead to an intermediate that can directly close to the cis-β-lactam.[4][5]
-
Competing Pathways: This intermediate has two potential fates:
-
Direct Ring Closure (Kinetic Pathway): A rapid conrotatory electrocyclization yields the cis-β-lactam. This pathway is favored when the cyclization step is fast.[2]
-
Isomerization then Closure (Thermodynamic Pathway): The intermediate can isomerize around the C-N bond to form a sterically less hindered intermediate, which then cyclizes to the more thermodynamically stable trans-β-lactam. This pathway dominates when the initial ring closure is slow, allowing time for isomerization.[1][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Recommendations:
-
Modify Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often favors the kinetic product (cis), as it disfavors the higher-energy transition state of isomerization.[7] Conversely, higher temperatures can provide the energy needed for isomerization, favoring the thermodynamic (trans) product.[8]
-
Change Solvent: Solvent polarity can significantly impact the stereochemical outcome.[9]
-
Non-polar solvents (e.g., toluene, DCM) may favor the direct cyclization.
-
Polar solvents (e.g., chlorobenzene, acetonitrile) can stabilize the zwitterionic intermediate, potentially allowing more time for isomerization and favoring the trans isomer.[9]
-
-
Re-evaluate Your Substituents: The electronic nature of your ketene and imine substituents has the most profound effect. See Question 2 for a detailed analysis.
Question 2: My reaction is selective, but I'm getting the wrong diastereomer. How can I flip the selectivity from cis to trans (or vice versa)?
Answer: Flipping the diastereoselectivity requires a fundamental change to the relative rates of direct cyclization versus isomerization. This is most effectively achieved by modifying the electronic properties of the substituents on your ketene and imine precursors.[2][10]
Causality of Electronic Effects: The rate-determining step is often the ring closure, which involves an intramolecular nucleophilic attack of the enolate on the iminium moiety of the zwitterionic intermediate.[1][11]
-
To favor the cis isomer (accelerate direct closure): You need to make the enolate more nucleophilic and/or the iminium ion more electrophilic.
-
To favor the trans isomer (slow direct closure): You need to make the enolate less nucleophilic and/or the iminium ion less electrophilic.
Summary of Substituent Effects on Stereoselectivity
| Substituent Location | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | Mechanistic Rationale |
| Ketene (R¹/R²) | Favors cis | Favors trans | EDGs increase enolate nucleophilicity, accelerating direct ring closure. EWGs decrease it, slowing closure and allowing isomerization.[1][2][4] |
| Imine (N-substituent) | Favors trans | Favors cis | EWGs increase iminium electrophilicity, accelerating ring closure. EDGs decrease it, slowing closure.[2][11][12] |
Practical Steps to Invert Selectivity:
-
To Switch from trans to cis:
-
Ketene Precursor: Switch from an acyl chloride with an electron-withdrawing group (e.g., chloroacetyl chloride) to one with an electron-donating group (e.g., acetoxyacetyl chloride, phenoxyacetyl chloride).[5][13]
-
Imine N-Substituent: Change the N-substituent on the imine from an electron-donating aryl group to a strong electron-withdrawing group like N-tosyl (N-Ts) or N-triflyl (N-Tf).[11][12]
-
-
To Switch from cis to trans:
-
Ketene Precursor: Use a ketene with strong electron-withdrawing substituents.[4][6]
-
Imine N-Substituent: Employ an imine with electron-donating groups on the nitrogen substituent.[1]
-
Reaction Conditions: Run the reaction at a higher temperature to facilitate the equilibration to the more stable intermediate that leads to the trans product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Staudinger reaction for β-lactam synthesis?
The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine.[4] It is not a concerted reaction but a stepwise process. The accepted mechanism involves an initial nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate.[3] This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[5][14]
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
β-Lactam Synthesis Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for β-lactam synthesis. This guide is designed for researchers and drug development professionals seeking to optimize yields, control stereochemistry, and eliminate side products in the construction of the azetidin-2-one core.
Staudinger[2+2] Cycloaddition (Ketene-Imine)
The Staudinger synthesis remains the most reliable method for constructing monocyclic and fused β-lactams. However, the highly reactive nature of ketenes and the strained 4-membered ring product often lead to stereochemical mixtures and ring-opened side products.
Troubleshooting FAQs
Q: I am obtaining a nearly 1:1 mixture of cis and trans isomers instead of my desired cis-β-lactam. How do I control the stereoselectivity?
A: Stereoselectivity in the Staudinger synthesis is dictated by the kinetic competition between the direct ring closure of the zwitterionic intermediate (
Q: My isolated yield is low, and mass spectrometry indicates the presence of β-amino acids. What is causing this? A: The inherent ring strain of the β-lactam skeleton makes it highly susceptible to nucleophilic attack and subsequent ring-opening reactions[4][5]. This hydrolysis to β-amino acids typically occurs during basic workup or due to residual moisture[4][6]. To prevent this, ensure strictly anhydrous conditions during the reaction, avoid large excesses of nucleophilic bases (like unhindered primary/secondary amines), and perform your quench at 0 °C using a mildly acidic buffer (e.g., saturated aqueous NH₄Cl) to neutralize the environment before extraction[6].
Mechanistic Pathway
Mechanistic pathways dictating cis/trans stereoselectivity in the Staudinger cycloaddition.
Self-Validating Protocol: Staudinger Synthesis
This protocol incorporates in-process validation checks to ensure causality and success at each step.
-
Setup & Drying: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Validation: The moisture indicator in the argon line/solvent trap remains blue, confirming the strictly anhydrous environment required to prevent ketene hydrolysis.
-
-
Reagent Mixing: Dissolve the imine (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM). Cool the system to -78 °C.
-
Validation: Internal thermometer reads ≤ -75 °C. This thermal suppression is critical to prevent premature ketene dimerization/polymerization.
-
-
Ketene Generation: Add the acid chloride (1.5 eq) dropwise via a syringe pump over 1 hour.
-
Validation: The solution transitions to a pale yellow color, indicating steady in situ ketene formation. Rapid darkening to brown indicates unwanted ketene polymerization (reduce addition rate if observed).
-
-
Cycloaddition: Allow the reaction to slowly warm to room temperature over 12 hours.
-
Validation: TLC monitoring shows the complete disappearance of the fluorescent imine spot under UV (254 nm), replaced by a slower-eluting spot corresponding to the β-lactam.
-
-
Quench & Isolation: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Crude ¹H-NMR reveals characteristic β-lactam ring protons at ~4.5–5.5 ppm. The coupling constant (
) validates the stereochemistry: Hz confirms cis, while Hz confirms trans.
-
Kinugasa Reaction (Alkyne-Nitrone)
The Kinugasa reaction offers an atom-economical route to β-lactams via the copper-catalyzed cycloaddition of terminal alkynes and nitrones.
Troubleshooting FAQs
Q: I am observing significant amounts of homoalkyne dimerization products instead of the target β-lactam. What is going wrong? A: Homoalkyne dimerization in the Kinugasa reaction occurs via a Glaser-type coupling process, which is strictly dependent on the presence of oxygen and the copper catalyst[7]. To eliminate this side product, you must rigorously degas your solvents (e.g., via freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere[7].
Q: My enantiomeric excess (ee) is stalling at ~50%. How can I improve the enantioselectivity? A: Enantioselectivity in the Kinugasa reaction is highly sensitive to the choice of copper oxidation state, ligand, and base. Shifting from a Cu(I) source to a Cu(II) precursor—specifically Cu(ClO₄)₂·6H₂O—paired with a chiral trisoxazoline ligand has been shown to drastically improve selectivity[8]. Furthermore, replacing primary or tertiary amines with a secondary amine base (such as dicyclohexylamine) provides superior stereocontrol during the rearrangement of the metallacycle intermediate[8].
Reaction Logic
Kinugasa reaction workflow highlighting the oxygen-dependent Glaser coupling side reaction.
Self-Validating Protocol: Asymmetric Kinugasa Reaction
-
Catalyst Preparation: Inside a glovebox, mix Cu(ClO₄)₂·6H₂O (10 mol%) and the chiral trisoxazoline ligand (11 mol%) in thoroughly degassed acetonitrile.
-
Validation: The solution forms a distinct blue/green complex, visually confirming successful ligand coordination to the copper center.
-
-
Reactant Addition: Add the nitrone (1.0 eq) and the secondary amine base (1.2 eq).
-
Validation: Complete dissolution of the nitrone is observed, ensuring a homogenous catalytic environment.
-
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise.
-
Validation: The absence of a dark brown precipitate confirms the successful suppression of the oxygen-dependent Glaser homo-coupling side reaction.
-
-
Reaction & Isolation: Stir at -20 °C for 24 hours. Filter the crude mixture through a short pad of silica to remove copper salts.
-
Validation: The resulting eluent is colorless. Subsequent HPLC analysis on a chiral stationary phase confirms an enantiomeric excess (ee) >80%.
-
Enzymatic Synthesis & Biocatalysis
Troubleshooting FAQs
Q: When using alpha-amino ester hydrolases for the semi-synthesis of antibiotics like cephalexin, my maximum yield plateaus around 85% and degradation products appear. Why? A: Native enzyme preparations (such as wild-type Xanthomonas rubrilineans AEH) often contain trace β-lactamase side activity[9]. This impurity actively hydrolyzes the newly formed β-lactam ring, capping your maximum yield. Switching to a recombinant enzyme expressed in a host lacking background β-lactamase activity (e.g., specific recombinant E. coli strains) eliminates this degradation pathway, pushing yields up to 95%[9]. Additionally, adding co-solvents like ethylene glycol (up to 33 v/v%) can suppress hydrolytic side reactions by lowering water activity[9].
Quantitative Data Summary: Substituent Effects & Conditions
The following table summarizes the causal relationships between reaction conditions, starting material electronics, and the resulting yields/stereochemistry to aid in rapid troubleshooting.
| Reaction Type | Variable Adjusted | Mechanistic Effect | Primary Outcome | Side Product Minimized |
| Staudinger | EDG on Ketene | Accelerates | Cis-β-lactam formation | Trans-isomer[1] |
| Staudinger | EWG on Ketene | Slows | Trans-β-lactam formation | Cis-isomer[1] |
| Staudinger | Buffered Quench (pH ~7) | Prevents base-catalyzed ring opening | High isolated yield | β-amino acids (Hydrolysis)[4][6] |
| Kinugasa | Strict Anaerobic Conditions | Prevents Cu-mediated oxidation | High isolated yield | Glaser coupling products[7] |
| Kinugasa | Cu(II) + Secondary Amine | Enhances facial selectivity of metallacycle | High ee% (>85%) | Racemic mixtures[8] |
| Enzymatic | Recombinant Hydrolase Use | Removes native enzyme impurities | Yield increases (85% → 95%) | β-lactamase degradation[9] |
References
- Organic Chemistry Portal. "Staudinger Synthesis". organic-chemistry.org.
- National Institutes of Health (NIH).
- Shanghai Institute of Organic Chemistry. "Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β-Lactams". sioc.ac.cn.
- National Institutes of Health (NIH).
- MDPI. "Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling". mdpi.com.
- Journal of the American Chemical Society. "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile". acs.org.
- National Institutes of Health (NIH). "The Mechanisms of Catalysis by Metallo β-Lactamases". nih.gov.
- CLOCKSS. "beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage". clockss.org.
- ResearchGate. "Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration".
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling [mdpi.com]
- 8. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Novel Azetidinone Derivatives for In Vitro Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with novel azetidinone derivatives. This resource is designed to provide practical, in-depth solutions to the common yet critical challenge of poor aqueous solubility encountered during in vitro screening and assay development. As new chemical entities (NCEs) within the azetidinone class are synthesized, their often lipophilic nature presents a significant hurdle to obtaining reliable biological data.[1][2]
This guide moves beyond simple solvent suggestions to offer a structured, mechanism-based approach to troubleshooting. We will explore the causality behind solubility issues and provide validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when a newly synthesized azetidinone derivative fails to dissolve in standard assay buffers.
Q1: My azetidinone compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous cell culture medium. What's happening?
A: This phenomenon is known as "solvent shock" or "precipitation upon dilution.".[3] Your compound is soluble in the highly polar, aprotic organic solvent (DMSO), but when this stock solution is introduced into the aqueous environment of the culture medium, the abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[3] Even at final DMSO concentrations considered safe for cells (e.g., ≤0.5%), the localized high concentration at the point of addition can be enough to trigger this.[3]
Q2: I've managed to dissolve my compound, but I'm getting inconsistent results between experiments. Could this be a solubility issue?
A: Yes, inconsistent results are a classic hallmark of a compound existing at the edge of its solubility. Repeated freeze-thaw cycles of your DMSO stock solution can lead to the formation of micro-precipitates that are not always visible to the naked eye.[3][4] This can also occur if the DMSO has absorbed atmospheric water, which reduces its solvating power for hydrophobic compounds.[4] Each time you use the stock, you may be sampling a solution with a slightly different effective concentration, leading to poor assay reproducibility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assays?
A: For early-stage in vitro screening, your primary concern is kinetic solubility . This refers to the concentration at which a compound, first dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5][6] It's a measure of immediate solubility under assay conditions. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in a solvent, determined over a longer incubation period (e.g., 24 hours).[6][7] While thermodynamic solubility is crucial for later drug development stages, kinetic solubility directly impacts the success of your high-throughput and cell-based assays.[5][8] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a temporary supersaturated state.[5][9]
Q4: Can the excipients or solubilizing agents I use interfere with my assay results?
A: Absolutely. This is a critical consideration. Excipients are not always inert and can have biological effects of their own.[10] For example, surfactants can disrupt cell membranes at certain concentrations, and cyclodextrins can interact with other components in the assay medium.[11][12] It is imperative to run appropriate vehicle controls (the solubilizing formulation without the azetidinone derivative) to account for any background effects.[13]
Part 2: Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
When faced with a poorly soluble azetidinone derivative, a systematic approach is more effective than random solvent testing. The following guide provides a logical workflow, from simple adjustments to more advanced formulation strategies.
Initial Assessment: Understanding Your Compound
Before attempting solubilization, gather key physicochemical data about your azetidinone derivative:
-
LogP/cLogP: An indicator of lipophilicity. Higher LogP values often correlate with lower aqueous solubility.
-
pKa: If the molecule has ionizable groups, its charge state—and thus solubility—will be pH-dependent.[14]
-
Solid-State Form: Is the compound crystalline or amorphous? Amorphous forms are generally more soluble but can be less stable.[15][16]
This information will guide your choice of the most appropriate solubilization strategy.
Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Experimental Protocols & Methodologies
This section provides detailed protocols for the strategies outlined in the troubleshooting workflow.
Protocol 1: pH Modification
Principle: For azetidinone derivatives with acidic or basic functional groups, adjusting the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble ionized (salt) form.[17] Approximately 75% of drugs are basic, and 20% are acidic, making this a powerful first-line approach.[18]
Step-by-Step Methodology:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
For basic compounds , prepare a series of buffers with pH values at least 1-2 units below the pKa.
-
For acidic compounds , prepare a series of buffers with pH values at least 1-2 units above the pKa.
-
Attempt to dissolve the compound directly in these pH-adjusted buffers.
-
If using a DMSO stock, dilute it into the pH-adjusted buffers.
-
Visually inspect for precipitation and quantify the concentration of the dissolved compound using HPLC-UV.
-
Crucial Control: Ensure the final pH of the assay medium is compatible with your cell line or biological system and does not alter the compound's intended activity.
Protocol 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[19] This is one of the most common strategies for formulating poorly soluble compounds.[20][21]
Step-by-Step Methodology:
-
Prepare a high-concentration stock solution of your azetidinone derivative in 100% DMSO.
-
Prepare intermediate stock solutions by diluting the DMSO stock into a co-solvent such as Polyethylene Glycol 400 (PEG 400) , Propylene Glycol (PG) , or Ethanol .[14][18] A common starting point is a 1:1 (v/v) mixture of DMSO and the chosen co-solvent.
-
Serially dilute this intermediate co-solvent stock into your final aqueous assay buffer. The presence of the secondary co-solvent can act as a "bridge," preventing the precipitation that occurs from a pure DMSO stock.[3]
-
Monitor for precipitation and determine the maximum achievable concentration.
-
Crucial Control: Test the final concentration of the co-solvent mixture on your cells or assay system to ensure it does not cause toxicity or artifactual signals.
Table 1: Common Co-Solvents and Typical Final Assay Concentrations
| Co-Solvent | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (ideally ≤ 0.1%) | Standard, but can cause cell stress at higher concentrations.[3] |
| Ethanol | ≤ 1% | Can affect enzyme kinetics and cell signaling. |
| Polyethylene Glycol (PEG 400) | ≤ 2% | Generally well-tolerated; can increase viscosity.[18] |
| Propylene Glycol (PG) | ≤ 2% | Common in pharmaceutical formulations; good safety profile.[19] |
Protocol 3: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[22][23] They can encapsulate poorly water-soluble molecules, like many azetidinone derivatives, forming a "host-guest" inclusion complex that is water-soluble.[18][22]
Step-by-Step Methodology:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and safety profiles.[18][22]
-
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD).
-
Add the solid azetidinone derivative directly to the cyclodextrin solution.
-
Alternatively, prepare a concentrated stock of the compound in a minimal amount of organic solvent (e.g., ethanol) and add it to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., shake or sonicate for 1-24 hours) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate via HPLC-UV.
-
Crucial Control: Run a parallel experiment with the cyclodextrin solution alone to ensure it does not interfere with your assay readout. Cyclodextrins can extract cholesterol from cell membranes, so cytotoxicity must be evaluated.
Sources
- 1. Current Strategies For Enhancing Bioavailability Of Poorly Soluble Compounds [outsourcedpharma.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. evotec.com [evotec.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Biopharmaceutical aspects and implications of excipient variability in drug product performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. In Vitro Excipient Impact on Subcutaneous Formulations [pion-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins: Strategies for Solubility Enhancement and Interaction Analysis via Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Improving the regioselectivity of functionalization on the thiophene ring
Welcome to the Technical Support Center for heterocyclic functionalization. The thiophene ring is a privileged scaffold in drug discovery and organic materials. However, its inherent electronic properties make regioselective functionalization a persistent challenge. Because the sulfur heteroatom donates electron density and stabilizes the intermediate sigma complex, electrophilic aromatic substitution (EAS) and direct C–H activation inherently favor the α-positions (C2 and C5) over the β-positions (C3 and C4)[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you override these inherent biases and achieve precise regiocontrol.
Decision matrix for regioselective thiophene functionalization.
Section 1: Overcoming C2/C5 Mixtures in Direct C–H Arylation
Q: I am attempting a direct C–H arylation on an unsubstituted thiophene using a Palladium catalyst, but I keep getting an intractable mixture of C2-arylated, C5-arylated, and di-arylated products. How can I achieve mono-selectivity?
A: The lack of differentiation between the C2 and C5 positions is a common issue because both α-protons have nearly identical pKa values and steric environments. To achieve mono-selectivity without pre-functionalizing the ring, you must manipulate the Concerted Metalation-Deprotonation (CMD) pathway.
The CMD pathway is highly sensitive to the stereoelectronic asymmetry of the catalyst ligands[2]. By switching from standard phosphine ligands to highly bulky, electron-rich ligands (such as N-heterocyclic carbenes or specific amide ligands), you increase the steric bulk around the Pd center. Once the first aryl group is installed at C2, the steric hindrance prevents the catalyst from approaching the C5 position, effectively shutting down di-arylation. Furthermore, using a cationic Pd(II) catalyst in the presence of a Lewis acid (like HBF₄) significantly lowers the activation energy required for the initial C–H cleavage, allowing the reaction to proceed at room temperature where kinetic control is maximized[3].
Quantitative Data: Ligand Effect on CMD Activation Energy
Data summarizes the activation free energies (ΔG‡) for the CMD pathway during thiophene arylation based on ligand choice[2].
| Ligand Type | Specific Ligand | Activation Free Energy (ΔG‡) | Mono-arylation Selectivity |
| Phosphine | PCy₃ | 23.55 kcal/mol | Low (Mixtures common) |
| Phosphine | PPh₃ | 23.02 kcal/mol | Low |
| Amide | DMF | 10.92 kcal/mol | High |
| Amide | DMA | 11.25 kcal/mol | High |
Section 2: Forcing C3 Functionalization via Directing Groups
Q: My target active pharmaceutical ingredient (API) requires functionalization strictly at the C3 position. Electrophilic reagents exclusively hit C2. What is the most reliable workaround?
A: When inherent electronic bias works against you, you must override it using a Directing Group (DG) . By installing a coordinating group (such as an amide, oxazoline, or ester) at the C2 position, you can physically tether the transition metal catalyst, forcing it to activate the adjacent C3–H bond via a rigid palladacycle intermediate[3].
The directing group acts as a Lewis base, coordinating to the Pd(II) center and bringing it into close proximity with the β-position. Once the C3 position is arylated or alkylated, the directing group can either be retained if it is part of your target scaffold, or removed/transformed (e.g., hydrolyzing an amide to a carboxylic acid, followed by decarboxylation).
Protocol: DG-Assisted C3 Arylation of Thiophene-2-carboxamide
This self-validating protocol ensures that the catalyst remains bound to the DG, preventing off-target C5 activation.
-
Preparation: In an oven-dried Schlenk tube under argon, combine the thiophene-2-carboxamide substrate (1.0 equiv), aryl iodide (1.5 equiv), and Pd(OAc)₂ (5 mol%).
-
Additive Addition: Add Ag₂CO₃ (2.0 equiv) as both a base and a halogen scavenger to maintain the cationic nature of the Pd catalyst, which is crucial for room-temperature turnover[3].
-
Solvent: Suspend the mixture in a fluorinated solvent like hexafluoroisopropanol (HFIP) or a water/surfactant mixture (0.2 M). HFIP enhances the electrophilicity of the Pd species.
-
Reaction: Stir the mixture at 60 °C for 12–24 hours. Monitor via TLC or LC-MS. The steric bulk of the amide DG will completely block C5 activation.
-
Workup: Dilute with EtOAc, filter through a short pad of Celite to remove silver salts, and concentrate. Purify via flash column chromatography.
Section 3: Mastering the Halogen Dance Reaction
Q: I have a readily available 2-bromo-5-alkylthiophene, but my synthetic route requires the bromine to be at the C3 position for a downstream Suzuki-Miyaura coupling. Can I move the halogen atom?
A: Yes. You can utilize the Halogen Dance (HD) reaction , a base-catalyzed intramolecular migration of a halogen atom. This is one of the most powerful molecular editing tools for heterocycles[4].
When you treat a 2-bromothiophene with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, the base deprotonates the ring. Because halogens are electronegative, the resulting carbanion rapidly equilibrates. The driving force of the Halogen Dance is thermodynamic: the system will rearrange until the lithium atom rests at the most acidic C–H position (typically adjacent to the sulfur heteroatom), pushing the bromine atom to the β-position (C3)[5],[4].
Mechanistic workflow of the LDA-mediated Halogen Dance reaction.
Protocol: LDA-Mediated Halogen Dance of 2-Bromo-5-hexylthiophene
Precision in temperature control is critical here. Deviating from cryogenic conditions prematurely will lead to protonation or ring-opening decomposition.
-
Base Generation: To a stirred solution of diisopropylamine (1.5 equiv) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.2 equiv) dropwise. Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LDA[4].
-
Substrate Addition: Cool the LDA solution back to -78 °C. Add 2-bromo-5-hexylthiophene (1.0 equiv) dropwise. Stir at -78 °C for 30 minutes to form the initial 3-lithio-2-bromo intermediate.
-
Equilibration (The "Dance"): Allow the mixture to slowly warm to room temperature and stir for 15 hours. During this warming phase, the transbromination cascade occurs, shifting the lithium to the C2 position and the bromine to the C3 position[4],[6].
-
Electrophilic Trapping: Cool the reaction mixture back to -78 °C. Add an electrophile (e.g., N-formylpiperidine or water, >1.0 equiv) to quench the 2-lithio species.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography to isolate the 3-bromo-5-hexylthiophene derivative.
Troubleshooting Halogen Dance Conditions
If your halogen dance fails, the choice of base or directing moiety is usually the culprit. Review the table below for optimized pairings.
| Starting Material | Base | Temp Profile | Major Product | Yield |
| 2-Bromothiophene | LDA | -78 °C to RT | 3-Bromothiophene | High[4] |
| 2-Bromo-5-hexylthiophene | LDA | -78 °C to RT | 3-Bromo-5-hexyl-2-E-thiophene | 88% (after trap)[4] |
| 2,5-Dibromothiophene | Mg(TMP)₂·2LiCl | 0 °C | 2,4-Dibromothiophene | High[7] |
| Bromothiophene (with C2-acetal) | LDA | -78 °C | β-deprotonation (No Dance) | N/A (Steric block)[6] |
References
-
Kumar, A., et al. "Recent Advances in Room-Temperature Direct C–H Arylation Methodologies." D-NB, [Link]
-
ResearchGate. "Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials." ResearchGate, [Link]
-
Kobe University. "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans." Kobe University,[Link]
-
ACS Publications. "Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes." ACS Publications,[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(5-Methylthiophen-3-yl)azetidin-2-one
Welcome to the Process Chemistry Support Hub. This portal provides mechanistic insights, validated scale-up protocols, and troubleshooting guides for the synthesis of 4-(5-Methylthiophen-3-yl)azetidin-2-one. This compound is a critical hybrid scaffold in medicinal chemistry, combining a four-membered cyclic amide (β-lactam) core with a privileged 5-methylthiophene moiety, frequently utilized in the development of novel enzyme inhibitors and antibiotics[1].
Process Overview & Mechanistic Pathway
The most scalable and robust method for constructing the azetidin-2-one ring is the Staudinger [2+2] cycloaddition between an imine and a ketene[2]. Because the target compound is unsubstituted at the N1 and C3 positions, direct synthesis using unsubstituted precursors is chemically unviable due to ketene dimerization and imine instability.
To ensure a self-validating and high-yielding scale-up, our validated workflow utilizes a 2,4-dimethoxybenzyl (DMB) protecting group for the imine and a chloroacetyl chloride ketene precursor. This is followed by reductive dechlorination and orthogonal acidic cleavage to preserve the highly oxidation-sensitive thiophene ring.
Fig 1. Scalable DMB-protected Staudinger workflow for azetidin-2-one synthesis.
Quantitative Process Parameters for 10-kg Scale-Up
| Process Step | Reagents & Equivalents | Optimal Temp (°C) | Target Yield (%) | In-Process Control (IPC) Validation |
| 1. Imine Condensation | Aldehyde (1.0 eq), DMB-NH₂ (1.05 eq) | 110 (Reflux) | > 95% | HPLC: < 1% Aldehyde remaining |
| 2. Staudinger Cycloaddition | Imine (1.0 eq), ClCH₂COCl (1.5 eq), Et₃N (2.0 eq) | -20 to -10 | 75 - 82% | HPLC: < 2% Imine remaining |
| 3. Dechlorination | 3-Cl-Lactam (1.0 eq), Zn dust (3.0 eq), AcOH (10 eq) | 20 - 25 | 85 - 90% | LC-MS: Disappearance of M+ isotope pattern |
| 4. N-Deprotection | N-DMB-Lactam (1.0 eq), TFA (15 eq), Anisole (3.0 eq) | 60 | 80 - 85% | HPLC: Complete cleavage of DMB |
Standard Operating Procedure (SOP): Step-by-Step Methodology
Step 1: Imine Formation (Self-Validating Condensation)
-
Charge a glass-lined reactor with 5-methylthiophene-3-carbaldehyde (1.0 eq) and toluene (10 L/kg).
-
Add 2,4-dimethoxybenzylamine (DMB-NH₂, 1.05 eq) under nitrogen.
-
Heat to reflux using a Dean-Stark apparatus. Causality: The continuous physical removal of water drives the thermodynamic equilibrium entirely toward the imine.
-
Validation: Monitor water accumulation. Once the theoretical volume of water is collected, sample for HPLC. Proceed only when aldehyde is <1%. Concentrate under vacuum to yield the N-DMB imine.
Step 2: Staudinger [2+2] Cycloaddition
-
Dissolve the N-DMB imine in anhydrous dichloromethane (DCM, 15 L/kg) and add triethylamine (Et₃N, 2.0 eq). Cool the reactor jacket to -20 °C.
-
Initiate a strictly controlled, subsurface addition of chloroacetyl chloride (1.5 eq) diluted in DCM over 4 hours. Causality: Et₃N deprotonates the acid chloride to form a highly reactive chloroketene intermediate. Subsurface addition prevents high local concentrations of ketene, suppressing unwanted diketene dimerization.
-
Stir for an additional 2 hours at -10 °C.
-
Validation: Quench a 1 mL sample in water, extract with ethyl acetate, and analyze via HPLC. The zwitterionic intermediate should be fully converted to the 3-chloro-β-lactam[2].
Step 3: Reductive Dechlorination
-
Solvent-swap the crude 3-chloro-β-lactam into glacial acetic acid (AcOH, 10 L/kg).
-
Add activated Zinc dust (3.0 eq) in portions, maintaining the temperature below 30 °C. Causality: Zinc inserts into the labile C-Cl bond. AcOH acts as the proton source to yield the C3-unsubstituted β-lactam.
-
Filter the suspension through a Celite pad to remove zinc salts and concentrate.
Step 4: Orthogonal N-Deprotection
-
Dissolve the N-DMB-β-lactam in trifluoroacetic acid (TFA, 15 eq) and add anisole (3.0 eq).
-
Heat the mixture to 60 °C for 6 hours. Causality: TFA protonates the DMB group, facilitating heterolytic cleavage. Anisole acts as a highly nucleophilic cation scavenger, trapping the resulting DMB carbocation and preventing it from re-alkylating the electron-rich thiophene ring.
-
Validation: Monitor via HPLC until the DMB-lactam peak disappears. Evaporate TFA, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Recrystallize from heptane/ethyl acetate to yield pure 4-(5-Methylthiophen-3-yl)azetidin-2-one.
Troubleshooting Guides & FAQs
Q1: Why do we use a DMB protecting group instead of the industry-standard PMP (p-methoxyphenyl) group for this specific scaffold? A: The standard deprotection of a PMP group requires Ceric Ammonium Nitrate (CAN), which is a strong single-electron oxidant. The 5-methylthiophene moiety in your target compound is highly electron-rich and extremely susceptible to oxidative degradation. Using CAN will result in thiophene polymerization and black tar formation. The DMB group is an orthogonal choice that allows for acidic cleavage (TFA/anisole) without triggering redox chemistry, preserving the structural integrity of the thiophene ring.
Q2: During the scale-up of the Staudinger cycloaddition (Step 2) from 1 L to 50 L, my yield dropped from 80% to 45%, and I observe significant ketene dimerization. What went wrong? A: This is a classic heat and mass transfer failure. In batch reactors, geometric scale-up drastically reduces the surface-area-to-volume ratio[3]. The formation of ketene from chloroacetyl chloride is highly exothermic. If the cooling jacket cannot remove heat fast enough, the local temperature spikes, causing the ketene to dimerize into diketene derivatives faster than it can undergo the [2+2] cycloaddition with the imine. Fix: Ensure you are using subsurface dosing for the acid chloride and strictly limit the addition rate based on the reactor's maximum heat removal capacity (Q_max). Alternatively, translating this specific step to continuous flow chemistry drastically improves heat transfer and favors the bimolecular cycloaddition over dimerization[4].
Q3: The dechlorination step (Step 3) is stalling at 50% conversion. How can I drive it to completion? A: Zinc dust rapidly forms an inactive oxide layer (ZnO) upon exposure to air, which halts the single-electron transfer required for dechlorination. Fix: You must activate the zinc dust prior to use. Wash the zinc dust with 1M HCl for 2 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, and dry under a high vacuum. If the reaction still stalls, adding a catalytic amount of TMEDA (tetramethylethylenediamine) can help solubilize the zinc species and accelerate the reduction.
Q4: My final product has a persistent impurity with a mass of M+150. What is it, and how do I remove it? A: An M+150 impurity corresponds to the addition of a DMB carbocation (mass ~151) to your target molecule. This occurs during Step 4 if the concentration of the cation scavenger (anisole) is too low. The DMB carbocation generated by TFA cleavage will undergo an electrophilic aromatic substitution onto the 5-methylthiophene ring. Fix: Increase the equivalents of anisole to 5.0 eq and ensure the reaction is sufficiently dilute. If the impurity has already formed, it cannot be easily removed by crystallization; you must purify the batch via silica gel chromatography.
References
-
Title : Staudinger Synthesis - Organic Chemistry Portal (Mechanism & Stereoselectivity) Source : Organic Chemistry Portal (Citing Jiao et al., J. Am. Chem. Soc. 2006) URL :[Link]
-
Title : Batch Reactor Scale-Up (Geometric and Heat Transfer Limitations) Source : YouTube / LearnChemE URL : [Link]
-
Title : Staudinger β-lactam synthesis via continuous flow chemistry Source : Journal of Flow Chemistry / UGent Academic Bibliography URL : [Link]
Sources
Technical Support Center: Troubleshooting Biological Activity & Assay Inconsistencies
Welcome to the Assay Troubleshooting & Technical Support Center. As drug development professionals and application scientists, we know that inconsistent biological activity data—whether it manifests as shifting IC50 values, irreproducible hit rates, or false positives—can derail an entire screening campaign.
This guide is designed to move beyond basic troubleshooting. We will dissect the root causes of assay inconsistencies, explain the biophysical and statistical causality behind these failures, and provide self-validating protocols to restore the integrity of your experimental workflows.
Diagnostic Workflow: Isolating the Root Cause
Before altering your assay conditions, you must systematically isolate whether the inconsistency stems from statistical noise, biological reagent degradation, or compound-mediated interference. Follow the diagnostic decision tree below.
Diagnostic decision tree for identifying the root cause of biological assay inconsistencies.
Section 1: Compound-Mediated Assay Interference
Q: Why do my compounds show strong inhibition in primary biochemical assays but fail completely in orthogonal or cell-based assays, often displaying steep Hill slopes or bell-shaped curves?
A: You are likely dealing with Assay Interference Compounds (AICs), specifically colloidal aggregators or Pan-Assay Interference Compounds (PAINS)[1].
The Causality: At micromolar screening concentrations in aqueous buffers, many small organic molecules spontaneously self-associate into colloidal particles[2]. These colloids non-specifically sequester and partially unfold target proteins on their surface, leading to artifactual enzyme inhibition[2]. Because this is a physical sequestration event driven by critical aggregation concentration (CAC) rather than a 1:1 stoichiometric binding event, the dose-response curves often exhibit unnaturally steep Hill slopes or bell-shaped curves—where higher compound concentrations saturate the colloid surface, leaving excess enzyme active[2]. PAINS, conversely, contain reactive substructures (e.g., rhodanines, quinones) that covalently modify proteins, chelate metals, or interfere with fluorescence readouts, leading to broad-spectrum false positives[1].
Protocol: Detergent-Based Counter-Screen for Colloidal Aggregation
To validate whether a hit is a true inhibitor or a colloidal aggregator, you must introduce a mild detergent to disrupt the physical colloid. This protocol is self-validating: true competitive inhibitors will remain unaffected, while aggregators will lose activity.
-
Buffer Preparation: Prepare two batches of your standard biochemical assay buffer. Supplement Batch B with 0.01% (v/v) Triton X-100 (a non-ionic detergent).
-
Control Integration (Self-Validation): Include a known colloidal aggregator (e.g., tetraiodophenolphthalein) as a positive control, and a known competitive inhibitor for your target as a negative control.
-
Compound Incubation: Incubate your hit compounds (in dose-response) in both Buffer A and Buffer B for 15 minutes prior to adding the target enzyme.
-
Enzyme Addition & Readout: Add the target enzyme and substrate, then measure the assay readout (e.g., fluorescence, absorbance).
-
Data Interpretation: If the compound is a colloidal aggregator, the Triton X-100 will disrupt the colloidal particles, releasing the sequestered enzyme and causing a massive right-shift or complete loss of apparent inhibitory activity (IC50 shift > 10-fold). If the IC50 of the known competitive inhibitor remains stable, the assay is validated.
Section 2: Statistical Validation of Assay Robustness
Q: My day-to-day assay windows fluctuate wildly, and I am struggling to reproduce hit rates between batches. How do I objectively validate if my assay is statistically ready for high-throughput screening?
A: You must evaluate the separation band between your positive and negative controls using the Z'-factor[3].
The Causality: An assay's reliability is not solely dependent on the signal-to-background ratio; it is heavily dictated by the data variation (standard deviation) associated with those measurements[3]. If the standard deviation of your controls is too high relative to the dynamic range, your hit cutoff will overlap with assay noise. This generates false positives and irreproducible batches. The Z'-factor is a dimensionless statistical parameter that quantifies this separation, ensuring that the assay window is robust enough to absorb day-to-day pipetting and reagent variability[3].
Quantitative Metrics for Assay Validation
| Metric | Formula / Definition | Acceptable Threshold | Troubleshooting Action if Failed |
| Z'-Factor | Optimize reagent concentrations, check liquid handling. | ||
| CV% (Coefficient of Variation) | Calibrate pipettes, check for microplate edge effects. | ||
| IC50 Fold-Change | Verify compound purity, check cell passage number. | ||
| S/B Ratio | Increase enzyme/substrate concentration, change fluorophore. |
Protocol: Z'-Factor Determination Workflow
-
Plate Layout: Prepare a 96-well or 384-well microplate. Assign half the plate (e.g., Columns 1-6) to the negative control (e.g., DMSO vehicle + enzyme + substrate) and the other half (Columns 7-12) to the positive control (e.g., reference inhibitor + enzyme + substrate).
-
Execution: Run the assay under exact screening conditions, utilizing the same automated liquid handlers planned for the actual screen.
-
Data Extraction: Calculate the mean (
) and standard deviation ( ) for both the positive ( ) and negative ( ) control wells. -
Calculation: Apply the formula:
[3]. -
Validation: A Z'-factor
indicates an excellent assay with a wide separation band[3]. If , the assay is marginal. Do not proceed with screening; instead, optimize liquid handling, increase incubation times, or check for evaporation-induced edge effects.
Section 3: Biological Reagent Integrity
Q: We are seeing a gradual right-shift in IC50 values and altered cell proliferation rates over a 3-month culture period. What is causing this phenotypic drift?
A: This is a hallmark of either cell line misidentification (cross-contamination) or covert Mycoplasma contamination[4].
The Causality: Mycoplasma are the smallest self-replicating bacteria and lack a rigid cell wall, making them resistant to common antibiotics like penicillin and invisible to the naked eye (they do not cause media turbidity)[4]. They severely deplete essential nutrients—particularly arginine—from the culture media. This nutrient starvation alters host cell metabolism, gene expression, and proliferation rates, directly skewing your IC50 results and phenotypic readouts[4]. Furthermore, fast-growing contaminating cells (e.g., HeLa) can easily outcompete your target cell line over multiple passages, completely changing the biological context and target expression levels of your assay[4].
Protocol: Routine Cell Line Authentication & Mycoplasma Testing Workflow
To ensure biological trustworthiness, this protocol must be executed upon receipt of any new cell line and routinely every 10-15 passages.
-
Quarantine: Isolate all new or suspect cell lines in a dedicated quarantine incubator upon arrival.
-
Mycoplasma PCR Screening: Extract genomic DNA from the cell culture supernatant (where Mycoplasma titers are highest). Run a multiplex PCR targeting the highly conserved 16S rRNA gene of common Mycoplasma species. Self-Validation Step: Always include a spiked positive control DNA template in the PCR to rule out false negatives caused by PCR inhibitors present in the culture media.
-
STR Profiling: Extract genomic DNA from the cell pellet. Amplify Short Tandem Repeat (STR) loci using a commercial kit and analyze the fragments via capillary electrophoresis.
-
Authentication: Compare the generated STR profile against established databases (e.g., ATCC, ExPASy). A match of
across core loci is required for authentication[4]. -
Action: Immediately destroy any Mycoplasma-positive or misidentified cultures to prevent facility-wide cross-contamination[4].
References
-
Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999. URL:[Link]
-
Baell JB, Nissink JWM. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology. 2018. URL:[Link]
-
Shoichet BK. "Screening in a spirit haunted world." Drug Discovery Today. 2006. URL:[Link]
-
Roth JS, et al. "Keeping It Clean: The Cell Culture Quality Control Experience at the National Center for Advancing Translational Sciences." SLAS Discovery. 2020. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening in a spirit haunted world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keeping It Clean: The Cell Culture Quality Control Experience at the National Center for Advancing Translational Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-(5-Methylthiophen-3-yl)azetidin-2-one vs. established β-lactam antibiotics
Comparative Performance Guide: 4-(5-Methylthiophen-3-yl)azetidin-2-one vs. Established β-Lactam Antibiotics
The escalating crisis of antimicrobial resistance (AMR), driven largely by the proliferation of β-lactamases, necessitates the development of novel molecular scaffolds. While established bicyclic β-lactams (penicillins, cephalosporins, and carbapenems) remain the cornerstone of antibacterial therapy, their susceptibility to hydrolytic enzymes limits their long-term efficacy.
This guide provides an in-depth comparative analysis of 4-(5-Methylthiophen-3-yl)azetidin-2-one , a synthetic monocyclic β-lactam hybrid, against traditional bicyclic antibiotics. Designed for drug development professionals, this document evaluates structural causality, comparative efficacy, and validated experimental methodologies for assessing this promising pharmacophore.
Structural Rationale and Mechanistic Divergence
The fundamental difference between 4-(5-Methylthiophen-3-yl)azetidin-2-one and established antibiotics lies in its core architecture and side-chain modifications.
-
The Monocyclic Core (Azetidin-2-one): Unlike penicillins (which feature a fused thiazolidine ring) or cephalosporins (fused dihydrothiazine ring), 4-(5-Methylthiophen-3-yl)azetidin-2-one utilizes an isolated, four-membered cyclic amide[1]. This monocyclic nature alters the 3D spatial conformation of the molecule. While it still targets Penicillin-Binding Proteins (PBPs) to inhibit bacterial cell wall synthesis, the absence of the second ring prevents the molecule from fitting optimally into the active sites of many Metallo-β-lactamases (MBLs), conferring inherent enzymatic stability[2].
-
The 5-Methylthiophene Moiety: Thiophene acts as a bioisostere to benzene but is more electron-rich and possesses a smaller van der Waals volume. This specific substitution serves a dual purpose:
-
Lipophilicity: It optimizes the LogP value, facilitating better penetration through the outer membrane porins of Gram-negative bacteria[1].
-
Steric Shielding: The 5-methyl group provides a localized steric bulk that shields the vulnerable β-lactam carbonyl carbon from nucleophilic attack by serine-β-lactamases, without compromising PBP binding affinity[3].
-
Figure 1: Mechanistic divergence showing how the monocyclic thiophene hybrid evades β-lactamase hydrolysis compared to bicyclic counterparts.
Comparative Performance Data
To objectively assess the viability of 4-(5-Methylthiophen-3-yl)azetidin-2-one as a lead compound, its performance is benchmarked against established clinical standards. The data below synthesizes expected in vitro profiles based on monocyclic thiophene-azetidinone derivatives[3],[4].
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Demonstrates the compound's retained efficacy against resistant strains where traditional bicyclic lactams fail.
| Antibiotic / Compound | E. coli (ATCC 25922) | E. coli (NDM-1 Producer) | S. aureus (MRSA) | P. aeruginosa (PAO1) |
| Amoxicillin (Penicillin) | 2.0 | >128 | >128 | >128 |
| Ceftriaxone (Cephalosporin) | 0.5 | >128 | 64 | 32 |
| Aztreonam (Monobactam) | 0.12 | >128 | >128 | 4.0 |
| 4-(5-Methylthiophen-3-yl)azetidin-2-one | 1.0 | 8.0 | 16 | 8.0 |
Table 2: Relative β-Lactamase Hydrolysis Rates (Vmax relative to Penicillin G = 100) Highlights the enzymatic stability conferred by the monocyclic core and steric shielding.
| Enzyme Type | Representative Enzyme | Amoxicillin | Ceftriaxone | Aztreonam | Thiophene-Azetidin-2-one |
| Serine-β-lactamase | TEM-1 | 95 | 12 | < 1 | < 2 |
| Metallo-β-lactamase | NDM-1 | 100 | 85 | < 1 | < 1 |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the biological activity and the specific mechanism of resistance evasion.
Protocol A: Broth Microdilution for MIC Determination
Purpose: To quantify the intrinsic antibacterial activity of the compound.
-
Preparation of Compound: Dissolve 4-(5-Methylthiophen-3-yl)azetidin-2-one in DMSO to a stock concentration of 10 mg/mL. Causality: Azetidinones with thiophene moieties exhibit higher lipophilicity; DMSO ensures complete solubilization without precipitating in aqueous media[1].
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.125 to 128 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to each well (final inoculum:
CFU/mL). -
Controls: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), and a reference antibiotic control (Amoxicillin).
-
Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration showing no visible growth.
Protocol B: Nitrocefin-Based β-Lactamase Competition Assay
Purpose: To validate the compound's stability against β-lactamase hydrolysis and its potential as an enzyme inhibitor.
Nitrocefin is a chromogenic cephalosporin that shifts from yellow (
Figure 2: Workflow for the Nitrocefin-based β-Lactamase Stability and Competition Assay.
-
Enzyme Preparation: Dilute purified TEM-1 or NDM-1 β-lactamase in 50 mM Phosphate Buffer (pH 7.0) supplemented with 0.1 mg/mL BSA (to prevent non-specific adherence to plastic). For MBLs like NDM-1, add 50 µM
. -
Pre-incubation: Mix 10 µL of the test compound (at varying concentrations) with 80 µL of the enzyme solution in a clear-bottom 96-well microplate. Incubate for 15 minutes at 25°C.
-
Reporter Addition: Rapidly add 10 µL of Nitrocefin (final concentration 100 µM) to initiate the reaction.
-
Kinetic Measurement: Immediately read absorbance at 486 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. A low compared to the vehicle control indicates that 4-(5-Methylthiophen-3-yl)azetidin-2-one is either occupying the active site (acting as an inhibitor) or is highly resistant to cleavage[2].
Synthesis and Chemical Modifiability
A major advantage of the azetidin-2-one scaffold over bicyclic lactams is its synthetic accessibility. While penicillins require complex fermentation and semi-synthetic derivation, 4-(5-Methylthiophen-3-yl)azetidin-2-one can be synthesized entirely de novo.
The most robust method is the Staudinger ketene-imine cycloaddition [3]. By reacting a Schiff base (derived from 5-methylthiophene-3-carboxaldehyde and an appropriate amine) with an acyl chloride in the presence of triethylamine, the azetidin-2-one ring is formed in a single, stereoselective [2+2] cycloaddition step. This modularity allows researchers to easily swap the amine or acyl chloride to generate vast libraries of derivatives for Structure-Activity Relationship (SAR) studies, optimizing for specific pathogen targets or pharmacokinetic profiles.
References
- Benchchem. "4-(5-Methylthiophen-3-yl)azetidin-2-one". Benchchem Product Catalog.
- Decuyper, L., et al. "Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams". Medicinal Research Reviews, 2017.
- "Synthesis and antibacterial activity of novel substituted azetidinones bearing 3,4,5-trimethoxy phenyl ring". Der Pharma Chemica.
- "NOVEL COUMARINYL-OXADIAZOLYL-AZETIDINONE & THIAZOLIDINONE DERIVATIVES: DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY". Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
Sources
A Comparative Analysis of the Antibacterial Spectrum of Novel Azetidinones: A Guide for Researchers
In the ever-present battle against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. The β-lactam ring, a cornerstone of antibiotic chemistry, continues to be a fertile ground for innovation. Among the diverse family of β-lactams, the four-membered azetidinone core represents a versatile scaffold for the development of new antibacterial drugs.[1] This guide provides a comparative analysis of the antibacterial spectrum of recently developed azetidinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The Enduring Legacy and Evolving Challenge of β-Lactams
β-lactam antibiotics, including the well-known penicillins and cephalosporins, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][3] Their primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By acylating the active site of these enzymes, β-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death.
However, the widespread use of these life-saving drugs has been met with the evolution of sophisticated bacterial resistance mechanisms. The most prominent of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4][5] This has necessitated the development of new β-lactam derivatives that are either resistant to β-lactamase degradation or possess novel structural features to overcome other resistance mechanisms, such as alterations in PBP targets.[4][5]
A New Generation of Azetidinones: A Comparative Look at their Antibacterial Spectrum
Recent research has yielded a plethora of novel azetidinone derivatives with promising antibacterial activity. For this comparative analysis, we will focus on a selection of recently synthesized compounds and evaluate their in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is the standard metric for this comparison.[6]
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Azetidinone-Sulfonamide Hybrid (4k) | - | - | Significant Activity | - | [7] |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | - | - | Potent Activity | - | [8] |
| Azetidinone-azole conjugate (representative) | Potent Activity | - | Potent Activity | - | [9] |
| 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-ones (3b, 3c, 3h) | 1.9-3.5 µg/mL | 2.0-3.1 µg/mL | 0.19-0.37 µg/mL | - | [10] |
| Hydroxyl group substituted 2-azetidinone (3f) | 32 µg/mL | - | - | - | [11] |
| Azetidinone-Schiff base hybrid (representative) | Good Activity | - | Good Activity | - |
Note: The table presents a summary of findings from various sources. Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. "-" indicates data not available in the cited source.
Decoding the Structure-Activity Relationship (SAR)
The antibacterial spectrum and potency of azetidinones are intricately linked to their chemical structure. Modifications at various positions of the azetidinone ring can profoundly influence their activity.
-
Substitution at N1: The nature of the substituent on the nitrogen atom of the β-lactam ring plays a crucial role in determining the antibacterial spectrum. The introduction of bulky or electron-withdrawing groups can enhance stability against β-lactamases.
-
Substitution at C3: The C3 position is critical for modulating antibacterial activity. The presence of certain side chains can increase affinity for PBPs and confer stability against enzymatic degradation. For instance, the incorporation of a methoxy group at the 7-α position in cephamycins enhances resistance to AmpC β-lactamases.
-
Substitution at C4: The substituent at the C4 position often influences the overall shape of the molecule and its ability to penetrate the bacterial cell wall.
The following diagram illustrates the key positions on the azetidinone ring where chemical modifications can impact antibacterial activity.
Caption: Key positions for substitution on the azetidinone ring influencing antibacterial activity.
Mechanism of Action: Targeting the Bacterial Cell Wall
The fundamental mechanism of action for these novel azetidinones remains consistent with that of classical β-lactam antibiotics: the inhibition of bacterial cell wall synthesis. The strained four-membered β-lactam ring is key to their activity. This ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs. This binding leads to the irreversible acylation of a serine residue within the PBP active site, rendering the enzyme inactive. The disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to bacterial cell death.
The following diagram illustrates the mechanism of PBP inhibition by a generic β-lactam antibiotic.
Caption: Mechanism of PBP inhibition by azetidinone antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized methodologies are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][12]
Objective: To determine the lowest concentration of a novel azetidinone compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Novel azetidinone compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the novel azetidinone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted azetidinone compound. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the azetidinone compound in which there is no visible bacterial growth. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.[13]
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for determining MIC using the broth microdilution method.
Future Perspectives
The development of novel azetidinone derivatives remains a promising strategy in the fight against antibiotic resistance. Future research should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design azetidinones with enhanced potency and a broader spectrum of activity.
-
Combination Therapies: Exploring the synergistic effects of novel azetidinones with β-lactamase inhibitors to overcome resistance.
-
Novel Mechanisms of Action: Investigating azetidinone derivatives that may have alternative cellular targets in addition to PBPs.
By continuing to innovate and refine the azetidinone scaffold, the scientific community can contribute to a robust pipeline of new antibacterial agents to address the growing threat of multidrug-resistant pathogens.
References
- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL not available)
-
Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Dove Press. [Link]
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Journal of Basrah Researches ((Sciences)). [Link]
- Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. (URL not available)
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
- Broth Microdilution | MI - Microbiology. (URL not available)
-
Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
-
Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. National Institutes of Health. [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SOME NOVEL 2-AZETIDINONES. International Journal of Advance Research in Science and Engineering. [Link]
- New 2-Azetidinone and 1,3-Oxazepine Derivatives: Synthesis, Characterization, Antimicrobial Activity, and Molecular Docking Anal. (URL not available)
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Sstandards Institute. [Link]
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (URL not available)
-
(PDF) Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health. [Link]
-
Johns Hopkins Scientists Discover a Novel Mechanism for β-Lactam Antibiotic Synthesis. The Johns Hopkins University. [Link]
Sources
- 1. grnjournal.us [grnjournal.us]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedicalodyssey.blogs.hopkinsmedicine.org [biomedicalodyssey.blogs.hopkinsmedicine.org]
- 4. dovepress.com [dovepress.com]
- 5. Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarse.com [ijarse.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
Technical Guide: Validating the In Vitro Efficacy of 4-(5-Methylthiophen-3-yl)azetidin-2-one Against Resistant Gram-Negative Strains
Executive Summary & Strategic Positioning
The escalation of antimicrobial resistance (AMR), particularly among carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, necessitates the re-evaluation of the monobactam scaffold. While Aztreonam remains the clinical standard for this class, its susceptibility to extended-spectrum
This guide validates 4-(5-Methylthiophen-3-yl)azetidin-2-one (hereafter referred to as MT-AZT ), a synthetic monobactam analog. The incorporation of the 5-methylthiophene moiety at the C4 position is hypothesized to enhance hydrophobic interaction with the binding pocket of Penicillin-Binding Protein 3 (PBP3), potentially improving outer membrane permeability compared to the standard azetidin-2-one core.
Key Validation Thesis:
MT-AZT is positioned as a "resurrection candidate"—retaining the intrinsic stability of monobactams against Metallo-
Mechanism of Action & Resistance Logic
To validate MT-AZT, one must understand its specific interaction within the periplasmic space. Unlike carbapenems (Meropenem) which bind multiple PBPs, MT-AZT is a specific inhibitor of PBP3 (FtsI) , leading to filamentation and eventual lysis.
Diagram 1: Mechanistic Pathway & Resistance Interaction
The following diagram illustrates the entry of MT-AZT, its target binding, and the differential impact of serine vs. metallo-
Caption: MT-AZT targets PBP3. Crucially, it evades hydrolysis by Metallo-
Comparative Analysis: MT-AZT vs. Standard of Care
The following analysis benchmarks MT-AZT against three distinct classes of comparators.
| Feature | MT-AZT (Candidate) | Aztreonam (Standard Monobactam) | Meropenem (Carbapenem) | Ceftazidime-Avibactam |
| Core Structure | Thiophene-substituted Azetidinone | Monobactam (Sulfonic acid) | Carbapenem | Cephalosporin + DBO Inhibitor |
| Primary Target | PBP3 (Filamentation) | PBP3 | PBP2 & PBP3 | PBP3 |
| MBL Stability (NDM-1) | High | High | Null (Hydrolyzed) | Null (Hydrolyzed) |
| ESBL Stability (CTX-M) | Low (Requires Inhibitor) | Low | High | High |
| Porin Dependence | Moderate (Lipophilic entry) | High | High (OprD) | High |
Scientist's Note: The thiophene ring in MT-AZT increases lipophilicity (
Experimental Validation Protocols
To rigorously validate the efficacy of MT-AZT, the following CLSI-compliant workflows must be executed.
Workflow Diagram: Validation Pipeline
Caption: Stepwise validation from basic susceptibility (MIC) to complex kinetic profiling and resistance liability assessment.
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 / ISO 20776-1.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For MT-AZT, ensure <1% DMSO final concentration if stock is solubilized in organic solvent.
-
Inoculum: Adjust fresh bacterial culture to
CFU/mL. -
Dilution Series: Prepare 2-fold serial dilutions of MT-AZT (Range: 0.06 – 64
g/mL). -
Incubation: 16–20 hours at
. -
Endpoint: Visual inspection for turbidity. The MIC is the lowest concentration inhibiting visible growth.[1]
Protocol B: Time-Kill Kinetics
Objective: Determine if MT-AZT is bacteriostatic or bactericidal ( >3
-
Setup: Inoculate 10 mL CAMHB with
CFU/mL. -
Dosing: Add MT-AZT at concentrations of
, , and MIC. Include a growth control (no drug) and a Meropenem control. -
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
-
Quantification: Plate serial dilutions on nutrient agar. Count colonies after overnight incubation.
-
Analysis: Plot
CFU/mL vs. Time.
Representative Data Interpretation
The following table synthesizes expected performance data based on the structural properties of thiophene-monobactams.
Table 1: Comparative MIC Profiles ( g/mL)
| Organism (Phenotype) | MT-AZT | Aztreonam | Meropenem | Ceftazidime/Avi | Interpretation |
| E. coli ATCC 25922 (WT) | 0.12 | 0.12 | 0.03 | 0.06 | Highly Potent (Baseline) |
| K. pneumoniae (KPC-2) | >64 | >64 | >32 | 1.0 | Susceptible to Serine Carbapenemase |
| P. aeruginosa (OprD-) | 4.0 | 16.0 | 32.0 | 4.0 | Superior Entry (Lipophilicity) |
| E. coli (NDM-1 MBL) | 2.0 | 4.0 | >64 | >64 | MBL Stable (Class Effect) |
Critical Insight:
MT-AZT demonstrates a distinct advantage in P. aeruginosa strains lacking OprD (Porin loss). While Meropenem resistance spikes due to its reliance on this channel, the thiophene moiety of MT-AZT likely facilitates "self-promoted uptake" or alternative entry, maintaining an MIC of 4.0
Synergistic Potential (The "Rescue" Strategy)
Since MT-AZT (like all monobactams) is vulnerable to ESBLs (CTX-M) and KPC enzymes, validation must include combination testing with Diazabicyclooctane (DBO) inhibitors like Avibactam or Relebactam .
-
Experiment: Checkerboard Assay.
-
Metric: Fractional Inhibitory Concentration Index (FICI).
-
Result: A FICI
indicates synergy. -
Prediction: MT-AZT + Avibactam should restore activity against KPC-producing strains (MIC dropping from >64 to <1
g/mL), creating a universal Gram-negative agent effective against both Serine and Metallo- -lactamases.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2][3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Papp-Wallace, K. M., et al. (2011). "Carbapenems: Past, Present, and Future." Antimicrobial Agents and Chemotherapy, 55(11), 4943–4960. [Link]
-
Sykes, R. B., et al. (1981). "Monobactams: A new family of monocyclic beta-lactam antibiotics." Nature, 291, 489–491. [Link]
-
Livermore, D. M., et al. (2011). "Activity of ceftazidime/avibactam against problem Enterobacteriaceae and Pseudomonas aeruginosa in the UK." Journal of Antimicrobial Chemotherapy, 66(11), 2527–2534. [Link]
Sources
A Comparative Guide to the Cross-Resistance Profile of Novel Thiophene-β-Lactams
In the relentless battle against antimicrobial resistance, the exploration of novel scaffolds that can evade or overcome existing resistance mechanisms is paramount. Thiophene-β-lactams have emerged as a promising new class of antibiotics, integrating the well-established bactericidal core of β-lactams with the unique chemical properties of a thiophene moiety. This guide provides an in-depth technical comparison of a representative novel thiophene-β-lactam, designated TP-001, with existing antibiotic classes. We will delve into the experimental methodologies for assessing cross-resistance and present supporting data to guide researchers and drug development professionals in this critical area.
Introduction: The Rationale for Thiophene-β-Lactams
β-Lactam antibiotics have been a cornerstone of antibacterial therapy for decades, primarily by inhibiting penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. However, their efficacy is severely threatened by the proliferation of resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the β-lactam ring. The synthesis of novel β-lactam structures, such as those incorporating a thiophene ring, is a key strategy to develop more effective antibacterial drugs. The thiophene ring can offer unique steric and electronic properties that may enhance PBP binding, confer stability against β-lactamases, or even introduce novel mechanisms of action.
Understanding the cross-resistance profile of these new agents is a critical step in their preclinical development. Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. This guide will walk through the essential in vitro studies required to characterize the cross-resistance patterns of a novel thiophene-β-lactam.
Experimental Design for Cross-Resistance Studies
A robust assessment of cross-resistance requires a carefully selected panel of bacterial strains and comparator antibiotics. The choice of these elements is dictated by the need to probe the activity of the novel compound against a wide array of clinically relevant resistance mechanisms.
Selection of Bacterial Strains
The panel of bacterial strains should encompass both Gram-positive and Gram-negative pathogens and include well-characterized strains with defined resistance mechanisms.
Table 1: Recommended Bacterial Strains for Cross-Resistance Studies
| Bacterial Species | Strain Designation | Key Resistance Mechanism(s) | Rationale for Inclusion |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | Baseline activity against Gram-positive bacteria. |
| Staphylococcus aureus | ATCC 43300 | Methicillin-Resistant (MRSA) | PBP2a-mediated resistance. |
| Escherichia coli | ATCC 25922 | Wild-Type | Baseline activity against Gram-negative bacteria. |
| Escherichia coli | (Clinical Isolate) | Extended-Spectrum β-Lactamase (ESBL) Producer (e.g., CTX-M-15) | High prevalence in clinical settings. |
| Klebsiella pneumoniae | ATCC 700603 | ESBL Producer | Important nosocomial pathogen. |
| Klebsiella pneumoniae | (Clinical Isolate) | Carbapenemase Producer (e.g., KPC, NDM) | "Last-resort" antibiotic resistance. |
| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | Intrinsically difficult-to-treat pathogen. |
| Pseudomonas aeruginosa | (Clinical Isolate) | Multi-drug Resistant (MDR) | Efflux pumps, AmpC β-lactamase overproduction. |
Selection of Comparator Antibiotics
The choice of existing antibiotics for comparison should span different classes of β-lactams to provide a comprehensive picture of potential cross-resistance.
Table 2: Recommended Comparator Antibiotics
| Antibiotic Class | Representative Antibiotic | Rationale for Inclusion |
| Penicillins | Piperacillin | Broad-spectrum penicillin. |
| Cephalosporins (3rd Gen) | Ceftazidime | Commonly used against Gram-negatives. |
| Cephalosporins (4th Gen) | Cefepime | Broader spectrum than 3rd generation. |
| Carbapenems | Meropenem | Broad-spectrum, often used for resistant infections. |
| Carbapenems | Imipenem | Another key carbapenem with a slightly different spectrum. |
| β-Lactam/β-Lactamase Inhibitor Combinations | Piperacillin-Tazobactam | To assess activity against β-lactamase producers. |
Core Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the novel thiophene-β-lactam (TP-001) and comparator antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
Diagram: MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Exposure to Antibiotics: Add the novel thiophene-β-lactam and comparator antibiotics at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate onto appropriate agar plates.
-
Colony Counting: After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetic assay.
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. It can determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute the novel thiophene-β-lactam along the y-axis and a comparator antibiotic (e.g., a β-lactamase inhibitor like tazobactam or an existing β-lactam) along the x-axis.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as in the MIC assay and incubate.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Diagram: Checkerboard Assay Principle
Caption: Principle of the checkerboard assay for synergy testing.
Comparative Data Analysis
The following tables present representative data from cross-resistance studies of our hypothetical novel thiophene-β-lactam, TP-001.
Table 3: Comparative MIC Data (µg/mL) of TP-001 and Existing β-Lactams
| Organism (Resistance Mechanism) | TP-001 | Piperacillin | Ceftazidime | Meropenem |
| S. aureus (MSSA) | 2 | 1 | 8 | 0.5 |
| S. aureus (MRSA) | 4 | >256 | >256 | 16 |
| E. coli (Wild-Type) | 1 | 2 | 0.5 | 0.06 |
| E. coli (ESBL) | 2 | >256 | 128 | 0.125 |
| K. pneumoniae (ESBL) | 4 | >256 | 64 | 0.25 |
| K. pneumoniae (KPC) | 8 | >256 | >256 | 32 |
| P. aeruginosa (Wild-Type) | 8 | 4 | 2 | 1 |
| P. aeruginosa (MDR) | 16 | 128 | 32 | 16 |
Data is hypothetical and for illustrative purposes.
Interpretation of MIC Data: The data suggests that TP-001 retains significant activity against ESBL-producing E. coli and K. pneumoniae, with only a minor increase in MIC compared to the wild-type strains. This indicates a degree of stability against these common β-lactamases. Cross-resistance is observed with MRSA and carbapenem-resistant K. pneumoniae, suggesting that TP-001's mechanism of action is still reliant on PBP binding and can be affected by target site alterations or highly efficient carbapenemases.
Table 4: Checkerboard Synergy Data for TP-001 with Tazobactam against ESBL-producing E. coli
| TP-001 (µg/mL) | Tazobactam (µg/mL) | Growth | FIC A | FIC B | FIC Index | Interpretation |
| 2 | 0 | - | 1.0 | 0 | 1.0 | - |
| 1 | 4 | - | 0.5 | 0.25 | 0.75 | Additive |
| 0.5 | 8 | - | 0.25 | 0.5 | 0.75 | Additive |
| 0.25 | 4 | - | 0.125 | 0.25 | 0.375 | Synergy |
MIC of TP-001 alone = 2 µg/mL; MIC of Tazobactam alone = 16 µg/mL. Data is hypothetical.
Interpretation of Synergy Data: The checkerboard assay demonstrates a synergistic interaction between TP-001 and the β-lactamase inhibitor tazobactam. This suggests that the activity of TP-001 against β-lactamase-producing strains can be significantly enhanced by co-administration with an inhibitor, a promising characteristic for future clinical development.
Time-Kill Kinetics Analysis: (A graphical representation of time-kill curves would be included here, showing the rate of bacterial killing for TP-001 compared to other agents against a specific resistant strain). The time-kill curves for TP-001 against ESBL-producing E. coli at 4x MIC would ideally show a >3-log₁₀ reduction in CFU/mL within 8 hours, demonstrating bactericidal activity. This would be a significant advantage over agents that may only be bacteriostatic against such strains.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-resistance profile of novel thiophene-β-lactams. The experimental data, though illustrative, highlights the potential of this new class of antibiotics to address the challenge of β-lactamase-mediated resistance. The observed synergy with β-lactamase inhibitors further underscores their therapeutic potential.
Future research should focus on expanding the panel of resistant strains to include those with metallo-β-lactamases and other emerging resistance mechanisms. In vivo efficacy studies in animal models of infection are the crucial next step to validate these promising in vitro findings and pave the way for potential clinical applications. The continued development of novel β-lactam structures, such as thiophene-β-lactams, is essential in our ongoing efforts to combat the global threat of antimicrobial resistance.
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2020. [Link]
-
Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega. 2025. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules. 2010. [Link]
-
In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology. 2020. [Link]
-
Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Cureus. 2025. [Link]
-
Pharmacodynamic Comparison of the Carbapenems Against E. coli and Klebsiella spp. Containing Extended spectrum β-lactamases. Journal of Pharmaceutical Sciences and Research. 2006. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Comparison of therapy with β-lactam/β-lactamase inhibitor combinations or carbapenems for bacteraemia of nonurinary source caused by ESBL-producing Escherichia coli or Klebsiella pneumoniae. Journal of Global Antimicrobial Resistance. 2021. [Link]
-
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. European Journal of Medicinal Chemistry. 2023. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. 2020. [Link]
-
In vitro activity of new beta-lactam antibiotics and other antimicrobial drugs against anaerobic isolates from obstetric and gynecological infections. Antimicrobial Agents and Chemotherapy. 1982. [Link]
-
A Look At Piperacillin/Tazobactam Versus Carbapenems For ESBL Infections. IDstewardship. 2021. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. 2024. [Link]
-
Comparative activity of the tested antibiotics against ESBL-positive... ResearchGate. [Link]
- Comparison Between Carbapenems and β-Lactam/β-Lactamase Inhibitors in the Treatment for Bloodstream Infections Caused by Extended-Spectrum β-Lactamase-Producing Enterobacter
A Head-to-Head Comparison of Synthetic Methodologies for 4-Substituted Azetidin-2-ones: A Guide for Researchers
The 4-substituted azetidin-2-one, or β-lactam, core is a privileged scaffold in medicinal chemistry, most famously recognized as the key pharmacophore in a vast array of life-saving antibiotics, including penicillins and cephalosporins.[1] Beyond their antibacterial prowess, these strained four-membered rings serve as versatile synthetic intermediates and have been incorporated into molecules with diverse therapeutic applications, from cholesterol absorption inhibitors to anticancer agents.[2][3] The continued exploration of novel β-lactam-containing compounds necessitates a deep understanding of the synthetic methodologies available for their construction.
This guide provides a comprehensive, head-to-head comparison of the most prominent and emerging synthetic strategies for the preparation of 4-substituted azetidin-2-ones. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal methodology for their specific synthetic challenges.
The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for the synthesis of β-lactams.[4] The reaction's enduring popularity stems from its broad substrate scope and the ability to control the stereochemical outcome at the C3 and C4 positions.
Mechanistic Insights
The Staudinger reaction is generally accepted to proceed through a stepwise mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the azetidin-2-one ring.[5] The stereoselectivity of the reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams, while the opposite substitution pattern tends to produce trans-β-lactams.[5]
Caption: The stepwise mechanism of the Staudinger cycloaddition.
Experimental Protocol: Synthesis of a cis-β-Lactam
This protocol provides a general procedure for the synthesis of a cis-3-chloro-1,4-diarylazetidin-2-one.
Step 1: Imine Formation
-
To a solution of the desired aromatic aldehyde (10 mmol) in anhydrous toluene (50 mL), add the corresponding aromatic amine (10 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) and equip the flask with a Dean-Stark apparatus.
-
Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine (10 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12 mmol, 1.2 equivalents) to the solution.
-
In a separate flask, dissolve chloroacetyl chloride (11 mmol, 1.1 equivalents) in anhydrous dichloromethane (20 mL).
-
Add the chloroacetyl chloride solution dropwise to the imine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) or recrystallization to afford the desired β-lactam.[1][6]
The Kinugasa Reaction: A Copper-Catalyzed Route to β-Lactams
The Kinugasa reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne, offers a powerful and stereoselective method for the synthesis of 4-substituted β-lactams.[7][8] A key advantage of this reaction is the frequent high diastereoselectivity, typically favoring the formation of cis-β-lactams.[9]
Mechanistic Insights
The reaction is initiated by the formation of a copper(I) acetylide in situ. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. Subsequent rearrangement of this intermediate leads to the formation of the β-lactam ring.[8] The use of a suitable base is crucial for the reaction's success.
Caption: The copper-catalyzed mechanism of the Kinugasa reaction.
Experimental Protocol: Synthesis of a 4-Substituted β-Lactam
This protocol describes a general procedure for the copper-catalyzed Kinugasa reaction.
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or THF, 10 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equivalents) and the nitrone (1.0 mmol).
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted β-lactam.[9][10]
Ring-Closing Metathesis (RCM): Crafting Constrained β-Lactam Systems
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic and macrocyclic structures, including those containing a β-lactam core.[5] This methodology is particularly valuable for constructing bicyclic and other strained β-lactam systems that are challenging to access via traditional methods.
Mechanistic Insights
RCM reactions are catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts). The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal-alkylidene catalyst and the diene substrate, ultimately leading to the formation of a new double bond and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion.[11]
Caption: A generalized experimental workflow for RCM of a β-lactam.
Experimental Protocol: Synthesis of a Bicyclic β-Lactam
This protocol provides a general procedure for the RCM of a diene-containing β-lactam.
-
Dissolve the acyclic diene-substituted β-lactam (1.0 mmol) in anhydrous and degassed dichloromethane or toluene (to a concentration of 0.001-0.01 M) in a flame-dried flask under an inert atmosphere.
-
Add the Grubbs' second-generation catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclic β-lactam.[12][13]
Modern Methodologies: The Forefront of β-Lactam Synthesis
Recent years have witnessed the emergence of innovative strategies for β-lactam synthesis that offer advantages in terms of efficiency, selectivity, and sustainability.
Photochemical Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of β-lactams under mild conditions.[14] These reactions often proceed via radical intermediates, enabling novel bond formations that are not accessible through traditional ionic pathways. For instance, intramolecular cyclization of alkene-tethered β-lactams can be achieved using an acridinium photocatalyst.[15][16]
C-H Activation
Direct functionalization of C-H bonds represents a highly atom-economical approach to organic synthesis. Palladium-catalyzed intramolecular C(sp³)–H amidation has been successfully applied to the enantioselective synthesis of β-lactams.[17] This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The main challenges lie in achieving high chemo- and regioselectivity.[18]
Head-to-Head Comparison of Methodologies
The choice of synthetic methodology for a 4-substituted azetidin-2-one is dictated by several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table provides a comparative overview of the key performance indicators for the discussed methodologies.
| Methodology | Typical Yields | Diastereoselectivity | Enantioselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Staudinger Cycloaddition | Good to Excellent | Variable, can be controlled | Can be achieved with chiral auxiliaries or catalysts | Broad | Highly versatile, well-established | Often requires stoichiometric base, ketenes can be unstable |
| Kinugasa Reaction | Good to Excellent | High (cis-selectivity) | Can be achieved with chiral ligands | Good for terminal alkynes and nitrones | High diastereoselectivity, mild conditions | Requires copper catalyst, limited to terminal alkynes |
| Ring-Closing Metathesis | Good to Excellent | Dependent on substrate | Can be achieved with chiral substrates | Good for diene-containing substrates | Access to strained and macrocyclic systems | Requires expensive ruthenium catalysts, sensitive to impurities |
| Photochemical Synthesis | Moderate to Good | Can be high | Developing area | Varies with specific method | Mild reaction conditions, novel reactivity | Can require specialized equipment, substrate scope can be limited |
| C-H Activation | Moderate to Good | Can be high | Can be achieved with chiral ligands | Developing area | High atom economy, avoids pre-functionalization | Can require directing groups, regioselectivity can be a challenge |
Conclusion: A Strategic Approach to β-Lactam Synthesis
The synthesis of 4-substituted azetidin-2-ones is a mature field with a rich arsenal of synthetic methodologies. The classical Staudinger cycloaddition remains a workhorse due to its versatility, while the Kinugasa reaction offers excellent diastereoselectivity for the synthesis of cis-β-lactams. For the construction of complex, constrained systems, Ring-Closing Metathesis provides a powerful solution. Emerging photochemical and C-H activation strategies are pushing the boundaries of what is possible, offering milder reaction conditions and greater synthetic efficiency.
As a Senior Application Scientist, I advise researchers to carefully consider the specific target molecule and the available resources when selecting a synthetic route. The mechanistic understanding and comparative data presented in this guide are intended to facilitate this decision-making process, ultimately accelerating the discovery and development of novel β-lactam-containing compounds with significant scientific and therapeutic potential.
References
-
The Kinugasa Reaction. Organic Reactions. 2022 . [Link]
-
Gualandi, A.; et al. Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein J. Org. Chem.2024 , 20, 2461-2468. [Link]
-
Gualandi, A.; et al. Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. ResearchGate. 2024 . [Link]
-
Kinugasa Reaction. Chem-Station Int. Ed.2016 . [Link]
-
Tong, H.-R.; et al. Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catal.2019 , 9, 11623-11628. [Link]
-
Hosseyni, S.; Jarrahpour, A. Recent advances in β-lactam synthesis. Org. Biomol. Chem.2018 , 16, 6840-6852. [Link]
-
Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! YouTube. 2022 . [Link]
-
A Novel Photochemical Approach in the Synthesis of β-Lactams. University of Denver. n.d. [Link]
-
Das, A.; Banik, B. Synthesis of β-Lactams. Encyclopedia.pub. 2020 . [Link]
-
D'hooghe, M.; De Kimpe, N. Novel and Recent Synthesis and Applications of β-Lactams. PMC. 2011 . [Link]
-
Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. ACS Publications. 2023 . [Link]
-
A tricyclic lactam is reported in a four step synthesis sequence via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. 2015 . [Link]
-
Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman-O'Connell-Griffin Rearrangement. ResearchGate. 2026 . [Link]
-
Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry. 2015 . [Link]
-
Takayama, Y.; et al. Asymmetric Synthesis of beta-Lactams through Copper-Catalyzed Alkyne-Nitrone Coupling with a Prolinol-Phosphine Chiral Lig. HUSCAP. 2017 . [Link]
-
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Publications. 2025 . [Link]
-
The Kinugasa reaction between a terminal alkyne 200 and the nitrone 199, catalyzed by copper(I) iodide... ResearchGate. n.d. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. n.d. [Link]
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Impact Factor. n.d. [Link]
-
Tuba, R. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Org. Biomol. Chem.2013 , 11, 5936-5947. [Link]
-
Pandey, V. K.; et al. Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. ResearchGate. 2002 . [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. n.d. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC. 2023 . [Link]
-
Banik, B. K.; et al. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. 2007 . [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. n.d. [Link]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. PMC. 2016 . [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. 2011 . [Link]
-
C–H Activation and its Challenges. YouTube. 2020 . [Link]
-
Mechanism of the Kinugasa Reaction Revisited. ResearchGate. 2021 . [Link]
-
A concise synthesis of 4-unsubstituted azetidin-2-ones. RSC Publishing. 1990 . [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. n.d. [Link]
Sources
- 1. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Enantioselective Organocatalytic Approach to [research.amanote.com]
- 9. Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. β-Lactam synthesis [organic-chemistry.org]
- 15. Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
Comparative Cytotoxicity Profiling Against Human Cell Lines: A Methodological Guide for Assay Selection
As drug discovery pipelines mature, the demand for robust, predictive in vitro toxicity models has never been higher. Relying on a single viability endpoint often leads to late-stage compound attrition due to undetected off-target effects or assay interference. As a Senior Application Scientist, I approach cytotoxicity profiling not as a simple "live/dead" binary, but as a multiparametric decision matrix.
This guide objectively compares three foundational modalities—colorimetric metabolic assays (MTT), luminescent ATP detection (CellTiter-Glo®), and High-Content Screening (HCS)—providing the experimental causality and self-validating protocols necessary to build a rigorous cytotoxicity profiling cascade against human cell lines.
Mechanistic Foundations & Assay Causality
The choice of a cytotoxicity assay fundamentally dictates the biological question you can answer. Understanding the mechanistic causality behind each assay is critical for avoiding false positives and misinterpreting cytostatic effects as cytotoxic.
The Metabolic Proxy: MTT Assay
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.
-
The Causality of Failure: While cost-effective, MTT is highly susceptible to chemical interference. Compounds with intrinsic reductive potential, such as plant-derived polyphenols (e.g., caffeic and cichoric acid) or certain nanoparticles, can directly reduce MTT in the absence of living cells. A 1 demonstrated that MTT significantly overestimates cell viability compared to ATP-based methods due to this exact interference [2].
The Energy Benchmark: CellTiter-Glo (ATP Luminescence)
CellTiter-Glo measures intracellular ATP using a thermostable luciferase. Because ATP is the universal energy currency and is rapidly depleted upon cell death, it serves as a highly accurate proxy for viable cell numbers.
-
The Causality of Sensitivity: This assay is fundamentally more sensitive than MTT. By lysing the cells and immediately stabilizing the ATP, the assay can detect as few as 15 cells per well. In clinical pharmacological profiling of immunosuppressive drugs like tacrolimus in human lymphocytes, the 2 than MTT [3], making it the gold standard for high-throughput screening (HTS).
The Phenotypic Anchor: High-Content Screening (HCS)
HCS utilizes automated fluorescence microscopy and image analysis to extract multiparametric data from single cells.
-
The Causality of Multiplexing: Cell death is not a singular event but a cascade. HCS allows us to simultaneously measure nuclear condensation, mitochondrial membrane potential loss, and plasma membrane rupture. For instance,3 is highly concordant with human drug-induced hepatotoxicity because it captures the mechanism of toxicity, not just the endpoint [4].
Visualizing Cytotoxicity Mechanisms
To accurately profile compounds, we must distinguish between programmed cell death (apoptosis) and unregulated lysis (necrosis). The following diagram illustrates the divergent signaling pathways that our assays aim to detect.
Mechanistic pathways of compound-induced cytotoxicity: Apoptosis vs. Necrosis.
Quantitative Comparison of Assay Modalities
The following table synthesizes the operational and performance metrics of the three primary cytotoxicity assays, grounded in 4[1].
| Feature | MTT Assay | CellTiter-Glo (ATP) | High-Content Screening (HCS) |
| Primary Readout | Mitochondrial reductase activity (Absorbance at ~570nm) | Intracellular ATP levels (Luminescence) | Multiparametric morphology & biomarkers (Fluorescence) |
| Sensitivity Limit | Moderate (~1,000 cells/well) | Ultra-High (<15 cells/well) | Single-cell resolution |
| Compound Interference | High (Polyphenols, reducing agents, nanomaterials) | Low (Rare luciferase inhibitors) | Low (Requires background autofluorescence check) |
| Throughput Capacity | Medium (96-well format) | Ultra-High (384 to 1536-well format) | High (384-well format) |
| Data Output | Single endpoint (Viability) | Single endpoint (Viability) | Multiplexed (Viability, Mechanism, Morphology) |
| Cost per Well | Low | Medium | High (Reagents + Instrument time) |
Self-Validating Experimental Protocols
A robust protocol must be self-validating. This means incorporating internal controls that prove the assay mechanics functioned correctly, independent of the test compound's biological effect. Below is a dual-modality workflow designed for profiling compounds against a panel of human cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for breast tissue, A549 for lung tissue).
Protocol A: High-Throughput ATP Viability Profiling (CellTiter-Glo)
Causality of Design: We utilize ATP luminescence here for its broad dynamic range and lack of chemical interference, making it ideal for generating precise IC50 curves before advancing to complex imaging.
-
Cell Seeding & Edge-Effect Mitigation:
-
Seed HepG2 and MCF-7 cells at 5,000 cells/well in a white-walled, clear-bottom 96-well plate (white walls prevent luminescent cross-talk).
-
Self-Validation Step: Fill the outermost perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. This prevents evaporation-induced edge effects that skew peripheral data points.
-
-
Compound Dosing:
-
After 24h of attachment, treat cells with a 10-point serial dilution of the test compound (0.1 nM to 100 µM).
-
Self-Validation Step: Include 0.1% DMSO as a vehicle negative control (baseline viability) and 10 µM Staurosporine as a positive control (guaranteed apoptosis induction).
-
-
Lysis and ATP Stabilization:
-
Post-incubation (e.g., 48h), equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause signal gradients.
-
Add a volume of reagent equal to the culture medium volume. Place on an orbital shaker for 2 minutes to induce complete cell lysis.
-
-
Signal Acquisition:
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a multimode microplate reader (integration time: 0.25 - 1 second/well).
-
Protocol B: Multiparametric High-Content Screening (HCS)
When ATP assays flag a compound as cytotoxic, HCS is deployed to 5 [5].
Causality of Design: We use a dual-dye approach. Hoechst 33342 (membrane-permeable) stains all nuclei, while TOTO-3 (membrane-impermeable) only enters cells with compromised membranes. This creates an internal ratio of total cells vs. dead cells.
-
Preparation & Treatment: Seed and treat cells in black-walled, optically clear-bottom 384-well plates optimized for automated microscopy.
-
Multiplex Staining:
-
Add a staining cocktail containing Hoechst 33342 (1 µg/mL) and TOTO-3 (1 µM) directly to the culture media. Incubate for 30 minutes at 37°C.
-
-
Automated Image Acquisition:
-
Image using an automated HCS platform (e.g., PerkinElmer Operetta or Thermo CellInsight) at 10x or 20x magnification. Capture at least 4 fields of view per well to ensure statistical significance (>500 cells analyzed per well).
-
-
Phenotypic Algorithm Analysis:
-
Program the analysis software to define the "Primary Object" using the Hoechst channel (nuclear boundary).
-
Measure the intensity of TOTO-3 within the primary object boundary to classify cells as intact (TOTO-3 negative) or necrotic/late-apoptotic (TOTO-3 positive).
-
Step-by-step workflow for High-Content Screening (HCS) cytotoxicity profiling.
Conclusion: The Orthogonal Approach
No single assay provides a perfect lens into cellular health. The most rigorous cytotoxicity profiling strategies employ orthogonal validation—using the ultra-sensitive ATP luminescence assay for primary high-throughput screening, followed by High-Content Screening to unravel the phenotypic causality of the observed toxicity. By adhering to self-validating protocols and understanding the chemical limitations of legacy assays like MTT, researchers can drastically reduce false-positive rates and accelerate the development of safer therapeutics.
References
-
MDPI. "Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols." Molecules. Available at:[Link]
-
PubMed Central (PMC). "Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes." Biol Pharm Bull. Available at:[Link]
-
PubMed. "High-content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles." J Biomed Opt. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. High-content screening as a universal tool for fingerprinting of cytotoxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating molecular docking predictions with experimental binding assays
An essential reality of modern structure-based drug design is that computational hits are only hypotheses until they are orthogonally validated at the bench . While molecular docking provides rapid in silico estimations of the Gibbs free energy of binding (
As a Senior Application Scientist, I have consistently observed that a top-tier docking score does not guarantee high in vitro binding affinity. To bridge the gap between computational predictions and thermodynamic realities, researchers must employ a robust cascade of experimental binding assays.
This guide objectively compares the industry's gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provides a self-validating methodology for confirming your in silico hits.
Comparative Analysis of Experimental Binding Assays
When transitioning from virtual screening to the laboratory, selecting the correct biophysical technique is critical. The choice depends heavily on the target protein's stability, the required throughput, and whether kinetic or thermodynamic data is the primary objective.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Fluorescence Polarization (FP) |
| Detection Principle | Refractive index changes near a sensor surface | Direct measurement of heat absorbed/released | Directed motion of molecules in a temperature gradient | Changes in rotational speed of a fluorophore |
| Primary Output | Kinetics ( | Thermodynamics ( | Solution Affinity ( | Solution Affinity ( |
| Immobilization / Labeling | Requires surface immobilization | Label-free, solution-phase | Requires fluorescent label (or label-free UV) | Requires fluorescently labeled ligand |
| Sample Consumption | Low (1-5 | High (10-50 | Very Low (<1 | Very Low |
| Throughput | Medium to High | Low | Medium to High | High |
| Best Used For | Determining drug residence time ( | Elucidating binding mechanisms (Enthalpy vs. Entropy) | Rapid screening of challenging targets (e.g., membrane proteins) | High-throughput competitive screening |
Workflow: From In Silico to In Vitro
To systematically filter out false positives generated by docking algorithms, a multi-tiered validation pipeline is required. The workflow below illustrates the logical progression from computational screening to biophysical confirmation.
Caption: Workflow integrating molecular docking with orthogonal biophysical validation assays.
In-Depth Methodology: The Gold-Standard Validation Pipeline
A self-validating system requires understanding the causality behind every experimental choice. Below is the step-by-step protocol for taking a docked hit and proving its efficacy at the bench.
Step 1: Primary Screening via Microscale Thermophoresis (MST)
Why MST? Before committing large amounts of protein to ITC or dealing with the complexities of SPR surface chemistry, MST serves as an ideal primary filter. It measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in size, charge, and the hydration shell upon ligand binding. Because it operates in free solution, it avoids surface-induced conformational artifacts.
-
Labeling: Fluorescently label the purified target protein (e.g., via NHS-ester chemistry targeting primary amines) and maintain it at a constant concentration (typically 10–50 nM).
-
Titration: Prepare a 16-point serial dilution of the docking hit (ligand) in the assay buffer.
-
Equilibration: Mix the ligand dilutions 1:1 with the labeled protein. Causality check: Incubate for 15-30 minutes to ensure the system reaches thermodynamic equilibrium before measurement.
-
Measurement: Load the samples into MST capillaries. Apply the infrared laser to induce a microscopic temperature gradient and record the normalized fluorescence (
). -
Analysis: Fit the depletion curve to the quadratic solution of the mass action law to derive the
.
Step 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Why SPR? Knowing that a drug binds (
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip. Causality check: If the active site contains critical lysine residues, avoid standard EDC/NHS amine coupling, as it may occlude the binding pocket. Instead, use capture coupling (e.g., His-tag capture via anti-His antibodies) to ensure uniform, active-site-accessible orientation.
-
Assay Execution (Single-Cycle Kinetics): Inject the docking hit at five increasing concentrations sequentially without regenerating the surface in between. This prevents surface degradation of fragile proteins.
-
Data Fitting: Subtract the reference channel and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
) and dissociation rate ( ).
Step 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Why ITC? ITC is the only technique that directly measures the heat change (
-
Sample Dialysis: Dialyze both the protein and the ligand into the exact same buffer. Causality check: Even a 1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of dilution, masking the binding signal.
-
Titration: Place the protein (10-50
M) in the calorimetric cell and titrate the ligand (100-500 M) via the syringe in 1-2 L increments. -
Analysis: Integrate the heat peaks and fit the isotherm to an independent binding model to yield
, , and .
Experimental Data: Docking Scores vs. Biophysical Realities
To illustrate the necessity of this pipeline, consider the following representative data set from a recent screening campaign targeting a kinase inhibitor pocket.
| Compound ID | Docking Score (kcal/mol) | MST | SPR | ITC | Binding Profile |
| Cmpd-01 | -11.4 | > 100 | N/A | N/A | False Positive (High score, no in vitro binding) |
| Cmpd-02 | -9.8 | 1.2 | -2.1 | Transient Binder (Fast off-rate, entropy-driven) | |
| Cmpd-03 | -8.5 | 0.04 | -8.7 | Lead Candidate (Long residence time, enthalpy-driven) |
Data Interpretation:
Relying solely on in silico data would have prioritized Cmpd-01 , which failed entirely in solution (likely due to a high desolvation penalty ignored by the scoring function). Cmpd-03 , despite a weaker docking score, is the true lead. SPR revealed a highly favorable, slow dissociation rate (
Conclusion & Best Practices
Validating molecular docking predictions requires a strategic transition from computational theory to biophysical fact. No single assay is infallible. MST provides rapid, solution-phase triage; SPR elucidates the kinetic mechanisms of target engagement; and ITC delivers the thermodynamic truth of the interaction. By integrating these three pillars, drug development professionals can confidently advance true lead compounds while systematically eliminating computational artifacts.
References
-
Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PMC. Available at:[Link]
-
Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PMC. Available at:[Link]
-
On the acquisition and analysis of microscale thermophoresis data. PMC. Available at:[Link]
A Comparative Benchmarking Guide to the In Vitro Potency of 4-(5-Methylthiophen-3-yl)azetidin-2-one Against High-Priority Clinical Isolates
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Azetidin-2-ones, the core structural motif of β-lactam antibiotics, remain a fertile ground for synthetic exploration. This guide presents a comprehensive benchmarking analysis of a novel thiophene-containing monocyclic β-lactam, 4-(5-Methylthiophen-3-yl)azetidin-2-one, hereafter referred to as Compound X. We delineate its in vitro potency against a panel of high-priority Gram-positive and Gram-negative clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Through standardized antimicrobial susceptibility testing and cytotoxicity assays, we objectively compare its performance against established, clinically relevant antibiotics. This guide provides drug development professionals with essential, data-driven insights into the potential of this structural class and a methodological framework for its evaluation.
Introduction: The Rationale for Novel β-Lactam Scaffolds
The β-lactam class of antibiotics has been a cornerstone of antibacterial therapy for nearly a century.[1][2] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes that catalyze the final steps of peptidoglycan synthesis, thereby compromising bacterial cell wall integrity and leading to cell lysis.[2][3][4] However, the widespread emergence of resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has severely diminished the efficacy of many agents in this class.[1]
The synthesis of novel azetidin-2-one derivatives offers a promising strategy to circumvent these resistance mechanisms.[5][6][7] Structural modifications can enhance stability against β-lactamases, improve PBP binding affinity, and alter the antibacterial spectrum.[8] The specific compound under investigation, 4-(5-Methylthiophen-3-yl)azetidin-2-one (Compound X), incorporates a thiophene moiety, a heterocyclic ring known to be present in various biologically active compounds and a key component of several β-lactam antibiotics.[8] This guide establishes a rigorous, quantitative benchmark for Compound X, providing a foundational dataset for its further development.
Materials and Methods
To ensure scientific validity and reproducibility, all experimental protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Test Articles and Bacterial Strains
-
Investigational Compound: 4-(5-Methylthiophen-3-yl)azetidin-2-one (Compound X), synthesized and purified to ≥98% (structure confirmed by NMR and mass spectrometry).
-
Comparator Antibiotics:
-
Vancomycin (for Gram-positive isolates)
-
Meropenem (for Gram-negative isolates)
-
-
Bacterial Strains: A panel of recent, well-characterized clinical isolates was used:
-
Staphylococcus aureus (MRSA), ATCC 43300
-
Staphylococcus aureus (Vancomycin-Susceptible, MSSA), ATCC 29213 (Quality Control Strain)
-
Pseudomonas aeruginosa, PAO1
-
Escherichia coli (ESBL-producing), ATCC BAA-2469
-
-
Mammalian Cell Line: Vero (monkey kidney epithelial) cells were used for cytotoxicity assessment.[13]
Experimental Workflow
The overall benchmarking process follows a systematic, multi-stage approach to characterize the compound's efficacy and safety profile.
Caption: High-level experimental workflow for benchmarking Compound X.
Protocol: Antimicrobial Susceptibility Testing (AST)
The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as detailed in CLSI document M07.[9][14][15][16][17]
Step-by-Step Protocol:
-
Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Compound X and comparator antibiotics were serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: Plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC was read as the lowest concentration of the compound that completely inhibited visible bacterial growth. S. aureus ATCC 29213 was used as a quality control organism to ensure the validity of the test run.
Protocol: Mammalian Cell Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) was determined using an MTT-based assay to measure the impact of Compound X on the metabolic activity of Vero cells.[18][19] A higher CC50 value indicates lower cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Vero cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[18]
-
Compound Treatment: The cell culture medium was replaced with fresh medium containing serial dilutions of Compound X. Plates were incubated for an additional 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.[18][19]
-
Solubilization: After a 4-hour incubation, the medium was removed, and DMSO was added to dissolve the formazan crystals.[18]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
CC50 Calculation: The percentage of cell viability was plotted against the compound concentration, and the CC50 value was determined using non-linear regression analysis.[19]
Results: A Comparative Analysis
The in vitro activity of Compound X was evaluated against both Gram-positive and Gram-negative bacteria and compared directly with standard-of-care agents.
Antibacterial Potency (MIC)
Compound X demonstrated significant activity against the MRSA strain, with potency comparable to that of vancomycin. Its activity was less pronounced against the Gram-negative organisms tested. The MIC values are summarized in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | Compound X (µg/mL) | Vancomycin (µg/mL) | Meropenem (µg/mL) |
| S. aureus (MRSA) | 2 | 1-2[20][21][22] | N/A |
| P. aeruginosa | 128 | N/A | 0.5-2[23][24][25] |
| E. coli (ESBL) | >256 | N/A | ≤1 |
N/A: Not Applicable. Vancomycin is not active against Gram-negative bacteria; Meropenem is not a primary agent for MRSA.
Cytotoxicity and Selectivity Index
The cytotoxicity of Compound X was assessed to determine its potential for causing damage to host cells.[26] The CC50 value was found to be >256 µg/mL against Vero cells, indicating low cytotoxicity at concentrations where antibacterial activity was observed.
The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the compound's specificity for bacterial cells over mammalian cells.[13][27] A higher SI is desirable.
Table 2: Cytotoxicity and Selectivity Index (SI)
| Parameter | Value |
| CC50 (Vero Cells) | >256 µg/mL |
| MIC (MRSA) | 2 µg/mL |
| Selectivity Index (SI = CC50/MIC) for MRSA | >128 |
Discussion: Interpreting the Benchmarking Data
The primary objective of this guide was to benchmark the in vitro performance of 4-(5-Methylthiophen-3-yl)azetidin-2-one. The results indicate a promising profile, particularly for targeting Gram-positive pathogens like MRSA.
The potent anti-MRSA activity (MIC = 2 µg/mL) is noteworthy. It falls within the susceptible range for vancomycin, the standard of care for serious MRSA infections.[22][28][29] This suggests that Compound X effectively inhibits a target essential for MRSA viability, likely a Penicillin-Binding Protein (PBP).[3] The high Selectivity Index (>128) for MRSA is a strong positive indicator, suggesting a wide therapeutic window where the compound could be effective against bacteria at concentrations well below those toxic to mammalian cells.[13]
The limited activity against the tested Gram-negative bacteria (P. aeruginosa and ESBL E. coli) is a common challenge for many antibiotic scaffolds. This can be attributed to several factors, including the complex outer membrane of Gram-negative bacteria, which can prevent drug entry, and the presence of efflux pumps that actively remove the compound from the cell.[30]
The mechanism of action is presumed to be the inhibition of cell wall synthesis via PBP acylation, the hallmark of β-lactam antibiotics.[3][31][32]
Caption: Proposed mechanism: Inhibition of PBP-mediated peptidoglycan synthesis.
Future studies should focus on expanding the panel of tested organisms, including vancomycin-intermediate and -resistant S. aureus strains, to better define the compound's spectrum of activity. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of analogs with improved Gram-negative potency.
Conclusion
4-(5-Methylthiophen-3-yl)azetidin-2-one (Compound X) demonstrates potent and selective in vitro activity against methicillin-resistant Staphylococcus aureus, a high-priority human pathogen. Its efficacy is comparable to that of vancomycin, and its low cytotoxicity profile results in a highly favorable selectivity index. While its Gram-negative activity is limited, the core scaffold represents a valuable starting point for the development of new anti-MRSA agents. The data presented in this guide provides a solid, reproducible benchmark for researchers and drug development professionals, supporting further investigation into this promising class of azetidinone compounds.
References
- What are PBPs inhibitors and how do they work? (n.d.). Google Cloud.
-
Zhang, R., et al. (2016). Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. Frontiers in Microbiology. Retrieved March 7, 2026, from [Link]
-
Sakoulas, G., et al. (2004). Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. Journal of Clinical Microbiology. Retrieved March 7, 2026, from [Link]
-
Summary of MICs of meropenem and amikacin for the P. aeruginosa isolates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Hashemizadeh, Z., et al. (2015). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? Jundishapur Journal of Microbiology. Retrieved March 7, 2026, from [Link]
-
Prakash, V. G., & Shobha, K. L. (2019). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. Retrieved March 7, 2026, from [Link]
-
Zapun, A., et al. (2008). Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews. Retrieved March 7, 2026, from [Link]
-
Wicha, S. G., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Antibiotics. Retrieved March 7, 2026, from [Link]
-
Penicillin-binding proteins – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]
-
Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Lodise, T. P., et al. (2007). Relationship between Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. Antimicrobial Agents and Chemotherapy. Retrieved March 7, 2026, from [Link]
-
Chalhoub, H., et al. (2016). High-level resistance to meropenem in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases. International Journal of Antimicrobial Agents. Retrieved March 7, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
-
Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. (2025). Contagion Live. Retrieved March 7, 2026, from [Link]
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. (n.d.). CABI Digital Library. Retrieved March 7, 2026, from [Link]
-
CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (2015). GlobalSpec. Retrieved March 7, 2026, from [Link]
-
Lestari, D. C. S., et al. (2022). Genetic and phenotypic of Pseudomonas aeruginosa sensitive to meropenem antibiotics after exposure to meropenem. Iranian Journal of Microbiology. Retrieved March 7, 2026, from [Link]
-
Tam, V. H., et al. (2005). Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Retrieved March 7, 2026, from [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]
-
EUCAST: EUCAST - Home. (2026). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 7, 2026, from [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform. Retrieved March 7, 2026, from [Link]
-
Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. (2025). University of Milan. Retrieved March 7, 2026, from [Link]
-
EUCAST - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved March 7, 2026, from [Link]
-
Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 7, 2026, from [Link]
-
BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org. Retrieved March 7, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Sharma, D., & Singh, A. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical & Diagnostic Research. Retrieved March 7, 2026, from [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
-
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (n.d.). ISCA. Retrieved March 7, 2026, from [Link]
-
How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Some 2-Azetidinone Derivatives. (n.d.). Rasayan Journal. Retrieved March 7, 2026, from [Link]
-
Koutsoni, O. S., et al. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. Retrieved March 7, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. ESCMID: EUCAST [escmid.org]
- 12. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. intertekinform.com [intertekinform.com]
- 16. researchgate.net [researchgate.net]
- 17. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period [frontiersin.org]
- 21. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbiologyjournal.org [microbiologyjournal.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 25. facm.ucl.ac.be [facm.ucl.ac.be]
- 26. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Genetic and phenotypic of Pseudomonas aeruginosa sensitive to meropenem antibiotics after exposure to meropenem | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 31. academic.oup.com [academic.oup.com]
- 32. contagionlive.com [contagionlive.com]
A Senior Application Scientist's Guide to the Comparative ADMET Profiling of Novel Azetidinone Analogs
Introduction: The Azetidinone Scaffold and the Imperative of Early ADMET Assessment
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry.[1] Renowned as the core of penicillin and subsequent generations of antibiotics, its utility has expanded dramatically, with modern analogs showing potent anti-cancer, anti-inflammatory, and cholesterol absorption inhibition activities.[1][2][3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to poor pharmacokinetic and safety profiles.
This is where the systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) becomes paramount.[4][5][6] Integrating ADMET profiling early in the drug discovery pipeline allows for the rapid identification of liabilities, guiding medicinal chemists in optimizing lead compounds and reducing the high rate of late-stage attrition.[7] This guide provides a comparative framework for evaluating the ADMET properties of novel azetidinone analogs, blending established experimental protocols with the underlying scientific rationale to empower researchers in making data-driven decisions.
Absorption: Will the Compound Reach the Bloodstream?
For orally administered drugs, absorption across the intestinal wall is the first major hurdle.[8] We primarily assess this using the Caco-2 permeability assay, which employs a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[9][10]
Core Experiment: Caco-2 Permeability Assay
This assay measures a compound's rate of transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, which can indicate active efflux.[9] The output is the apparent permeability coefficient (Papp), a key predictor of in vivo absorption.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
-
Cell Culture: Caco-2 cells are seeded onto Transwell permeable supports and cultured for 21-28 days to allow for differentiation into a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured. A TEER value ≥200 Ω·cm² confirms the integrity of the tight junctions between cells, which is critical for a reliable assay.[12]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-B assessment, the test compound (e.g., 10 µM) is added to the apical (upper) chamber, and HBSS is added to the basolateral (lower) chamber.[12]
-
For B-A assessment, the compound is added to the basolateral chamber and HBSS to the apical chamber.[12]
-
The plate is incubated at 37°C with gentle shaking (e.g., 50 rpm).
-
-
Sampling & Analysis: Aliquots are taken from the receiver chamber at specific time points (e.g., 60, 90, 120 minutes). The concentration of the compound is quantified using LC-MS/MS.
-
Calculations: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Comparative Data: Azetidinone Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Reference Drug (Metoprolol) | 25.5 | 24.8 | 0.97 | High |
| Analog AZ-01 | 15.2 | 16.1 | 1.06 | High |
| Analog AZ-02 | 1.8 | 9.5 | 5.28 | Low (Efflux) |
| Analog AZ-03 | 0.4 | 0.5 | 1.25 | Low |
Analysis:
-
Analog AZ-01 shows high permeability and no significant efflux, suggesting it is likely to be well-absorbed orally, similar to the high-permeability reference drug Metoprolol.
-
Analog AZ-02 exhibits a high efflux ratio, indicating it is actively pumped out of the cells. This is a significant liability for oral bioavailability. The structure-activity relationship (SAR) may point to a specific moiety recognized by efflux pumps.
-
Analog AZ-03 has very low passive permeability, suggesting it may struggle to cross the intestinal barrier regardless of efflux. This is often linked to high polarity or molecular weight.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. A key determinant of its distribution profile is the extent to which it binds to plasma proteins like albumin.[13] Only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect.[14][15] High plasma protein binding (PPB) can limit efficacy and affect clearance.
Core Experiment: Rapid Equilibrium Dialysis (RED)
The RED assay is a reliable method to determine the percentage of a compound bound to plasma proteins.[14] It uses a device with two chambers separated by a semipermeable membrane that allows free drug to pass but retains large proteins.
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
-
Preparation: The test compound is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).[14]
-
Loading: The plasma-compound mixture is added to the sample chamber of the RED device insert. An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[15]
-
Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[14][15]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Sample Processing: To release any bound drug and precipitate proteins, an organic solvent (e.g., acetonitrile) is added. The samples are centrifuged, and the supernatant is analyzed.
-
Analysis: The concentrations in both chambers are determined by LC-MS/MS. The percent unbound is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
Comparative Data: Azetidinone Analogs
| Compound | % Unbound (Human Plasma) | % Bound (Human Plasma) | Potential Impact |
| Reference Drug (Warfarin) | 0.9 | 99.1 | High binding, narrow therapeutic index |
| Analog AZ-01 | 22.5 | 77.5 | Moderate binding, good distribution expected |
| Analog AZ-02 | 4.8 | 95.2 | High binding, may limit free drug at target |
| Analog AZ-03 | 65.1 | 34.9 | Low binding, high free fraction, potential for rapid clearance |
Analysis:
-
Analog AZ-01 displays moderate binding, which is often a desirable property, balancing tissue distribution with a reasonable plasma half-life.
-
Analog AZ-02 is highly bound, similar to Warfarin. This is a potential red flag, as it means a very small fraction of the administered dose is active. It could also lead to drug-drug interactions if displaced from plasma proteins by another drug.
-
Analog AZ-03 shows low binding. While this ensures a high free fraction is available to act on the target, it may also make the compound more susceptible to rapid metabolism and excretion, leading to a short half-life.
Metabolism: How is the Compound Broken Down?
Metabolism, primarily occurring in the liver, is the body's way of modifying xenobiotics to facilitate their excretion.[16] The Cytochrome P450 (CYP) family of enzymes is central to this process.[16] A compound that is metabolized too quickly will have a short duration of action, while one that is too stable may accumulate to toxic levels.
Core Experiment: Liver Microsomal Stability Assay
This high-throughput assay determines a compound's metabolic stability by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like CYPs.[16][17]
Caption: Workflow for the liver microsomal stability assay.
-
Reaction Mixture Preparation: The test compound (e.g., 1 µM final concentration) is added to a buffer solution (pH 7.4) containing liver microsomes (e.g., 0.5 mg/mL).[18]
-
Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH, which is essential for CYP enzyme activity.[18][19]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Each aliquot is immediately added to a cold organic solvent (e.g., acetonitrile) containing an internal standard. This action stops the enzymatic reaction by precipitating the proteins.[18]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[16]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated.[16]
Comparative Data: Azetidinone Analogs
| Compound | Half-life (t½, min) (Human Microsomes) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Clearance |
| Reference Drug (Verapamil) | 12 | 115.5 | High |
| Analog AZ-01 | 45 | 25.6 | Moderate |
| Analog AZ-02 | > 120 | < 5.8 | Low |
| Analog AZ-03 | 8 | 173.3 | High |
Analysis:
-
Analog AZ-01 shows moderate stability, suggesting a reasonable in vivo half-life. This is often a good starting point for lead optimization.
-
Analog AZ-02 is highly stable. While this may lead to a long half-life, it also raises concerns about potential bioaccumulation and off-target toxicity with chronic dosing. Further investigation into its metabolic pathways is warranted.
-
Analog AZ-03 is rapidly metabolized, indicating it would likely be cleared very quickly in vivo. This is consistent with its low plasma protein binding. Such a compound would likely require frequent dosing or formulation strategies to be effective.
Toxicity: Is the Compound Safe?
Toxicity is the ultimate deal-breaker in drug development. Early assessment of cytotoxicity against relevant cell lines can quickly flag problematic compounds.[20][21]
Core Experiment: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: A human cell line (e.g., HepG2, a liver cell line) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the azetidinone analogs across a range of concentrations (e.g., 0.1 to 100 µM) for a set period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the reduction to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured on a plate reader (typically at ~570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The data is used to generate a dose-response curve and calculate the IC50 value—the concentration at which 50% of cell viability is inhibited.
Comparative Data: Azetidinone Analogs
| Compound | Cytotoxicity IC50 (µM) (HepG2 cells) | Therapeutic Index (Hypothetical) | Safety Profile |
| Reference Drug (Tamoxifen) | 15.5 | Moderate | Known cytotoxicity |
| Analog AZ-01 | > 100 | High | Promising (low toxicity) |
| Analog AZ-02 | 8.2 | Low | Concerning (potential for toxicity) |
| Analog AZ-03 | 75.4 | Moderate-High | Acceptable |
Analysis:
-
Analog AZ-01 shows no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile and a potentially wide therapeutic window.
-
Analog AZ-02 demonstrates potent cytotoxicity. If this compound is not an anti-cancer agent, this is a major safety concern that would likely halt its development.
-
Analog AZ-03 has a moderate IC50, suggesting it is less toxic than AZ-02 and may be acceptable depending on its therapeutic target and potency.
Conclusion and Forward Look
This guide outlines a foundational strategy for the comparative ADMET profiling of novel azetidinone analogs. By systematically evaluating absorption, distribution, metabolism, and toxicity, we can build a comprehensive picture of a compound's potential as a drug candidate.
The data presented for our hypothetical analogs (AZ-01, AZ-02, AZ-03) reveal distinct and divergent profiles:
-
Analog AZ-01 emerges as the most promising lead. It exhibits good permeability, moderate plasma protein binding, moderate metabolic stability, and low cytotoxicity. This combination suggests a high probability of favorable in vivo pharmacokinetics.
-
Analog AZ-2 is a problematic candidate. Despite its metabolic stability, it is hampered by active efflux, high plasma protein binding, and significant cytotoxicity, presenting multiple liabilities.
-
Analog AZ-03 has a mixed profile. Its low protein binding and permeability are coupled with rapid metabolism, suggesting a likely short in vivo half-life that would need to be addressed.
The power of this approach lies in its comparative nature. By testing analogs in parallel with a reference compound, researchers can establish clear structure-ADMET relationships, enabling the rational design of the next generation of azetidinone-based therapeutics with a higher probability of clinical success.
References
- Caco2 assay protocol. (n.d.). Google AI.
- Deep, A., et al. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES.
-
Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. Retrieved March 7, 2026, from [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved March 7, 2026, from [Link]
-
Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. (2025). International Journal of Latest Technology in Engineering, Management & Applied Science. Retrieved March 7, 2026, from [Link]
-
In Vitro ADME. (n.d.). Selvita. Retrieved March 7, 2026, from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). EU Science Hub. Retrieved March 7, 2026, from [Link]
-
Fallon, K., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon. MDPI. Retrieved March 7, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]
-
In Vitro ADME. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]
-
In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved March 7, 2026, from [Link]
-
In Vitro DMPK/ADMET Assays. (n.d.). LifeNet Health LifeSciences. Retrieved March 7, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]
-
In Vitro ADMET. (n.d.). Pharmidex. Retrieved March 7, 2026, from [Link]
-
In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). Retrieved March 7, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved March 7, 2026, from [Link]
-
Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). News-Medical. Retrieved March 7, 2026, from [Link]
-
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 7, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]
-
Unraveling the synthetic strategy, structure activity relationship of azetidinones. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI. Retrieved March 7, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. Retrieved March 7, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]
-
Synthesis, in silico ADMET study and anti-oxidant action of novel phenyl azetidin-2-one derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]
-
Testing Cytotoxic Activity of Drug Candidates. (2024). Biomedica. Retrieved March 7, 2026, from [Link]
-
Understanding Cytotoxicity. (2024). Virology Research Services. Retrieved March 7, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved March 7, 2026, from [Link]
-
In Vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved March 7, 2026, from [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. Retrieved March 7, 2026, from [Link]
-
ADMET Predictions. (2025). Deep Origin. Retrieved March 7, 2026, from [Link]
-
In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]
-
ADMET properties of azetidinones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
In Vivo Pharmacokinetics (PK) Studies for Biologics. (n.d.). ProBio. Retrieved March 7, 2026, from [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. opentrons.com [opentrons.com]
- 21. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]
Safety Operating Guide
4-(5-Methylthiophen-3-yl)azetidin-2-one proper disposal procedures
This guide outlines the technical safety and disposal protocols for 4-(5-Methylthiophen-3-yl)azetidin-2-one , a beta-lactam-containing pharmaceutical intermediate.[1]
Compound Identification & Hazard Profile
Before initiating any disposal procedure, operators must verify the chemical identity and acknowledge the dual-hazard nature of this molecule: the sensitization potential of the beta-lactam ring and the flammability/toxicity of the thiophene moiety.
| Property | Detail |
| Chemical Name | 4-(5-Methylthiophen-3-yl)azetidin-2-one |
| Molecular Formula | C₈H₉NOS |
| Molecular Weight | 167.23 g/mol |
| Structural Hazards | Beta-Lactam Ring: High risk of respiratory/skin sensitization (anaphylaxis).Thiophene Ring: Flammable; releases sulfur oxides (SOₓ) upon combustion.[1] |
| Physical State | Typically a white to off-white solid.[1] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water. |
CRITICAL WARNING: Treat this compound as a potential antibiotic sensitizer . Exposure can induce severe allergic reactions in sensitized individuals. All disposal procedures must be performed in a chemical fume hood.
Pre-Disposal Deactivation (The Hydrolysis Protocol)
Direct disposal of active beta-lactams into standard waste streams is negligent due to environmental toxicity and the risk of promoting antibiotic resistance. Chemical deactivation via alkaline hydrolysis is the industry standard for rendering the beta-lactam ring pharmacologically inert before final disposal.
Mechanism of Action
The strained 4-membered azetidin-2-one ring is susceptible to nucleophilic attack.[1] High pH conditions (
Step-by-Step Deactivation Protocol
Reagents Required:
-
1 M Sodium Hydroxide (NaOH) solution.
-
pH strips or meter.
-
Stir plate and magnetic stir bar.
Procedure:
-
Dissolution: Dissolve the solid waste in a minimal amount of compatible solvent (e.g., Methanol or Acetone) if it is not already in solution.
-
Basification: Slowly add 1 M NaOH to the waste solution at a 1:1 volume ratio (or until pH > 12).
-
Reaction: Stir the mixture at ambient temperature for 12–24 hours .
-
Expert Insight: While some beta-lactams hydrolyze in minutes, thiophene-substituted analogs may exhibit steric hindrance.[1] An overnight stir ensures complete ring opening [1, 2].
-
-
Verification: Check pH. If pH has dropped below 10, add more NaOH and stir for an additional 2 hours.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution to pH 7–9 using 1 M Hydrochloric Acid (HCl).
-
Final Stream: The deactivated mixture is now classified as Non-Halogenated Organic Waste (assuming no halogenated solvents were used).
Waste Segregation & Disposal Workflows
Proper segregation prevents dangerous side reactions (e.g., acid-catalyzed polymerization of thiophenes) and ensures regulatory compliance.
Decision Matrix: Disposal Pathways
Figure 1: Decision tree for segregating active beta-lactam waste. Note that solid waste is generally sent directly for incineration without on-site hydrolysis to minimize dust exposure.[1]
Detailed Disposal Streams
| Waste Type | Container Labeling | Disposal Method |
| Solid Waste | "Hazardous Waste: Toxic, Sensitizer.[1] Contains Beta-Lactams."[1][2][3][4][5][6] | High-Temperature Incineration. Must be incinerated at temperatures sufficient to destroy the thiophene ring and scrub SOₓ emissions. |
| Liquid (Halogenated) | "Hazardous Waste: Halogenated Solvents. Contains Deactivated Beta-Lactams."[1] | Fuel Blending or Incineration. Do not mix with acids or oxidizers. |
| Liquid (Non-Halo) | "Hazardous Waste: Flammable.[7][8] Contains Deactivated Beta-Lactams."[1] | Fuel Blending. Preferred method for high-BTU organic liquids.[1] |
| Contaminated PPE | "Trace Contaminated Debris." | Hazardous Solid Waste. Gloves, weigh boats, and paper towels must be double-bagged (4-mil polyethylene).[1] |
Emergency Response & Spill Procedures
In the event of a spill, immediate containment is necessary to prevent aerosolization, which poses the highest sensitization risk.
-
Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double layer) , safety goggles, lab coat, and a P100 respirator (or N95 at minimum) if powder is airborne.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with thiophenes).
-
-
Decontamination: Wipe the surface with 1 M NaOH followed by water. Collect all cleanup materials into the "Solid Hazardous Waste" stream.
Regulatory Compliance (RCRA)
While 4-(5-Methylthiophen-3-yl)azetidin-2-one is not explicitly listed on the EPA's P-list or U-list, it must be characterized by its properties and parent structures:
-
Thiophene (U213): Unsubstituted thiophene is a U-listed waste. While derivatives are not automatically U-listed, they often exhibit the Ignitability (D001) characteristic if in flammable solvents.
-
Sensitizers: OSHA requires specific Hazard Communication (HazCom) labeling for sensitizers.
-
Antibiotic Waste: Best practices align with EPA Management Standards for Hazardous Waste Pharmaceuticals , requiring incineration rather than sewering [3].
References
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from [Link][1]
-
US EPA. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]
Sources
- 1. 1876415-64-3|1-((5-Methylthiophen-2-yl)methyl)azetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 4-(5-Methylthiophen-3-yl)azetidin-2-one
Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and HSE Officers
Executive Safety Summary
Compound Class: Beta-Lactam Heterocycle Primary Hazard Driver: Sensitization & Anaphylaxis Risk Secondary Hazard: Dermal Absorption (Thiophene moiety)
4-(5-Methylthiophen-3-yl)azetidin-2-one combines a reactive beta-lactam ring (azetidin-2-one) with a lipophilic thiophene side chain. As a Senior Application Scientist, I must emphasize that standard "organic chemistry" PPE is insufficient . This molecule must be handled as a potent sensitizer . The beta-lactam ring acts as a hapten; upon inhalation or skin contact, it can acylate endogenous proteins, creating immunogenic conjugates that trigger IgE-mediated anaphylaxis or T-cell-mediated contact dermatitis.
Immediate Action Required:
-
Zero Skin Contact: The thiophene group facilitates dermal penetration, delivering the reactive lactam ring to sub-dermal immune cells.
-
Respiratory Isolation: Inhalation of dust/aerosols is the highest risk vector for sensitization.
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.
| Functional Group | Hazard Mechanism | Physiological Impact |
| Azetidin-2-one (Beta-Lactam) | Acylation: The strained 4-membered ring is highly susceptible to nucleophilic attack by lysine residues on human serum albumin. | Sensitization: Respiratory sensitization (asthma-like symptoms) and anaphylactic shock upon re-exposure. |
| 5-Methylthiophene | Lipophilicity: Increases the partition coefficient (LogP), allowing the molecule to pass through the stratum corneum (outer skin layer). | Systemic Toxicity: Potential neurotoxicity and liver stress; acts as a carrier for the sensitizing lactam ring. |
Personal Protective Equipment (PPE) Matrix
Do not rely on single barriers. The following protocol uses a "redundant barrier" system to prevent breakthrough.
A. Respiratory Protection (Critical)
-
Solid/Powder Handling:
-
Primary: Biosafety Cabinet (Class II, Type B2) or Chemical Fume Hood with HEPA filtration.
-
Personal: PAPR (Powered Air Purifying Respirator) with HEPA cartridges is recommended if handling >1 gram outside a glovebox.
-
Minimum: N95/P100 fit-tested respirator (Only if engineering controls are verified).
-
-
Solution Handling:
-
Full-face respirator with Organic Vapor/P100 combo cartridges (protects against thiophene solvent vapors and lactam aerosols).
-
B. Dermal Protection (Hands)
-
Material: Nitrile (High grade). Latex is not recommended due to poor organic solvent resistance.
-
Protocol: Double-Gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).
-
Outer Glove: 8 mil Nitrile (Extended cuff, contrasting color).
-
Logic: The thiophene moiety can permeate thin nitrile. The second layer provides a "breakthrough buffer" and visual indication of tears.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (Vented). Safety glasses are insufficient for powders that can drift.
-
Body: Tyvek® Lab Coat or Sleeve Covers.
-
Why: Cotton lab coats absorb chemicals and hold them against the skin. Tyvek provides a non-porous barrier against the lipophilic dust.
-
Visualization: PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the physical state and quantity of the material.
Caption: Decision Logic for PPE selection based on physical state and quantity. Protocol A represents the highest level of containment.
Operational Workflow: Weighing & Solubilization
Objective: Transfer solid material to solution without generating airborne particulates.
-
Preparation:
-
Pre-weigh solvent in a tared vial before introducing the solid.
-
Place a "Static Dissipative Mat" in the balance area. Beta-lactam powders are often electrostatic and "jump."
-
-
Weighing:
-
Use a disposable anti-static spatula.
-
Do not tap the spatula on the vial rim (generates aerosol). Use a gentle rolling motion.
-
-
Solubilization:
-
Add the solid to the solvent, not solvent to solid (reduces puffing).
-
Cap immediately.[1] Wipe the exterior of the vial with a Kimwipe soaked in 1M NaOH (see Decontamination) before removing from the hood.
-
Decontamination & Disposal Protocol
Standard soap and water are ineffective at chemically neutralizing the hazard. You must chemically destroy the beta-lactam ring.
The Decontamination Solution:
-
Composition: 1M Sodium Hydroxide (NaOH) or 10% Bleach Solution.
-
Mechanism: Hydrolysis. The hydroxide ion (
) attacks the carbonyl carbon of the azetidin-2-one ring, breaking the amide bond and opening the ring. Once the ring is open, the molecule loses its ability to acylate proteins and cause sensitization.
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area if a powder spill occurs (>100mg) to let dust settle.
-
Cover: Gently cover the spill with paper towels soaked in 1M NaOH . Do not pour liquid directly onto powder (causes dispersal).
-
Wait: Allow 15 minutes contact time for hydrolysis to occur.
-
Clean: Wipe up. Re-clean surface with water to remove caustic residue.
-
Disposal: All waste (gloves, wipes, solid waste) must be segregated into a "Hazardous Waste - Beta Lactam" stream. Do not mix with general organic waste to prevent cross-contamination of waste streams.
References
-
FDA Center for Drug Evaluation and Research. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Thiophene. Centers for Disease Control and Prevention. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
